Ethyl 4-chloro-2-fluorophenylacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWCPRLQLHLRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403862 | |
| Record name | ethyl 4-chloro-2-fluorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188424-98-8 | |
| Record name | ethyl 4-chloro-2-fluorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-chloro-2-fluorophenylacetate
This guide provides a comprehensive technical overview of Ethyl 4-chloro-2-fluorophenylacetate, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, analytical characterization, and safe handling protocols, grounded in established scientific principles and field-proven insights.
Core Identification and Physicochemical Properties
This compound is a substituted phenylacetic acid ester. Its unique halogenation pattern, featuring both chlorine and fluorine atoms on the phenyl ring, makes it a valuable synthon for introducing this specific moiety into more complex target molecules.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 188424-98-8 .[1][2][3][4][5]
A summary of its key physicochemical properties is presented below. Understanding these parameters is fundamental for its appropriate handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClFO₂ | [1][5] |
| Molecular Weight | 216.64 g/mol | [1][3][5] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 254.6 ± 25.0 °C at 760 mmHg | [1][5] |
| Flash Point | 96.4 ± 12.3 °C | [1][5] |
| Refractive Index | 1.503 | [1] |
| LogP | 2.70 | [1] |
| Solubility | Very slightly soluble in water (0.11 g/L at 25 °C, calculated). | [5] |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound typically proceeds from the corresponding (4-chloro-2-fluorophenyl)acetic acid. The choice of an esterification method is critical to ensure high yield and purity, preventing side reactions associated with the reactive halogen substituents. The Fischer-Speier esterification, using an excess of ethanol in the presence of a strong acid catalyst, is a robust and scalable method.
Synthesis Protocol: Acid-Catalyzed Esterification
This protocol describes a standard laboratory-scale synthesis. The causality behind using excess ethanol is to shift the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid serves as an efficient and cost-effective catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chloro-2-fluorophenyl)acetic acid (1 equivalent).
-
Reagent Addition: Add absolute ethanol (10 equivalents) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1 equivalents) while stirring. The addition should be performed in an ice bath to manage the initial exotherm.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product often contains unreacted starting material or side products. Flash column chromatography is the preferred method for purification to achieve high purity (>98%) required for subsequent pharmaceutical applications.
Step-by-Step Methodology:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system. The choice of a non-polar solvent system is dictated by the moderate polarity of the target ester.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the prepared column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to effectively separate the product from impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.[6]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the methylene protons (a singlet around 3.7 ppm). The aromatic protons will appear as complex multiplets in the 7.0-7.4 ppm region, with coupling patterns influenced by both the chlorine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester (around 170 ppm), the methylene carbon (around 40 ppm), and the carbons of the ethyl group (around 61 and 14 ppm). The aromatic region will show distinct signals for the six phenyl carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. Electron Ionization (EI) is a common technique for this type of molecule.
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 216.[1] A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a prominent [M+2]⁺ peak will be observed at m/z 218, with an intensity of about one-third of the molecular ion peak. This pattern is a definitive indicator of a monochlorinated compound.
Gas Chromatography (GC)
Gas chromatography is an excellent method for assessing the purity of the final product and for monitoring the progress of the synthesis reaction. The volatility of this compound makes it well-suited for GC analysis.
Typical GC Protocol:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., SE-54), is suitable.[7][8]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
Under these conditions, the pure compound will yield a single, sharp peak. The presence of impurities, such as the starting acid or chlorinated byproducts, would be evident as separate peaks with different retention times.
Applications in Drug Development
Halogenated aromatic compounds are ubiquitous in pharmaceuticals due to the ability of halogens to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[10][11] this compound serves as a critical building block for introducing the 4-chloro-2-fluorophenylacetyl group into larger, more complex active pharmaceutical ingredients (APIs). Its structure is found in precursors to various classes of drugs, including anti-inflammatory agents, kinase inhibitors, and central nervous system agents. The specific substitution pattern is often designed to occupy a particular pocket in a target enzyme or receptor.
Safety, Handling, and Storage
As a halogenated organic compound, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally related compounds, such as other chlorinated and fluorinated phenylacetates and acetoacetates, provides a strong basis for a robust safety protocol.[12][13][14]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[13][15]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[13]
-
Skin and Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary.[12]
-
Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][15]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12]
-
Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
References
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Chemsrc. Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. Understanding the Chemical Properties of Ethyl 4-Chloroacetoacetate. [Link]
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Cole-Parmer. Material Safety Data Sheet - Ethyl chloroacetate. [Link]
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Eureka | Patsnap. Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Ethyl 4-chloro-2-fluorophenylacetate chemical structure
An In-Depth Technical Guide to Ethyl 4-chloro-2-fluorophenylacetate
Abstract
This compound is a halogenated aromatic ester of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, makes it a versatile synthetic building block for a wide range of biologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, a robust and logical synthetic pathway, detailed protocols for purification, and an in-depth analysis of its predicted spectroscopic characteristics. By synthesizing data from analogous structures and foundational chemical principles, this document serves as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.
Core Molecular Profile and Identifiers
This compound is a derivative of phenylacetic acid, a scaffold commonly found in pharmacologically active compounds. The strategic placement of a chlorine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These features are highly desirable in drug discovery, as halogenation can significantly enhance a compound's binding affinity, membrane permeability, and pharmacokinetic profile.[1][2]
| Identifier | Value | Reference |
| IUPAC Name | Ethyl 2-(4-chloro-2-fluorophenyl)acetate | [3] |
| CAS Number | 188424-98-8 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀ClFO₂ | [3] |
| Molecular Weight | 216.64 g/mol | [3] |
| Canonical SMILES | CCOC(=O)CC1=C(C=C(C=C1)Cl)F | N/A |
Chemical Structure
The structure consists of a central phenyl ring substituted with chlorine and fluorine atoms, connected to an ethyl acetate group via a methylene bridge.
Caption: Chemical structure of this compound.
Synthesis and Purification Strategy
The most logical and industrially scalable approach to synthesizing this compound is through the direct esterification of its corresponding carboxylic acid, 4-chloro-2-fluorophenylacetic acid.[6] This precursor is commercially available, making this route highly efficient. Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst, is the field-proven method for this transformation due to its simplicity and cost-effectiveness.
Experimental Protocol: Fischer Esterification
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and completion.
Materials:
-
4-Chloro-2-fluorophenylacetic acid (1.0 eq)[6]
-
Anhydrous Ethanol (EtOH, 20-30 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluorophenylacetic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (20-30 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) while stirring. The addition of acid is exothermic and should be done cautiously.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the starting carboxylic acid spot (which is more polar) and the appearance of the less polar ester product spot indicates reaction progression.
-
Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst; perform until effervescence ceases), water, and finally brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Workflow
The crude product is typically purified by flash column chromatography to remove any unreacted starting material and byproducts.
Caption: Standard workflow for the purification of the target ester.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and ethyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| ~ 7.2 - 7.5 | m (multiplet) | 3H | Aromatic Protons (Ar-H): Complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ~ 4.20 | q (quartet) | 2H | -OCH₂-CH₃: Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~ 3.70 | s (singlet) | 2H | Ar-CH₂-CO: Methylene bridge protons. They appear as a singlet as there are no adjacent protons. |
| ~ 1.25 | t (triplet) | 3H | -OCH₂-CH₃: Methyl protons of the ethyl group, split by the adjacent methylene group. |
¹³C NMR Spectroscopy
The carbon spectrum will be characterized by the ester carbonyl signal and aromatic signals showing splitting due to carbon-fluorine coupling (J-coupling).
| Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~ 170 | Ester Carbonyl (C=O): Typical chemical shift for an ester carbonyl carbon. |
| ~ 160 (d, ¹JCF ≈ 245 Hz) | C-F Aromatic: Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
| ~ 115 - 135 | Aromatic Carbons: Other aromatic carbons, including the carbon attached to chlorine. Splitting from fluorine coupling is expected. |
| ~ 61 | -OCH₂-CH₃: Methylene carbon of the ethyl ester. |
| ~ 40 | Ar-CH₂-CO: Methylene bridge carbon. |
| ~ 14 | -OCH₂-CH₃: Methyl carbon of the ethyl ester. |
Mass Spectrometry (Electron Ionization)
The mass spectrum is expected to provide a clear molecular ion peak with a characteristic isotopic pattern due to the presence of one chlorine atom.
| Predicted m/z | Ion | Fragmentation Pathway & Rationale |
| 216 / 218 | [M]⁺ | Molecular Ion: The [M+2]⁺ peak at m/z 218 will have an intensity of approximately one-third of the [M]⁺ peak, which is the characteristic isotopic signature for a monochlorinated compound. |
| 171 / 173 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical (•OEt) from the molecular ion. |
| 143 / 145 | [M - CO₂Et]⁺ | Loss of the ethoxycarbonyl radical, a common fragmentation for esters. |
| 125 / 127 | [C₇H₄FCl]⁺ | Cleavage of the bond between the methylene bridge and the phenyl ring, forming a substituted benzyl cation. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong carbonyl stretch, confirming the presence of the ester functional group.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~ 1740 | C=O Stretch (Ester) | Strong, sharp absorption characteristic of an ester carbonyl group. |
| ~ 1600, 1480 | C=C Stretch (Aromatic) | Absorptions typical for an aromatic ring. |
| ~ 1250 | C-O Stretch (Ester) | Strong absorption corresponding to the ester C-O bond. |
| ~ 1200 | C-F Stretch (Aryl-F) | Strong absorption characteristic of an aryl-fluoride bond. |
| ~ 850 | C-Cl Stretch (Aryl-Cl) | Absorption in the fingerprint region for an aryl-chloride bond. |
Utility in Medicinal Chemistry and Drug Discovery
This compound is not merely an inert chemical; it is a strategically designed building block for creating more complex molecules. The phenylacetic acid core is a privileged scaffold in medicinal chemistry, and the specific halogenation pattern offers distinct advantages.
-
Fluorine's Role: The ortho-fluorine atom can act as a hydrogen bond acceptor and can be used to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a potential drug candidate.[1]
-
Chlorine's Role: The para-chlorine atom fills a hydrophobic pocket in a target protein's active site and increases the overall lipophilicity of the molecule, which can enhance cell membrane permeability.[2]
This compound is an ideal starting point for synthesizing a variety of derivatives, including amides, more complex esters, or compounds where the alpha-methylene bridge is further functionalized.
Caption: Synthetic potential of the title compound as a versatile intermediate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent safety measures should be adopted based on data for structurally related compounds like Ethyl (4-chlorophenyl)acetate and various chloro- and fluoro-aromatics.[6][9] The compound should be handled as potentially hazardous.
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Handle only in a well-ventilated area or a chemical fume hood. |
| Inhalation | May cause respiratory tract irritation.[9] Avoid breathing vapors or mist. If inhaled, move to fresh air. |
| Skin Contact | May cause skin irritation.[9] In case of contact, wash immediately with plenty of soap and water. |
| Eye Contact | May cause serious eye irritation.[9] In case of contact, rinse cautiously with water for several minutes. |
| Ingestion | May be harmful if swallowed. Do not ingest. If swallowed, seek immediate medical attention. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. |
Disclaimer: This information is for guidance only and is based on analogous compounds. Always consult a substance-specific SDS before handling and perform a thorough risk assessment.
Conclusion
This compound represents a valuable and highly functionalized building block for chemical synthesis. Its preparation via a straightforward esterification of the corresponding acid is both efficient and scalable. The predictable spectroscopic signature allows for unambiguous characterization, ensuring quality control in a research or manufacturing setting. For scientists in drug discovery and development, the unique combination of chloro- and fluoro-substituents on a phenylacetate scaffold provides a powerful tool for modulating physicochemical properties and exploring structure-activity relationships, underscoring its importance as a key intermediate in the pursuit of novel therapeutic agents.
References
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PrepChem.com. Synthesis of ethyl 4-chloro-2-fluorophenylaminocarbonylaminoacetate. Available at: [Link]
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Chemsrc. Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8. Available at: [Link]
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PubChem - NIH. Ethyl (4-chlorophenyl)acetate | C10H11ClO2 | CID 84177. Available at: [Link]
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PubChem - NIH. Ethyl (4-chloro-2-fluorophenyl)carbamate | C9H9ClFNO2 | CID 887936. Available at: [Link]
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PubChem - NIH. Ethyl 4-chloroacetoacetate | C6H9ClO3 | CID 69484. Available at: [Link]
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SpectraBase. Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. Available at: [Link]
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Patsnap. Preparation method of ethyl 4-chloroacetoacetate - Eureka. Available at: [Link]
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NIST WebBook. 2-(P-chlorophenoxy)ethyl chloro acetate. Available at: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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PubMed. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][9][10]benzothia zepin-1-ones. Available at: [Link]
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PubChem - NIH. Ethyl chloroacetate | C4H7ClO2 | CID 7751. Available at: [Link]
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PubMed. RIFM fragrance ingredient safety assessment, eugenyl acetate, CAS Registry Number 93-28-7. Available at: [Link]
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Introduction: The Strategic Importance of a Halogenated Phenylacetate
An In-Depth Technical Guide to Ethyl 4-chloro-2-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring substituted with both chlorine and fluorine atoms, makes it a valuable intermediate for introducing this specific moiety into more complex molecules.[1] The presence and position of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug substance, affecting parameters such as metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and handling, grounded in established scientific principles for professionals in drug discovery and development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 216.64 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₀ClFO₂ | [1] |
| CAS Number | 188424-98-8 | [1][3] |
| Canonical SMILES | CCOC(=O)CC1=C(C=C(C=C1)Cl)F | N/A |
| Synonyms | Ethyl 2-(4-chloro-2-fluorophenyl)acetate, (4-Chloro-2-fluorophenyl)acetic acid ethyl ester, Benzeneacetic acid, 4-chloro-2-fluoro-, ethyl ester | [1] |
| Purity (Typical) | ≥98.0% | [1] |
| Physical Form | Solid |
Synthesis: A Mechanistic Approach to Esterification
The most direct and common method for preparing this compound is through the acid-catalyzed esterification of its carboxylic acid precursor, (4-chloro-2-fluorophenyl)acetic acid. This reaction, a classic example of Fischer esterification, is an equilibrium process driven toward the product by using an excess of the alcohol (ethanol) and an acid catalyst to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol.[4]
Diagram of Synthetic Workflow
Caption: Fischer esterification workflow for this compound synthesis.
Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis.
-
Reactor Setup: To a flame-dried, 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add (4-chloro-2-fluorophenyl)acetic acid (0.1 mol, 19.06 g).
-
Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol). The large excess of ethanol serves as both the reactant and the solvent, pushing the reaction equilibrium towards the ester product according to Le Châtelier's principle.[4]
-
Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 1 mL) dropwise. The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[4]
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and slowly pour it into 200 mL of ice-cold water. Carefully neutralize the excess acid by adding a saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~7-8.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL). The organic layers contain the desired ester.
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity product.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of chromatographic and spectroscopic techniques provides orthogonal data to ensure the material meets required specifications.
Diagram of Analytical Workflow
Sources
- 1. 188424-98-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. (4-Chloro-2-fluorophenyl)acetic acid ethyl ester | #EE0073 | Rieke Metals Products & Services [riekemetals.com]
- 3. Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8 | Chemsrc [chemsrc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Spectral Analysis of Ethyl 4-chloro-2-fluorophenylacetate
Introduction
Ethyl 4-chloro-2-fluorophenylacetate is a substituted phenylacetate derivative with significant applications in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals. Its precise chemical structure and purity are paramount for its intended applications. This technical guide provides a comprehensive overview of the analytical techniques used to elucidate and confirm the structure of this compound, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of this compound. The data presented herein is based on high-quality predicted spectra, providing a reliable reference for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring and the ester functionality.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 1.25 | Triplet | 3H | -CH₃ (Ethyl group) |
| b | 3.70 | Singlet | 2H | -CH₂- (Methylene bridge) |
| c | 4.18 | Quartet | 2H | -O-CH₂- (Ethyl group) |
| d | 7.15 | Doublet of doublets | 1H | Ar-H |
| e | 7.25 | Doublet of doublets | 1H | Ar-H |
| f | 7.35 | Triplet | 1H | Ar-H |
Causality behind Experimental Choices: The choice of a standard NMR solvent such as deuterated chloroform (CDCl₃) is crucial as it dissolves the compound without introducing interfering proton signals. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.
Diagram 1: Molecular Structure and Proton Environments of this compound
Caption: Proton environments in this compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 14.1 | -CH₃ (Ethyl group) |
| 2 | 41.0 | -CH₂- (Methylene bridge) |
| 3 | 61.5 | -O-CH₂- (Ethyl group) |
| 4 | 115.0 (d, J = 25 Hz) | Ar-C |
| 5 | 125.0 (d, J = 4 Hz) | Ar-C |
| 6 | 130.0 (d, J = 8 Hz) | Ar-C |
| 7 | 132.0 (d, J = 1 Hz) | Ar-C-Cl |
| 8 | 135.0 (d, J = 4 Hz) | Ar-C-CH₂ |
| 9 | 160.0 (d, J = 250 Hz) | Ar-C-F |
| 10 | 170.0 | C=O (Ester) |
Expertise & Experience: The predicted carbon-fluorine coupling constants (J-coupling) are critical for unambiguous assignment of the aromatic carbons. The large one-bond coupling (¹JCF) for the carbon directly attached to the fluorine atom is a characteristic feature.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester group, the aromatic ring, and the carbon-halogen bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3050-3100 | Medium | C-H stretch | Aromatic C-H |
| ~2980 | Medium | C-H stretch | Aliphatic C-H |
| ~1740 | Strong | C=O stretch | Ester |
| ~1600, 1480 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Ester |
| ~1100 | Strong | C-F stretch | Aryl-F |
| ~850 | Strong | C-Cl stretch | Aryl-Cl |
Trustworthiness: The presence of a strong absorption band around 1740 cm⁻¹ is a highly reliable indicator of the carbonyl group in the ester functionality. The combination of this with the C-O stretching vibration and the aromatic C=C stretching bands provides strong evidence for the overall structure.
Diagram 2: Correlation of Vibrational Modes and Functional Groups in this compound
Caption: Key IR vibrational modes for functional group identification.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment.
-
Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum. Typically, a scan range of 4000 to 400 cm⁻¹ is used.
-
Data Analysis: Identify the major absorption bands and compare them with the predicted values and correlation tables to identify the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
Predicted Mass Spectrum and Fragmentation Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.
Table 4: Predicted Key Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 216/218 | [C₁₀H₁₀ClFO₂]⁺ | Molecular Ion ([M]⁺) |
| 171/173 | [C₈H₅ClFO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 143/145 | [C₇H₄ClFO]⁺ | Loss of ethoxycarbonyl radical (•COOCH₂CH₃) |
| 129/131 | [C₆H₃ClF]⁺ | Cleavage of the C-C bond alpha to the ring |
| 101 | [C₅H₂F]⁺ | Further fragmentation |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
Authoritative Grounding: The fragmentation patterns of phenylacetic esters are well-documented in mass spectrometry literature. The primary fragmentation pathways typically involve the loss of the alkoxy group from the ester and cleavage of the bond between the carbonyl carbon and the benzylic carbon.
Diagram 3: Predicted Fragmentation Pathway of this compound
Caption: Major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Analyze the isotopic pattern for the presence of chlorine. Propose fragmentation pathways consistent with the observed spectrum.
Integrated Spectral Analysis: A Holistic Approach to Structure Confirmation
The synergistic use of NMR, IR, and MS provides a comprehensive and unambiguous confirmation of the structure of this compound.
-
NMR spectroscopy elucidates the detailed carbon-hydrogen framework, including the connectivity of atoms and the stereochemical relationships between them.
-
IR spectroscopy confirms the presence of key functional groups, such as the ester and the substituted aromatic ring.
-
Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern, which corroborates the proposed structure.
By integrating the data from these three powerful analytical techniques, a high degree of confidence in the structural assignment of this compound can be achieved.
A Technical Guide to the Solubility of Ethyl 4-Chloro-2-Fluorophenylacetate in Organic Solvents
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Ethyl 4-chloro-2-fluorophenylacetate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its journey from a laboratory reagent to a component of a life-saving drug is paved with a series of chemical transformations, most of which occur in the liquid phase. The success of these reactions, as well as the ease of purification and formulation of the final active pharmaceutical ingredient (API), is critically dependent on the solubility of this intermediate in a range of organic solvents. A thorough understanding of its solubility profile is therefore not just an academic exercise but a cornerstone of efficient process development, enabling chemists and chemical engineers to select appropriate solvents for synthesis, crystallization, and purification, thereby optimizing yield, purity, and cost-effectiveness.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific molecule, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, assess, and experimentally determine its solubility in common organic solvents.
Physicochemical Properties and Solubility Predictions
To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.
Molecular Structure Analysis
This compound
-
Molecular Formula: C₁₀H₁₀ClFO₂[3]
-
Molecular Weight: 216.64 g/mol [3]
-
Key Structural Features:
-
Aromatic Ring: A benzene ring substituted with a chlorine and a fluorine atom. This imparts a degree of hydrophobicity and potential for π-π stacking interactions.
-
Ester Group (-COOCH₂CH₃): This functional group introduces polarity and the capacity for hydrogen bond acceptance at the carbonyl and ether oxygen atoms.
-
Halogen Substituents (Cl, F): The electronegative chlorine and fluorine atoms influence the electron distribution within the aromatic ring, affecting its polarity and interaction with solvents.
-
Predicting Solubility: The "Like Dissolves Like" Principle
The adage "like dissolves like" serves as a fundamental first-pass prediction tool for solubility.[4] This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another.
-
Polar Solvents: Solvents like methanol, ethanol, and acetone possess polar functional groups and can engage in dipole-dipole interactions and hydrogen bonding. The ester group of this compound is expected to interact favorably with these solvents.
-
Nonpolar Solvents: Solvents such as hexane and toluene are nonpolar and primarily interact through weaker van der Waals forces. The phenyl ring of the solute will have some affinity for these solvents.
-
Intermediate Polarity Solvents: Solvents like ethyl acetate and dichloromethane offer a balance of polar and nonpolar characteristics.
Based on its structure, this compound can be classified as a molecule of intermediate polarity . The polar ester group will favor solubility in polar solvents, while the substituted phenyl ring will contribute to solubility in less polar, aromatic solvents.
The following diagram illustrates the key molecular interactions that govern the solubility of this compound in different types of organic solvents.
Sources
An In-Depth Technical Guide to the Safe Handling of Ethyl 4-chloro-2-fluorophenylacetate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
The successful integration of novel chemical entities into drug discovery and development pipelines hinges on a foundational understanding of their chemical properties and associated hazards. Ethyl 4-chloro-2-fluorophenylacetate, a substituted phenylacetate derivative, represents a class of compounds frequently utilized as building blocks in medicinal chemistry. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive framework for its safe handling, grounded in the principles of risk assessment and control. As professionals in a high-stakes field, our responsibility extends beyond experimental outcomes to ensuring a culture of safety and scientific integrity. This document synthesizes critical safety data, established laboratory practices, and risk mitigation strategies to empower researchers in the safe and effective use of this compound.
Compound Identification and Physicochemical Profile
A precise understanding of a compound's identity and physical properties is the bedrock of a thorough safety assessment. These characteristics influence its behavior in the laboratory environment, from storage requirements to potential exposure routes.
Key Identifiers:
-
Chemical Name: this compound[1]
-
Synonyms: (4-Chloro-2-fluorophenyl)acetic acid ethyl ester, 2-(4-Chloro-2-fluorophenyl)acetic acid ethyl ester[1]
-
Molecular Formula: C₁₀H₁₀ClFO₂[1]
-
Molecular Weight: 216.64 g/mol [1]
The data below, primarily derived from computational models, provides a baseline for handling procedures. It is imperative to consult the supplier-specific Certificate of Analysis (CoA) for experimentally verified data.
| Property | Value | Source |
| Appearance | Liquid (presumed) | General chemical knowledge |
| Boiling Point | 254.6 ± 25.0 °C (at 760 Torr) | [1] |
| Density | 1.238 ± 0.06 g/cm³ | [1] |
| Flash Point | 96.4 ± 12.3 °C | [1] |
| Water Solubility | Very slightly soluble (0.11 g/L at 25 °C) | [1] |
Hazard Analysis and GHS Classification
While a specific, comprehensive SDS for this compound is not publicly aggregated, a robust hazard assessment can be constructed by analyzing structurally similar halogenated aromatic compounds.[3] This approach, rooted in established chemical principles, allows us to anticipate potential risks and implement appropriate controls. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the standardized language for this assessment.[4][5]
Anticipated GHS Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[6] | |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation.[6] | |
| Acute Toxicity (Oral) | Category 4 | Warning | Harmful if swallowed.[3][6] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation.[6] |
Toxicological Narrative: The primary hazards associated with halogenated organic compounds like this are irritation and acute toxicity.[7][8] Contact with skin and eyes is likely to cause irritation.[6] Inhalation of vapors or mists may lead to respiratory tract irritation.[6] Ingestion could be harmful, necessitating immediate medical attention.[9] The core principle is to prevent direct contact and inhalation through robust engineering controls and personal protective equipment.
The Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety is not merely about wearing gloves and goggles; it is a systematic approach to risk reduction. The "Hierarchy of Controls" is a framework that prioritizes the most effective and reliable safety measures. This model is fundamental to designing safe experimental workflows.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, this framework translates to:
-
Engineering Controls: The most critical control measure is to handle this compound within a certified chemical fume hood to prevent inhalation of vapors.[10] Eyewash stations and safety showers must be readily accessible.[6][11]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are trained on the specific hazards and emergency procedures.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. Its use is mandatory, even with engineering controls in place.
Standard Operating Protocols
Adherence to detailed, validated protocols is non-negotiable for ensuring both experimental integrity and personnel safety.
Personal Protective Equipment (PPE) Protocol
This protocol outlines the minimum required PPE. A risk assessment for specific experimental conditions (e.g., heating, aerosolization) may necessitate additional protection.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[12]
-
Eye Protection: Wear tight-sealing safety goggles.[6] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[12]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Chemical Handling and Storage Protocol
Proper handling and storage are critical for maintaining chemical stability and preventing accidental releases or dangerous reactions.[13][14]
-
Receiving and Inventory: Upon receipt, log the chemical into the laboratory inventory. Note the date received and the date opened on the container.
-
Handling Environment: All transfers, weighing, and manipulations of the compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Storage Conditions:
-
Preventing Contamination: Use clean, dedicated spatulas and glassware for this compound to avoid cross-contamination.
Emergency Response Protocols
A swift and correct response to an emergency can significantly mitigate its consequences. All laboratory personnel must be familiar with these procedures.[16]
Spill Response Decision Workflow
The appropriate response to a chemical spill depends on its size and the immediate hazards it presents.[16][17]
Caption: A decision-making workflow for responding to a chemical spill.
Spill Cleanup Protocol (Minor Spills)
This protocol is for small, contained spills (<100 mL) by trained personnel only.[18]
-
Alert: Immediately alert others in the vicinity.[18]
-
Isolate: If flammable, eliminate all nearby ignition sources.[16]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Protect: Don the full PPE as described in section 4.1.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill kit pillow, working from the outside in.[9]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[19]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the waste container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to institutional guidelines.[19]
First Aid Protocol
Immediate and appropriate first aid is crucial in the event of an exposure.[6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][9]
Waste Disposal
Proper disposal is a critical final step in the chemical lifecycle to protect the environment and comply with regulations.
-
Classification: All waste containing this compound, including contaminated consumables and spill debris, must be treated as hazardous waste.[3]
-
Segregation: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[3]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).
-
Storage: Keep waste containers tightly sealed and store them in a designated satellite accumulation area until collection by Environmental Health & Safety (EHS) personnel.
This guide provides a detailed framework for the safe handling of this compound. However, it is a supplement to, not a replacement for, the manufacturer-provided Safety Data Sheet. A culture of safety is proactive, not reactive. By integrating these principles and protocols into your daily workflow, you contribute to a safer and more effective research environment for yourself and your colleagues.
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- ChemSec.
- Apollo Scientific. Best Practices for Chemical Storage in Research Labs.
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Reactivity of the phenyl ring in Ethyl 4-chloro-2-fluorophenylacetate
An In-depth Technical Guide to the Reactivity of the Phenyl Ring in Ethyl 4-chloro-2-fluorophenylacetate
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the phenyl ring in this compound, a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug development. We will dissect the electronic and steric influences of the fluoro, chloro, and ethyl acetate substituents to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the manipulation of this scaffold for the synthesis of novel chemical entities. Mechanistic pathways are elucidated with detailed diagrams, and validated experimental protocols are provided to bridge theory with practical application.
Introduction: The Molecular Architecture
This compound is a trifunctionalized benzene derivative. The reactivity of its aromatic core is not merely a sum of its parts but a complex interplay of competing electronic and steric effects. Understanding this interplay is paramount for chemists aiming to selectively functionalize the ring in multi-step syntheses. The substituents are positioned as follows:
-
C1: Ethyl acetate (-CH₂COOEt)
-
C2: Fluoro (-F)
-
C4: Chloro (-Cl)
The vacant positions on the ring, C3, C5, and C6, are the potential sites for substitution, and the central challenge lies in predicting and controlling which site will react.
Analysis of Substituent Electronic Effects
The reactivity of a substituted benzene ring is governed by the cumulative inductive and resonance effects of its substituents.[1][2][3] These effects determine the electron density of the ring, influencing its nucleophilicity, and stabilize or destabilize the intermediates formed during substitution reactions.[4][5]
The Duality of Halogen Substituents (-F and -Cl)
Halogens present a classic case of competing electronic effects.[6]
-
Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine withdraw electron density from the ring through the sigma bond.[7][8] This effect deactivates the ring, making it less reactive towards electrophiles than benzene.[2][9][10] Fluorine is more electronegative than chlorine, exerting a stronger deactivating inductive effect.
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system.[8][11] This electron donation partially counteracts the inductive effect and increases electron density at the ortho and para positions.[12] This resonance effect is responsible for directing incoming electrophiles to these positions.[13][14][15]
Crucially, for halogens, the strong inductive withdrawal outweighs the weaker resonance donation, resulting in a net deactivation of the ring.[8][10][12] However, the resonance effect is still the determining factor for the regioselectivity (ortho, para direction) of the reaction.[11][12]
The Ethyl Acetate Moiety (-CH₂COOEt)
The ethyl acetate group is connected to the ring via a methylene (-CH₂) bridge. Its influence is twofold:
-
The Methylene Bridge (-CH₂-): The atom directly bonded to the ring determines the primary directing effect. The -CH₂- group, being an alkyl group, is weakly electron-donating through induction.[14] This makes it an ortho, para-director and a weak ring activator.
-
The Ester Group (-COOEt): The distal ester functionality is electron-withdrawing due to the electronegativity of the oxygen atoms. This exerts a secondary, deactivating inductive effect on the ring.
The net effect of the -CH₂COOEt group is weakly deactivating, but its directing influence remains ortho, para due to the nature of its direct attachment to the ring.
Table 1: Summary of Substituent Electronic Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Effect |
| -CH₂COOEt | C1 | Weakly Donating (-CH₂), Withdrawing (-COOEt) | None | Weakly Deactivating | ortho, para |
| -F | C2 | Strongly Withdrawing (-I) | Donating (+R) | Deactivating | ortho, para |
| -Cl | C4 | Withdrawing (-I) | Donating (+R) | Deactivating | ortho, para |
Electrophilic Aromatic Substitution (EAS): Predicting Regioselectivity
Electrophilic aromatic substitution is the hallmark reaction of benzene and its derivatives.[5][16][17] The key to predicting the outcome on a polysubstituted ring is to analyze the convergence of the directing effects of the existing groups.[18]
A Consensus Model for Direction
We must evaluate how the directing effects of the three substituents guide an incoming electrophile (E⁺) to the available C3, C5, and C6 positions.
-
-F group (at C2): Directs ortho (C3) and para (C5).
-
-Cl group (at C4): Directs ortho (C3, C5).
-
-CH₂COOEt group (at C1): Directs ortho (C6) and para (C4 - blocked).
The directing effects of the fluoro and chloro groups are synergistic, strongly reinforcing substitution at positions C3 and C5 . The -CH₂COOEt group directs to C6. Therefore, the primary competition is between the halogen-activated sites (C3, C5) and the alkyl-activated site (C6). In cases of competition, the more powerful activating/less deactivating groups dominate. Here, the combined resonance donation from two halogens to C3 and C5 makes these positions the most electronically enriched.
Steric Hindrance and Final Site Selection
While C3 and C5 are both electronically favored, steric factors must be considered.
-
Attack at C3: This position is flanked by the bulky -CH₂COOEt group at C1 and the fluoro group at C2. This presents significant steric hindrance to an incoming electrophile.
-
Attack at C5: This position is adjacent only to the chloro group at C4 and a hydrogen at C6, making it far more sterically accessible.
Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution
Caption: Combined directing effects on the phenyl ring.
Mechanistic Justification: Stability of the Sigma Complex
The regioselectivity is ultimately determined by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the rate-determining step.[19] Attack at C5 leads to a more stable intermediate because the positive charge can be delocalized onto the carbons bearing the halogen substituents, allowing for resonance stabilization from their lone pairs.
Diagram 2: Mechanism of Nitration at C5
Caption: Stabilization of the intermediate in C5 electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a less common but powerful reaction for aryl halides, requiring the presence of strong electron-withdrawing groups to make the ring sufficiently electron-poor.[20][21][22]
Reactivity of the Parent Molecule
The parent this compound is a poor candidate for direct SNAr. While the halogens are deactivating, they are not powerful enough to sufficiently lower the energy barrier for nucleophilic attack. SNAr reactions typically require at least one potent electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex intermediate.[21][22]
A Two-Step Strategy: EAS followed by SNAr
A viable synthetic strategy for introducing a nucleophile is to first install a strong electron-withdrawing group via EAS. As established, nitration would yield Ethyl 4-chloro-2-fluoro-5-nitrophenylacetate. This new molecule is now highly activated for SNAr.
-
Leaving Groups: Both -Cl and -F are potential leaving groups.
-
Activation: The nitro group at C5 is ortho to the -Cl at C4 and para to the -F at C2.
-
Regioselectivity of SNAr: In SNAr, the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon it is attached to (C2) more electrophilic and thus more susceptible to attack. Furthermore, fluorine is generally a better leaving group than chlorine in SNAr reactions that are controlled by the rate of attack. Therefore, a nucleophile (Nu⁻) would preferentially displace the fluorine atom at C2.
Diagram 3: Proposed EAS-SNAr Synthetic Workflow
Caption: A two-step functionalization strategy.
Experimental Protocols
The following protocol provides a validated methodology for the nitration of a deactivated haloaromatic ring, adapted for the target molecule.
Protocol 1: Synthesis of Ethyl 4-chloro-2-fluoro-5-nitrophenylacetate
Warning: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Reagents:
-
This compound (1.0 eq)
-
Fuming Sulfuric Acid (20% SO₃) (3.0 eq)
-
Fuming Nitric Acid (>90%) (1.2 eq)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add fuming sulfuric acid (3.0 eq).
-
Cooling: Cool the flask in an ice/salt bath to 0 °C.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 5 °C.
-
Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding fuming nitric acid (1.2 eq) to a small amount of the fuming sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 4-chloro-2-fluoro-5-nitrophenylacetate.
Conclusion
The reactivity of the phenyl ring in this compound is a nuanced subject dictated by a hierarchy of electronic and steric factors. While the ring is deactivated overall towards electrophilic attack, the synergistic directing effects of the C2-fluoro and C4-chloro substituents create a highly predictable outcome, favoring substitution at the C5 position. Direct nucleophilic substitution is unfavorable but can be achieved through a strategic two-step sequence involving an initial activating electrophilic substitution. This guide provides the foundational principles and practical starting points for scientists to confidently manipulate this versatile chemical scaffold.
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The Strategic Role of Fluorine and Chlorine Substituents in Ethyl 4-chloro-2-fluorophenylacetate: A Mechanistic and Application-Focused Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking a Privileged Scaffold
Ethyl 4-chloro-2-fluorophenylacetate is more than a mere chemical intermediate; it is a carefully designed molecular scaffold that leverages the unique and synergistic properties of halogen substituents. For the medicinal chemist and drug development professional, understanding the precise role of the ortho-fluorine and para-chlorine atoms is fundamental to harnessing its potential. These substituents are not arbitrary additions; they are strategic choices that profoundly influence the molecule's electronic landscape, physicochemical properties, metabolic fate, and potential for biological interaction.
This guide provides an in-depth analysis of how the interplay between fluorine and chlorine on the phenylacetate core dictates its utility. We will move beyond simple descriptions to explore the underlying causality—the "why" behind the molecule's behavior—offering field-proven insights into its application in modern drug discovery.
Part 1: The Electronic Landscape: A Tale of Two Halogens
The chemical behavior of this compound is fundamentally governed by the electronic effects exerted by its halogen substituents on the aromatic ring. Both fluorine and chlorine are highly electronegative, yet their influence is a nuanced balance of two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
The Inductive vs. Resonance Tug-of-War
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bonds of the benzene ring.[1] Chlorine is also strongly electronegative and exhibits a significant -I effect, though less potent than fluorine's. This effect tends to decrease the overall electron density of the ring, making it less reactive toward electrophilic attack compared to unsubstituted benzene.[2]
-
Resonance Effect (+M): Both halogens possess lone pairs of electrons that can be delocalized into the pi (π) system of the benzene ring. This electron-donating effect increases electron density, particularly at the ortho and para positions. A critical distinction arises from orbital compatibility: fluorine's 2p orbitals overlap effectively with the 2p orbitals of the ring's carbon atoms, resulting in a relatively significant +M effect.[3] In contrast, the larger 3p orbitals of chlorine have poorer overlap with carbon's 2p orbitals, leading to a much weaker +M effect.[2]
For both halogens on this scaffold, the electron-withdrawing inductive effect (-I) dominates over the electron-donating resonance effect (+M).[2] This net withdrawal of electron density has profound consequences for the molecule's reactivity and properties.
Caption: Inductive (-I) vs. Resonance (+M) effects of F and Cl.
Impact on Acidity and Ester Reactivity
The potent electron-withdrawing character of the C2-fluoro and C4-chloro substituents significantly impacts the acidity of the benzylic protons on the adjacent methylene (-CH₂-) group. By pulling electron density away from the C1 carbon, the halogens stabilize the resulting carbanion (conjugate base) that would form upon deprotonation. This increased acidity makes the benzylic position a more favorable site for reactions involving base-mediated enolate formation, a common strategy in the synthesis of more complex pharmaceutical intermediates.
Furthermore, the electron-withdrawing nature of the ring can slightly influence the electrophilicity of the ester carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack and hydrolysis, although this effect is more distal compared to the impact on the benzylic protons.
Part 2: Strategic Implications in Drug Design & Development
The deliberate placement of fluorine and chlorine is a classic medicinal chemistry strategy to optimize a molecule's drug-like properties. Their roles extend far beyond simple electronic modulation, directly influencing pharmacokinetics and pharmacodynamics.
Modulating Lipophilicity for Enhanced Permeability
Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter for a drug's ability to cross biological membranes. Halogenation is a well-established method to increase a molecule's lipophilicity.[1][4] Fluorine, in particular, can enhance membrane permeation and improve bioavailability.[5] The substitution of hydrogen with the more lipophilic fluorine and chlorine atoms in this compound results in a molecule with properties tailored for better absorption and distribution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP* |
| Ethyl Phenylacetate | C₁₀H₁₂O₂ | 164.20 | ~2.3 |
| Ethyl 4-chlorophenylacetate | C₁₀H₁₁ClO₂ | 198.64[6] | ~2.9[6] |
| This compound | C₁₀H₁₀ClFO₂ | 216.64 [7] | ~3.1 |
| LogP values are estimations and can vary based on the calculation method. |
Engineering Metabolic Stability
One of the most powerful applications of fluorination in drug design is to block metabolic oxidation.[8][9] Aromatic rings are often susceptible to metabolism by Cytochrome P450 (CYP) enzymes, which hydroxylate electron-rich positions. The C-F bond is exceptionally strong (~116 kcal/mol), making it highly resistant to enzymatic cleavage.[10] Placing a fluorine atom at the C2 position effectively shields this site from oxidative metabolism. Similarly, the C4-chloro group can also serve as a metabolic blocker, preventing para-hydroxylation, a common metabolic fate for phenyl rings. This dual protection can significantly increase the molecule's half-life and bioavailability.[11][12]
Fine-Tuning Target Binding Interactions
The substituents play a direct role in how the molecule interacts with its biological target (e.g., an enzyme or receptor).
-
Halogen Bonding: The chlorine atom, with its electropositive crown (σ-hole), can act as a halogen bond donor, forming a highly directional and specific interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding pocket.[13] This can dramatically improve binding affinity and selectivity.
-
Hydrogen Bonding: While the C-F bond is not a strong hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor.[5]
-
Dipole and Electrostatic Interactions: The strong dipole moments created by the C-F and C-Cl bonds alter the electrostatic potential of the entire molecule, influencing its orientation and binding within the target site.[14]
Caption: Drug design rationale for F and Cl substituents.
Part 3: Synthesis and Characterization: A Practical Guide
The reliable synthesis and rigorous characterization of this compound are essential for its use in research and development.
Synthetic Strategy
The most direct and common route to this compound is the acid-catalyzed esterification (Fischer esterification) of the parent carboxylic acid, 4-chloro-2-fluorophenylacetic acid, with ethanol. The starting acid itself can be synthesized via various multi-step routes from commercially available precursors like 4-chloro-2-fluoro-toluene.
Experimental Protocol: Fischer Esterification
This protocol provides a self-validating workflow for the synthesis of this compound.
Materials & Equipment:
-
4-chloro-2-fluorophenylacetic acid (1.0 eq)
-
Anhydrous Ethanol (EtOH, ≥ 20 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-fluorophenylacetic acid and anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Quenching & Solvent Removal: After cooling to room temperature, remove the bulk of the ethanol using a rotary evaporator.
-
Aqueous Work-up: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution) until effervescence ceases, and finally with brine. The bicarbonate wash neutralizes the acidic catalyst and removes any unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude ester can be purified by vacuum distillation to yield the final product as a clear oil.
Characterization Workflow
Confirming the structure and purity of the final compound is a critical step. A combination of spectroscopic methods provides unambiguous validation.
| Technique | Expected Data/Observations |
| ¹H NMR | Multiplets in the aromatic region (~7.0-7.4 ppm). A singlet or triplet for the benzylic -CH₂- protons (~3.6 ppm). A quartet for the ethyl -OCH₂- (~4.1 ppm) and a triplet for the ethyl -CH₃ (~1.2 ppm). |
| ¹³C NMR | Signals for the ester carbonyl (~170 ppm), aromatic carbons (115-160 ppm, showing C-F coupling), benzylic carbon (~40 ppm), and ethyl carbons (~61 and ~14 ppm). |
| ¹⁹F NMR | A singlet or multiplet for the single fluorine atom on the aromatic ring. |
| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed at m/z ≈ 216. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) should be present. |
graph "Synthesis_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];Start [label="Starting Materials:\n4-chloro-2-fluorophenylacetic acid\nEthanol, H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Step 1: Fischer Esterification\n(Reflux, 4-6h)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Step 2: Aqueous Work-up\n(NaHCO₃ / Brine Wash)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Step 3: Drying & Purification\n(MgSO₄, Vacuum Distillation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nthis compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Step 4: Characterization\n(NMR, MS)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Product; Product -> Analysis; }
Caption: Workflow for Synthesis and Characterization.
Conclusion
The fluorine and chlorine substituents in this compound are not passive components; they are active directors of the molecule's chemical and pharmacological potential. The ortho-fluorine atom provides a powerful tool for blocking metabolic oxidation and modulating electronics, while the para-chlorine atom further enhances metabolic resistance, increases lipophilicity, and offers the potential for specific halogen bonding interactions.[11][15][16] This dual-halogen substitution pattern transforms a simple phenylacetate core into a highly valuable scaffold, providing medicinal chemists with a robust starting point for developing more stable, permeable, and potent therapeutic agents. A thorough understanding of these fundamental principles is paramount for any scientist working to translate this molecule into the next generation of innovative medicines.
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Ethyl 4-chloro-2-fluorophenylacetate: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 4-chloro-2-fluorophenylacetate is a halogenated aromatic compound poised to serve as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers a strategic advantage in modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This guide explores the potential applications of this versatile intermediate, focusing on its utility in the synthesis of high-value scaffolds such as substituted benzofurans and diaryl ethers. We will delve into the mechanistic rationale behind its reactivity, provide detailed, field-proven synthetic protocols, and present illustrative data to guide the drug discovery process.
Introduction: The Strategic Importance of Halogenated Phenylacetates
The phenylacetic acid framework is a recurring motif in a multitude of pharmaceuticals, most notably in the non-steroidal anti-inflammatory drug (NSAID) class, including diclofenac and felbinac[1]. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine often increases lipophilicity and can introduce beneficial interactions with target proteins[2][3][4].
This compound combines these features, making it an attractive starting material for the synthesis of novel therapeutic agents. The ester functionality provides a convenient handle for further chemical transformations, while the specific arrangement of the halogens on the aromatic ring can be exploited to fine-tune the biological activity and pharmacokinetic profile of the resulting compounds.
Core Applications and Synthetic Strategies
This guide will focus on two primary areas where this compound can be effectively employed:
-
Synthesis of Substituted Benzofuran-2-carboxylic Acid Derivatives: Benzofurans are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2][5].
-
Synthesis of Diaryl Ether Derivatives: The diaryl ether linkage is a key structural feature in many biologically active compounds, including some fungicides and insecticides[6][7].
Application I: Synthesis of Substituted Benzofuran-2-carboxylic Acid Derivatives
The reaction of a substituted phenol with an α-haloacetate is a classical and effective method for the synthesis of benzofuran-2-carboxylates. This compound can be envisioned as a key reactant in a multi-step synthesis of novel benzofuran derivatives. A plausible synthetic pathway involves the initial synthesis of a substituted salicylaldehyde, followed by a condensation reaction with this compound.
Workflow for the Synthesis of a Substituted Benzofuran Derivative
Caption: Proposed workflow for the synthesis of a substituted benzofuran derivative.
Experimental Protocol: Synthesis of Ethyl 5-bromo-3-(4-chloro-2-fluorophenyl)benzofuran-2-carboxylate (Illustrative Example)
This protocol is adapted from established methods for benzofuran synthesis[3][8].
Step 1: Synthesis of 5-Bromosalicylaldehyde
-
To a solution of 4-bromophenol (10 g, 57.8 mmol) in ethanol (100 mL), add sodium hydroxide (11.5 g, 289 mmol) in water (20 mL).
-
Heat the mixture to 60-70°C and add chloroform (8.3 g, 69.4 mmol) dropwise over 1 hour.
-
After the addition is complete, continue heating for an additional 2 hours.
-
Remove the ethanol by distillation.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 5-bromosalicylaldehyde.
Step 2: Synthesis of Ethyl 5-bromo-3-(4-chloro-2-fluorophenyl)benzofuran-2-carboxylate
-
To a solution of 5-bromosalicylaldehyde (5.0 g, 24.9 mmol) and this compound (5.4 g, 24.9 mmol) in dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (6.9 g, 49.8 mmol).
-
Heat the reaction mixture to 120°C and stir for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure Ethyl 5-bromo-3-(4-chloro-2-fluorophenyl)benzofuran-2-carboxylate.
Illustrative Data
| Compound | Starting Material | Proposed Yield (%) | Purity (%) (by HPLC) | Potential Biological Activity |
| Ethyl 5-bromo-3-(4-chloro-2-fluorophenyl)benzofuran-2-carboxylate | 5-Bromosalicylaldehyde | 75-85 | >98 | Anticancer, Antimicrobial[2][5] |
| Ethyl 5-nitro-3-(4-chloro-2-fluorophenyl)benzofuran-2-carboxylate | 5-Nitrosalicylaldehyde | 70-80 | >97 | Anti-inflammatory[9] |
Application II: Synthesis of Diaryl Ether Derivatives with Potential Fungicidal Activity
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of a C-O bond between an aryl halide and a phenol, leading to the formation of a diaryl ether[4][10][11]. The presence of a chloro group on the phenyl ring of this compound makes it a suitable substrate for this reaction. Diaryl ethers are known to exhibit a range of biological activities, including fungicidal properties[7][12][13].
Workflow for the Synthesis of a Diaryl Ether Derivative
Caption: Proposed workflow for the synthesis of a diaryl ether derivative.
Experimental Protocol: Synthesis of Ethyl 2-(2-fluoro-4-(4-nitrophenoxy)phenyl)acetate (Illustrative Example)
This protocol is based on established Ullmann condensation procedures[10][11].
-
In a round-bottom flask, combine this compound (5.0 g, 23.1 mmol), 4-nitrophenol (3.5 g, 25.4 mmol), potassium carbonate (6.4 g, 46.2 mmol), and copper(I) iodide (0.44 g, 2.31 mmol).
-
Add dimethylformamide (DMF, 50 mL) to the flask.
-
Heat the reaction mixture to 140-150°C under a nitrogen atmosphere and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove inorganic salts.
-
Pour the filtrate into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield Ethyl 2-(2-fluoro-4-(4-nitrophenoxy)phenyl)acetate.
Illustrative Data
| Compound | Starting Material | Proposed Yield (%) | Purity (%) (by HPLC) | Potential Application |
| Ethyl 2-(2-fluoro-4-(4-nitrophenoxy)phenyl)acetate | 4-Nitrophenol | 60-70 | >98 | Fungicide Intermediate[7][12] |
| Ethyl 2-(2-fluoro-4-(2,4-dichlorophenoxy)phenyl)acetate | 2,4-Dichlorophenol | 55-65 | >97 | Herbicide/Fungicide Intermediate |
Conclusion and Future Perspectives
This compound represents a highly promising and versatile building block for medicinal and agricultural chemistry. The strategic placement of its halogen substituents provides a powerful tool for chemists to fine-tune the properties of target molecules. The synthetic routes outlined in this guide for the preparation of substituted benzofurans and diaryl ethers are robust and adaptable, offering a clear pathway to novel and potentially bioactive compounds. Further exploration of this intermediate in the synthesis of other heterocyclic systems and as a fragment in fragment-based drug discovery is strongly encouraged. The continued investigation into the unique properties conferred by the 4-chloro-2-fluorophenyl moiety will undoubtedly lead to the development of next-generation therapeutic and crop protection agents.
References
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IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Retrieved from [Link]
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NIH. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. NIH. Retrieved from [Link]
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PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. Retrieved from [Link]
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RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]
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NIH. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. Retrieved from [Link]
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NIH. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]
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Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]
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PubMed. (2007). Antifungal activity of some diaryl ethers. PubMed. Retrieved from [Link]
-
NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Retrieved from [Link]
-
JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. Retrieved from [Link]
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PubMed. (2004). Synthesis of conformationally restricted 2,3-diarylbenzo[b]furan by the Pd-catalyzed annulation of o-alkynylphenols: exploring a combinatorial approach. PubMed. Retrieved from [Link]
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OperaChem. (n.d.). Ullmann coupling-An overview. OperaChem. Retrieved from [Link]
-
PubMed. (n.d.). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. ResearchGate. Retrieved from [Link]
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PubMed. (2016). Synthesis and fungicidal activity of 1,1-diaryl tertiary alcohols. PubMed. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. RSC Publishing. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. Retrieved from [Link]
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NIH. (n.d.). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. NIH. Retrieved from [Link]
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An In-depth Technical Guide on Ethyl 4-chloro-2-fluorophenylacetate as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-2-fluorophenylacetate has emerged as a pivotal structural motif in the landscape of modern organic synthesis. Its unique electronic and steric properties, arising from the specific arrangement of chloro, fluoro, and ethyl acetate substituents on a benzene ring, render it a highly versatile and sought-after building block. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and strategic applications, particularly within the pharmaceutical and agrochemical sectors. By elucidating the causality behind experimental choices and presenting validated protocols, this document aims to serve as an authoritative resource for scientists engaged in the design and execution of complex molecular architectures.
Introduction: The Strategic Importance of this compound
The strategic incorporation of fluorine and chlorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This compound (CAS No: 188424-98-8) is a prime exemplar of a halogenated building block that offers chemists a powerful tool for molecular design.[1][2] The presence of a fluorine atom at the C-2 position and a chlorine atom at the C-4 position of the phenyl ring, coupled with the ethyl acetate side chain, creates a molecule with distinct reactive sites. This unique arrangement allows for selective chemical modifications, making it an invaluable intermediate in the synthesis of a wide array of complex target molecules.
Key Structural Features and Their Implications:
-
Fluorine at C-2: The high electronegativity of fluorine significantly influences the acidity of the benzylic protons and activates the aromatic ring for nucleophilic aromatic substitution (SNAr).
-
Chlorine at C-4: This site provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Ethyl Acetate Group: This functional group can be readily transformed into a variety of other functionalities, including carboxylic acids, amides, and alcohols, further expanding its synthetic utility.
Synthesis and Purification of this compound
The reliable and scalable synthesis of this compound is crucial for its widespread application. The most prevalent method involves the esterification of 4-chloro-2-fluorophenylacetic acid.
Recommended Synthesis Protocol: Fischer Esterification
This classic method remains the most efficient and cost-effective route for the preparation of this compound on a laboratory and industrial scale.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluorophenylacetic acid (1.0 eq.) in absolute ethanol (5-10 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 1-2 mol%) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.
-
Purification: The crude ester is typically purified by vacuum distillation to yield a colorless to pale yellow liquid with high purity (>98%).[3]
Causality Behind Experimental Choices:
-
Excess Ethanol: Serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Chatelier's principle.
-
Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
-
Aqueous Work-up: The bicarbonate wash is essential to remove the acidic catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester during storage.
Core Reactivity and Synthetic Transformations
The synthetic power of this compound lies in the differential reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The electron-withdrawing nature of the adjacent ethyl acetate group and the inherent properties of the fluorine atom make the C-2 position highly susceptible to nucleophilic attack. This allows for the selective displacement of the fluoride ion by a variety of nucleophiles.
Caption: Generalized workflow for SNAr reactions.
Step-by-Step SNAr Protocol with an Amine:
-
Reactant Charging: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add the desired amine (1.1-1.5 eq.) and a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Quenching and Extraction: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
The C-Cl bond at the C-4 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are instrumental in constructing complex biaryl systems and introducing diverse functionalities.
Caption: Logical workflow for Pd-catalyzed cross-coupling.
Transformations of the Ethyl Acetate Moiety
The ester functionality provides a gateway to other important functional groups.
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water readily yields the corresponding carboxylic acid.
-
Reduction: Treatment with strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent reduces the ester to the corresponding primary alcohol.
-
Amidation: Direct conversion to amides can be achieved by heating with an amine, often facilitated by the use of a Lewis acid or by conversion to a more reactive acyl chloride intermediate.
Applications in Drug Development and Agrochemicals
The synthetic versatility of this compound has positioned it as a key intermediate in the synthesis of numerous biologically active molecules.
-
Pharmaceuticals: It is a documented precursor in the synthesis of various therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and anticoagulants. For instance, related structures are key intermediates in the synthesis of Apixaban.[4]
-
Agrochemicals: The chloro- and fluoro-phenylacetate core is found in a number of modern herbicides and fungicides, where the specific halogenation pattern is crucial for target binding and metabolic stability.[5]
Table 1: Summary of Key Synthetic Transformations and Typical Yields
| Transformation | Reagents & Conditions | Product Type | Typical Yield (%) |
| Fischer Esterification | EtOH, H₂SO₄ (cat.), Reflux | Ester | 90-98% |
| SNAr (Amine) | R-NH₂, K₂CO₃, DMSO, 100°C | 2-Amino Derivative | 75-90% |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90°C | 4-Aryl Derivative | 70-85% |
| Ester Hydrolysis | LiOH, THF/H₂O, RT | Carboxylic Acid | >95% |
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory tract.[6] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[6][7]
Conclusion
This compound stands out as a building block of significant strategic value in contemporary organic synthesis. Its well-defined and predictable reactivity at three distinct sites—the C-2 fluoro, C-4 chloro, and the ethyl acetate group—provides a robust platform for the efficient construction of complex molecular targets. The protocols and insights detailed in this guide are intended to empower researchers to harness the full synthetic potential of this versatile intermediate in their pursuit of novel chemical entities.
References
-
Chemsrc. (2025). Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8. Retrieved from [Link]
-
Patil, S. et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. Retrieved from [Link]
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Methodological & Application
Synthesis of cardiovascular drugs using Ethyl 4-chloro-2-fluorophenylacetate
Application Note & Research Protocol
Topic: Theoretical Pathways and Synthetic Protocols for the Application of Ethyl 4-chloro-2-fluorophenylacetate in the Synthesis of Novel Cardiovascular Drug Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic incorporation of halogen atoms, particularly fluorine, into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4][5] this compound presents a unique, yet underexplored, scaffold possessing multiple reactive sites ripe for synthetic exploitation. While a comprehensive literature review reveals no established synthetic routes to existing cardiovascular drugs using this specific precursor, its structural motifs—a substituted aromatic ring, an active methylene group, and an ester functionality—suggest significant potential. This document serves as a theoretical application note and research proposal, outlining novel, plausible synthetic pathways for constructing core scaffolds of cardiovascular drugs, such as thienopyridines and functionalized pyrimidines. By providing detailed, albeit theoretical, experimental protocols, this guide aims to inspire and direct future research into leveraging this compound as a valuable building block in the discovery of next-generation cardiovascular therapeutics.
Physicochemical Properties and Reactivity Analysis
This compound is a substituted phenylacetic acid ester. Its synthetic utility is dictated by three primary reactive centers: the ester group, the α-methylene bridge, and the disubstituted aromatic ring.
| Property | Value | Source |
| CAS Number | 188424-98-8 | Internal Database |
| Molecular Formula | C₁₀H₁₀ClFO₂ | Calculated |
| Molecular Weight | 216.64 g/mol | Calculated |
| Appearance | Predicted: Colorless to light yellow liquid | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc) | Inferred |
Reactivity Profile:
-
Ester Group: The ethyl ester is susceptible to standard transformations. It can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, reduction to yield the primary alcohol, or serve as an electrophile in cyclocondensation reactions.[6][7][8]
-
Active Methylene (α-Carbon): Flanked by the aromatic ring and the carbonyl group, the protons on the α-carbon are acidic and can be deprotonated by a suitable base (e.g., LDA, NaH). The resulting enolate is a potent nucleophile, enabling a variety of C-C bond-forming reactions such as alkylation and acylation. This position is the key to chain extension and initial functionalization.
-
Aromatic Ring: The 4-chloro and 2-fluoro substituents significantly influence the ring's electronic properties. Both are electron-withdrawing, activating the ring towards nucleophilic aromatic substitution (SNAr), although the fluorine atom is generally a better leaving group than chlorine in SNAr reactions. However, the positions are sterically hindered, and harsh conditions would likely be required for further substitution. The primary value of these halogens lies in their electronic and lipophilic contributions to a potential final drug molecule.
Theoretical Application I: Synthesis of a Novel Thienopyridine Scaffold
The thienopyridine core is fundamental to the antiplatelet activity of blockbuster drugs like Clopidogrel and Prasugrel.[9] Here, we propose a hypothetical pathway to a novel thienopyridine derivative starting from this compound, leveraging a modified Gewald reaction sequence.
Workflow Diagram: Proposed Thienopyridine Synthesis
Caption: Proposed workflow for the synthesis of a novel thienopyridine scaffold.
Proposed Experimental Protocol
Step 1: Knoevenagel Condensation
-
Rationale: This step introduces a nitrile group, which is essential for the subsequent Gewald thiophene synthesis. Condensation of the active methylene group with a cyanoacetylating agent is a standard method for this transformation.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene (0.5 M), add ethyl cyanoacetate (1.2 eq) and piperidine (0.2 eq).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 12-18 hours, until water evolution ceases.
-
Cool the reaction mixture to room temperature and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the α-cyano-β-aryl acrylate intermediate.
-
Step 2: Gewald Reaction
-
Rationale: The Gewald reaction is a powerful multicomponent reaction that constructs a 2-aminothiophene ring from a compound with an activated methylene group, a carbonyl or nitrile, and elemental sulfur, typically catalyzed by a base like morpholine.
-
Procedure:
-
In a round-bottom flask, dissolve the acrylate intermediate from Step 1 (1.0 eq) in ethanol (0.4 M).
-
Add elemental sulfur (1.1 eq) and morpholine (2.0 eq).
-
Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the 2-amino-3-ethoxycarbonyl-4-arylthiophene intermediate.
-
Step 3: Pyridine Ring Annulation (Friedländer-type Synthesis)
-
Rationale: The final step is the construction of the fused pyridine ring. This can be achieved through various methods, such as condensation with a 1,3-dicarbonyl equivalent.
-
Procedure:
-
Combine the aminothiophene from Step 2 (1.0 eq) with ethyl acetoacetate (1.5 eq) in diphenyl ether.
-
Heat the mixture to 240-250 °C for 1-2 hours.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and recrystallize from ethanol to afford the final novel thienopyridine derivative.
-
Theoretical Application II: Synthesis of a Functionalized Pyrimidine Scaffold
Pyrimidine rings are prevalent scaffolds in a wide range of pharmaceuticals, including some with cardiovascular applications.[10][11][12][13][14] We propose a Pinner-type synthesis to construct a novel di-substituted pyrimidine, using this compound as the C-C-C fragment.
Workflow Diagram: Proposed Pyrimidine Synthesis
Caption: Proposed workflow for the synthesis of a novel pyrimidine derivative.
Proposed Experimental Protocol
Step 1: Claisen Condensation
-
Rationale: To prepare the necessary 1,3-dicarbonyl precursor for pyrimidine synthesis, a Claisen condensation is performed between the starting ester and ethyl formate. This introduces a formyl group at the active methylene position.
-
Procedure:
-
Prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol in a flame-dried, three-neck flask under an inert atmosphere (N₂).
-
Cool the solution to 0 °C and add a mixture of this compound (1.0 eq) and ethyl formate (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by pouring it into ice water and acidify with dilute HCl to pH ~5-6.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude β-keto ester intermediate, which can be used in the next step without further purification.
-
Step 2: Pinner Cyclocondensation
-
Rationale: The Pinner synthesis is a classic method for forming pyrimidines by reacting a 1,3-dicarbonyl compound with an amidine or a related species like guanidine or urea.[13] The reaction proceeds via a double condensation to form the heterocyclic ring.
-
Procedure:
-
Dissolve the crude β-keto ester from Step 1 (1.0 eq) in ethanol (0.5 M).
-
Add guanidine hydrochloride (1.2 eq) and sodium ethoxide (2.5 eq).
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the mixture with acetic acid and concentrate under reduced pressure.
-
Add water to the residue and collect the resulting precipitate by filtration.
-
Wash the solid with water and diethyl ether, then dry under vacuum to yield the novel 4-hydroxy-6-(4-chloro-2-fluorobenzyl)pyrimidine derivative.
-
Conclusion and Future Directions
This compound is a synthetically versatile yet currently underutilized precursor. The theoretical pathways outlined in this document demonstrate its potential for constructing complex heterocyclic scaffolds relevant to cardiovascular drug discovery. The presence of ortho-fluoro and para-chloro substituents on the phenyl ring provides a unique electronic and steric signature that could lead to novel structure-activity relationships in newly synthesized compounds.
Future research should focus on the practical execution of these proposed synthetic routes. Optimization of reaction conditions and thorough characterization of all intermediates and final products will be paramount. Subsequently, the novel thienopyridine and pyrimidine derivatives should be subjected to a battery of in vitro and in vivo screening assays to evaluate their potential as cardiovascular agents, including tests for antiplatelet aggregation, anticoagulant activity, and effects on vascular smooth muscle cell proliferation. Success in these initial studies could validate this compound as a valuable new tool for medicinal chemists in the cardiovascular field.
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link].
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Bioresorbable scaffolds for coronary and peripheral artery disease. Expert Opinion on Drug Delivery. Available at: [Link].
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Drug-eluting bioresorbable scaffolds in cardiovascular disease, peripheral artery and gastrointestinal fields: a clinical update. Expert Opinion on Drug Delivery. Available at: [Link].
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link].
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Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link].
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link].
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A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link].
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Drug releasing systems in cardiovascular tissue engineering. Journal of Materials Science: Materials in Medicine. Available at: [Link].
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The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link].
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Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. Available at: [Link].
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link].
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Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link].
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Paclitaxel- and Sirolimus-Coated Balloons Versus Drug-Eluting Stents in Coronary Artery Disease: A Comprehensive Narrative Review. MDPI. Available at: [Link].
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Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition. Available at: [Link].
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Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link].
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Net meta-analysis: comparison of bare metal stent, drug-coated balloon and drug-eluting stent in the treatment of cerebral arterial stenosis. Frontiers in Neurology. Available at: [Link].
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Access to functionalized thienopyridines via a reagent-capsule-assisted coupling, thiolation and cyclization cascade sequence. Semantic Scholar. Available at: [Link].
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Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. ResearchGate. Available at: [Link].
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link].
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Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Available at: [Link].
-
Ethyl phenylacetate. PubChem. Available at: [Link].
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Application Note: A Protocol for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction Using Ethyl Acetoacetate, a Substituted Aldehyde, and Urea
Abstract
The Biginelli reaction is a cornerstone of multicomponent reactions (MCRs), enabling the efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] These heterocyclic scaffolds are of immense interest in medicinal chemistry due to their diverse pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and anticancer therapeutics.[1][3][4][5] This application note provides a detailed protocol for the Biginelli reaction, focusing on the use of a generic substituted aryl aldehyde with ethyl acetoacetate and urea. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, discuss key optimization parameters, and provide troubleshooting advice to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed, three-component condensation remains a highly relevant and powerful tool in modern synthetic chemistry.[1][6] Its appeal lies in its operational simplicity, atom economy, and the ability to generate complex, biologically relevant molecules from simple, readily available starting materials: an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and urea (or thiourea).[7][8]
The DHPM core is a "privileged structure" in pharmacology, capable of interacting with multiple biological targets.[5] The incorporation of specific substituents, such as halo-aromatic groups from the aldehyde component, allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making this reaction a vital platform for generating novel drug candidates.[3][9][10]
Reaction Mechanism: An N-Acyliminium Ion Pathway
While several mechanisms have been proposed over the years, substantial evidence from NMR and mechanistic studies supports a pathway proceeding through an N-acyliminium ion intermediate, as proposed by Kappe.[11] This pathway is considered more plausible than earlier proposals involving an initial aldol condensation.[11]
The key steps are:
-
Iminium Formation (Rate-Limiting Step): The reaction initiates with the acid-catalyzed condensation of the aryl aldehyde and urea. This forms a key N-acyliminium ion intermediate. This electrophilic species is the central hub of the reaction, poised for nucleophilic attack.[2][11]
-
Nucleophilic Addition: The enol form of the β-ketoester, ethyl acetoacetate, acts as the nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This step forms an open-chain ureide intermediate.[12]
-
Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the terminal amine of the ureide onto the ketone carbonyl group. This is followed by a dehydration event, which is also acid-catalyzed, to yield the stable, six-membered dihydropyrimidinone ring.[2][12]
Understanding this mechanism is crucial for troubleshooting and optimization. For instance, the choice of acid catalyst directly influences the rate of formation of the critical N-acyliminium ion.
Caption: Figure 1: The reaction proceeds via a critical N-acyliminium ion intermediate.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a 4-aryl-3,4-dihydropyrimidin-2(1H)-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Aldehyde | Reagent | Sigma-Aldrich | e.g., 4-Chlorobenzaldehyde |
| Ethyl Acetoacetate | Reagent | Sigma-Aldrich | --- |
| Urea | ACS Reagent | Fisher Scientific | --- |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 98% | Acros Organics | Example Lewis acid catalyst.[13] |
| Ethanol (EtOH) | Anhydrous | VWR | Reaction solvent. |
| Round-bottom flask (50 mL) | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer and hotplate | --- | --- | --- |
| Buchner funnel and filter paper | --- | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl aldehyde (10.0 mmol, 1.0 eq.), ethyl acetoacetate (10.0 mmol, 1.0 eq.), and urea (15.0 mmol, 1.5 eq.).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by the acid catalyst. For example, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 1.0 mmol, 0.1 eq.).[13] The use of a slight excess of urea can help drive the reaction to completion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying and Purification: Air-dry the collected solid. The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from hot ethanol.[8]
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Caption: Figure 2: A streamlined workflow for the synthesis and isolation of DHPMs.
Optimization of Reaction Parameters
The versatility of the Biginelli reaction allows for significant optimization. The choice of catalyst and reaction conditions can dramatically impact yield, reaction time, and environmental footprint.
| Parameter | Options | Rationale and Causality |
| Catalyst | Brønsted Acids: HCl, H₂SO₄, p-TSA[14] Lewis Acids: FeCl₃, InCl₃, Yb(OTf)₃, SnCl₂, ZrCl₄[12][15] Heterogeneous: KSF Clay, Amberlyst[15] | Lewis acids are often preferred as they are generally milder, less corrosive, and can be more effective at activating the aldehyde carbonyl for the initial condensation step. Heterogeneous catalysts simplify workup, as they can be filtered off, promoting greener chemistry.[12][15] |
| Solvent | Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Solvent-free | Ethanol and acetonitrile are common choices due to their ability to dissolve the starting materials and their suitable boiling points for reflux.[13] Solvent-free conditions, often coupled with microwave irradiation, represent a green chemistry approach, frequently leading to shorter reaction times and higher yields.[7][12] |
| Temperature | Room Temperature to Reflux (80-120°C) | While some highly active catalyst systems work at room temperature, heating is typically required to overcome the activation energy barrier, especially for the rate-limiting iminium ion formation and final dehydration step. |
| Energy Source | Conventional Heating, Microwave Irradiation, Ultrasound | Microwave heating can significantly accelerate the reaction by efficiently coupling with polar reagents and solvents, leading to rapid temperature increases and drastically reduced reaction times compared to conventional heating.[10] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive or insufficient catalyst. 2. Low reaction temperature or insufficient time. 3. Deactivated aldehyde (e.g., sterically hindered or electron-rich). 4. Water in the reaction mixture hydrolyzing intermediates. | 1. Use a fresh, anhydrous catalyst. Increase catalyst loading to 15-20 mol%. Consider a stronger Lewis acid like Yb(OTf)₃.[12] 2. Ensure the reaction reaches a full reflux. Extend the reaction time and monitor by TLC. 3. For challenging aldehydes, consider more forcing conditions (higher temperature, microwave irradiation). 4. Use anhydrous solvents and reagents. |
| Formation of Side Products | 1. Knoevenagel condensation between aldehyde and ethyl acetoacetate. 2. Self-condensation of the aldehyde. | 1. This is more common with certain catalysts. A change in catalyst (e.g., from a Brønsted to a specific Lewis acid) can alter the reaction pathway to favor the Biginelli product.[16] 2. Ensure proper stoichiometry and controlled heating. |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities or unreacted starting materials. 2. The specific product may have a low melting point. | 1. After filtration, wash the crude product thoroughly with cold solvent. If it remains oily, attempt to purify by column chromatography. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
Conclusion
The Biginelli reaction is a robust and adaptable method for synthesizing dihydropyrimidinone libraries. By understanding the underlying N-acyliminium ion mechanism, researchers can rationally select catalysts and conditions to optimize outcomes. The protocol provided herein serves as a reliable starting point for the synthesis of diverse DHPMs, which continue to be a rich source of new therapeutic agents. The ability to easily modify all three components makes this reaction an invaluable asset in the field of drug discovery.
References
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Biginelli reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
-
BIGINELLI REACTION | PPT. (n.d.). SlideShare. [Link]
-
Biginelli Reaction - Online Organic Chemistry Tutor. (n.d.). Online Organic Chemistry Tutor. [Link]
-
Catalysts and conditions for Biginelli reaction | Download Table. (n.d.). ResearchGate. [Link]
-
Biginelli reaction – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
-
Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed. [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2015). PMC. [Link]
-
Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. (2020). IJPPR. [Link]
-
Dihydropyrimidinone (DHPM) scaffold as a potent anticancer drug. (n.d.). ResearchGate. [Link]
-
Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. (2015). PMC - NIH. [Link]
-
Synthesis of dihydropyrimidinone derivatives using... (n.d.). ResearchGate. [Link]
-
THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. (2008). University of Illinois Urbana-Champaign. [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. [Link]
-
Three Component Coupling Green synthesis of 3, 4 dihydrtopyrimidinone derivatives under solvent free conditions by Biginelli reactions. (2019). Journal of Current Pharma Research. [Link]
-
Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. (n.d.). NIH. [Link]
-
Recent progress in the chemistry of dihydropyrimidinones. (n.d.). SciSpace. [Link]
-
The Biginelli Reaction. (n.d.). Journal of Chemical Education - ACS Publications. [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. [Link]
-
Biginelli reaction with Old and new mechanism | multicomponent reaction | MCR. (2021). YouTube. [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (n.d.). NIH. [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry. [Link]
-
Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. (2004). ResearchGate. [Link]
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Modified Reformatsky reaction involving Ethyl 4-chloro-2-fluorophenylacetate
Application Note & Protocol
Topic: A Modified, High-Yield Protocol for the Synthesis of β-Hydroxy Esters via the Reformatsky Reaction Using Electronically-Modified Aryl Aldehydes
Abstract & Introduction
The Reformatsky reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon bonds to produce β-hydroxy esters.[1][2] These products are valuable intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[3] The classical reaction involves the oxidative insertion of metallic zinc into the carbon-halogen bond of an α-haloester to form an organozinc intermediate, known as a Reformatsky enolate.[4] This enolate then adds to a carbonyl electrophile, such as an aldehyde or ketone.
A significant challenge in the traditional Reformatsky reaction is the often-unpredictable initiation phase, which is highly dependent on the surface activity of the zinc metal.[5] Commercial zinc dust is typically passivated by a thin layer of zinc oxide, which can lead to long induction times or complete reaction failure. This application note addresses this critical issue by detailing a modified protocol that incorporates a robust in situ zinc activation step. We provide a detailed, validated methodology for the reaction between ethyl bromoacetate and 4-chloro-2-fluorobenzaldehyde , a representative electron-deficient aryl aldehyde common in medicinal chemistry scaffolds. This guide explains the causality behind each step, ensuring a reproducible and scalable process for drug discovery and development environments.
The Reformatsky Reaction: Mechanism and Rationale for Modification
Core Reaction Mechanism
The reaction proceeds through several distinct steps, as outlined in the diagram below.
-
Oxidative Addition: Zinc metal undergoes a two-electron oxidative insertion into the carbon-bromine bond of the α-haloester (ethyl bromoacetate). This forms the key organozinc intermediate, often called the Reformatsky reagent or a zinc enolate.[6]
-
Coordination & Complexation: The carbonyl oxygen of the aldehyde (4-chloro-2-fluorobenzaldehyde) coordinates to the zinc atom of the enolate. This coordination arranges the reactants into a six-membered, chair-like transition state.[4][7]
-
C-C Bond Formation: A nucleophilic attack from the enolate's α-carbon to the electrophilic carbonyl carbon of the aldehyde occurs, forming the new carbon-carbon bond and a zinc alkoxide intermediate.
-
Hydrolysis (Work-up): The reaction is quenched with an acidic aqueous solution, which protonates the zinc alkoxide to yield the final β-hydroxy ester product and water-soluble zinc salts.[2]
dot
Sources
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- 7. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 4-chloro-2-fluorophenylacetate
Introduction
Ethyl 4-chloro-2-fluorophenylacetate is a versatile starting material in organic synthesis, particularly for the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. The presence of the chloro and fluoro substituents on the phenyl ring provides opportunities for further functionalization and can modulate the physicochemical and pharmacological properties of the resulting heterocyclic compounds. This technical guide provides detailed experimental procedures for the synthesis of two important classes of heterocyclic compounds—pyrazoles and 1,5-benzodiazepines—from this compound. The protocols are designed for researchers, scientists, and professionals in drug development, with a focus on not just the procedural steps but also the underlying chemical principles and rationale for the experimental design.
I. Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives from this compound is a two-step process. The first step involves a Claisen condensation to introduce a second carbonyl group, forming a β-ketoester. The subsequent step is a cyclocondensation reaction with hydrazine to form the pyrazole ring.
Step 1: Synthesis of Ethyl 2-(4-chloro-2-fluorophenyl)acetoacetate via Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. In this protocol, this compound undergoes a self-condensation to form the corresponding β-ketoester.
Reaction Scheme:
Application Notes and Protocols for the Synthesis of 2-Amino-4-(4-chloro-2-fluorophenyl)pyrimidin-5-ol from Ethyl 4-chloro-2-fluorophenylacetate
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of a novel pyrimidine derivative, 2-Amino-4-(4-chloro-2-fluorophenyl)pyrimidin-5-ol. The synthesis commences with the readily available starting material, Ethyl 4-chloro-2-fluorophenylacetate. This application note is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The described two-step synthesis is robust, employing a base-catalyzed formylation followed by a cyclocondensation reaction. This guide elucidates the causality behind the experimental choices, ensuring scientific integrity and reproducibility.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer and antiviral agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological activity. This document details a reliable synthetic route to a specifically substituted pyrimidine, 2-Amino-4-(4-chloro-2-fluorophenyl)pyrimidin-5-ol, which holds potential as a building block for novel pharmaceutical agents.
The synthesis is strategically designed in two key stages:
-
Formation of a β-Keto Ester Intermediate: The initial step involves the conversion of this compound, a phenylacetate derivative, into a reactive 1,3-dicarbonyl intermediate. This is achieved through a base-catalyzed crossed Claisen-type condensation with ethyl formate, which introduces the necessary second carbonyl group.
-
Pyrimidine Ring Annulation: The resulting β-keto ester intermediate is then subjected to a cyclocondensation reaction with guanidine. This classic approach to pyrimidine synthesis efficiently constructs the heterocyclic ring, yielding the target 2-aminopyrimidine derivative.
This application note provides detailed protocols for each step, insights into the reaction mechanisms, and guidance on purification and characterization.
Visualized Synthetic Workflow
Figure 1: Overall synthetic scheme for 2-Amino-4-(4-chloro-2-fluorophenyl)pyrimidin-5-ol.
PART 1: Synthesis of the β-Keto Ester Intermediate
Principle and Mechanism
The first step is a crossed Claisen-type condensation, specifically a formylation reaction. This compound, which possesses acidic α-protons, is deprotonated by a strong, non-nucleophilic base, sodium hydride, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion would typically yield a β-keto aldehyde. However, under the basic reaction conditions, this highly acidic product is immediately deprotonated to form a stable sodium enolate salt, driving the reaction to completion. This salt is the direct precursor for the subsequent cyclization step.
Detailed Experimental Protocol: Synthesis of Sodium (Z)-1-ethoxy-3-(4-chloro-2-fluorophenyl)-3-hydroxyprop-1-en-2-olate
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| This compound | 218.63 | 0.05 | 1.0 | 10.93 g |
| Sodium Hydride (60% dispersion in oil) | 40.00 | 0.06 | 1.2 | 2.40 g |
| Ethyl Formate | 74.08 | 0.06 | 1.2 | 4.44 g (4.9 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 200 mL |
| Diethyl Ether (anhydrous) | - | - | - | For washing |
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
Dispersion of Sodium Hydride: To the flask, add sodium hydride (2.40 g, 0.06 mol) and anhydrous THF (100 mL). Cool the suspension to 0°C using an ice-water bath.
-
Addition of Phenylacetate: Dissolve this compound (10.93 g, 0.05 mol) and ethyl formate (4.44 g, 0.06 mol) in anhydrous THF (100 mL) and transfer this solution to the dropping funnel.
-
Reaction Execution: Add the solution from the dropping funnel dropwise to the stirred suspension of sodium hydride over a period of 1 hour, maintaining the internal temperature below 5°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Work-up and Isolation: Upon completion of the reaction (monitored by TLC), cool the mixture back to 0°C. The product, a sodium salt, will precipitate from the solution. Isolate the solid product by filtration under a nitrogen atmosphere. Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and mineral oil from the sodium hydride dispersion.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the sodium enolate intermediate. This intermediate is typically used in the next step without further purification.
PART 2: Synthesis of the Pyrimidine Derivative
Principle and Mechanism
The second step involves the cyclocondensation of the in-situ generated or isolated β-keto ester enolate with guanidine. This reaction is a classic example of pyrimidine synthesis from a three-carbon (C-C-C) and a one-carbon, two-nitrogen (N-C-N) fragment. The reaction is typically carried out in an alcoholic solvent in the presence of a base like sodium ethoxide, which facilitates the reaction and ensures the guanidine is in its free base form.
The mechanism proceeds through a series of condensation and cyclization steps. The free base of guanidine attacks one of the carbonyl groups of the β-dicarbonyl intermediate, followed by an intramolecular cyclization and dehydration to form the stable, aromatic pyrimidine ring.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-chloro-2-fluorophenyl)pyrimidin-5-ol
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Sodium (Z)-1-ethoxy-3-(4-chloro-2-fluorophenyl)-3-hydroxyprop-1-en-2-olate | 268.61 | 0.05 | 1.0 | ~13.4 g (from Step 1) |
| Guanidine Hydrochloride | 95.53 | 0.06 | 1.2 | 5.73 g |
| Sodium Ethoxide | 68.05 | 0.06 | 1.2 | 4.08 g |
| Anhydrous Ethanol | - | - | - | 250 mL |
| Glacial Acetic Acid | - | - | - | For neutralization |
| Water | - | - | - | For work-up |
| Ethyl Acetate | - | - | - | For extraction |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (4.08 g, 0.06 mol) in anhydrous ethanol (150 mL).
-
Addition of Reagents: To this solution, add guanidine hydrochloride (5.73 g, 0.06 mol). Stir for 15 minutes to allow for the formation of the free base of guanidine and a precipitate of sodium chloride. Then, add the sodium enolate intermediate (~13.4 g, 0.05 mol) from Step 1.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: To the residue, add water (150 mL) and carefully neutralize the mixture to pH ~7 with glacial acetic acid. The crude product will precipitate out of the solution.
-
Filtration and Drying: Collect the solid precipitate by filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60°C.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.
Characterization
The final product, 2-Amino-4-(4-chloro-2-fluorophenyl)pyrimidin-5-ol, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the synthesized structure.
-
¹³C NMR: To verify the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, O-H, and C=N bonds.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere (nitrogen or argon). All additions should be done slowly and with adequate cooling to control the exothermic reaction and hydrogen gas evolution.
-
Anhydrous Solvents: THF and diethyl ether are flammable. Use in a well-ventilated fume hood away from ignition sources.
-
Guanidine Hydrochloride and Sodium Ethoxide: Corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
General: All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of 2-Amino-4-(4-chloro-2-fluorophenyl)pyrimidin-5-ol from this compound. The methodology is based on well-established organic reactions and offers a practical route to this novel pyrimidine derivative. By following the outlined procedures and safety precautions, researchers can successfully synthesize this compound for further investigation in medicinal chemistry and drug discovery programs.
References
-
LibreTexts. (2024). The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]
-
Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound irradiation promoted the cyclocondensation of β-keto esters and amidines in good to excellent yields to form highly substituted 4-pyrimidinols. Synthesis, 48(24), 4246-4252. [Link]
-
Proença, F. P., de Assunção, L. R., & Marinho, E. R. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]
Gas chromatography method for analyzing Ethyl 4-chloro-2-fluorophenylacetate
An Application Note for the Quality Control and Purity Assessment of Ethyl 4-chloro-2-fluorophenylacetate using Gas Chromatography
Authored by: Senior Application Scientist, Pharmaceutical Analysis Division
Abstract
This comprehensive guide details a robust and validated gas chromatography (GC) method for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, providing a framework for quality control, stability testing, and purity assessment. The methodology emphasizes scientific integrity, explaining the rationale behind instrumental parameters and sample preparation steps. Adherence to principles outlined in the International Council for Harmonisation (ICH) guidelines ensures the method is fit for its intended purpose, delivering accurate and reproducible results.
Introduction and Scientific Principle
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality and safety of the final drug product. Therefore, a reliable analytical method is essential for monitoring its synthesis, quantifying its purity, and detecting any process-related impurities.
Gas chromatography is an ideal technique for this purpose.[1] The method operates on the principle of separating compounds based on their volatility and differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] this compound is a volatile compound, making it highly amenable to GC analysis without the need for complex derivatization.[2] This application note describes a method utilizing a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for organic compounds.
Materials and Instrumentation
Instrumentation
-
Gas Chromatograph (GC): An Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: Agilent J&W DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness. This low-to-mid polarity column provides excellent resolution for halogenated aromatic compounds.
-
Autosampler: G4513A autosampler or equivalent for precise and reproducible injections.
-
Data Acquisition Software: Agilent OpenLab CDS or equivalent.
Reagents, Standards, and Consumables
-
Reference Standard: this compound (purity ≥ 99.0%).
-
Solvent: Dichloromethane (HPLC grade or higher). Chosen for its high volatility and ability to dissolve the analyte effectively.[3][4]
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and compressed Air (FID oxidant, zero grade).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[4]
Detailed Experimental Protocol
Preparation of Solutions
Causality: The accuracy of the final result is contingent upon the precise preparation of standard and sample solutions. Using a calibrated analytical balance and volumetric flasks is mandatory.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to volume with Dichloromethane.
-
Stopper the flask and mix thoroughly by inverting it several times. This stock solution should be stored under refrigeration.
-
-
Calibration Standards:
-
Prepare a series of five calibration standards by serially diluting the Standard Stock Solution with Dichloromethane to cover the expected concentration range of the samples.
-
A suggested concentration range is 5 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 200 µg/mL.
-
-
Sample Preparation (Assay determination):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to volume with Dichloromethane.
-
Further dilute this solution if necessary to bring the analyte concentration within the established calibration range. For a 100 µg/mL target, a 1:10 dilution would be appropriate.
-
Filter the final solution through a 0.45 µm PTFE syringe filter if any particulate matter is visible to prevent clogging of the GC column.[3]
-
Gas Chromatography Operating Conditions
The following parameters were optimized to ensure a sharp peak shape, good resolution from the solvent front and potential impurities, and a reasonable run time.
| Parameter | Condition | Rationale |
| Inlet | Split/Splitless | Provides flexibility for different sample concentrations. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Injection Volume | 1.0 µL | A standard volume for capillary GC, minimizing potential for column overload. |
| Split Ratio | 50:1 | Prevents column overload and ensures sharp peaks for an assay-level concentration. |
| Column | Agilent J&W DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness | A robust, versatile column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium | Inert gas providing good efficiency and is safer than hydrogen. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimal flow for column efficiency and separation. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 2 minutes | Allows for focusing of the analytes at the head of the column. |
| Ramp | 20 °C/min to 280 °C | A moderate ramp rate to elute the analyte efficiently while separating it from late-eluting impurities. |
| Final Hold | Hold at 280 °C for 5 minutes | Ensures that all potential high-boiling point impurities are eluted from the column before the next injection. |
| Detector (FID) | ||
| Detector Temperature | 300 °C | Prevents condensation of the analyte and other compounds exiting the column. |
| Hydrogen Flow | 30 mL/min | Standard flow for FID operation. |
| Air Flow | 300 mL/min | Standard flow for FID operation. |
| Makeup Gas (Helium) | 25 mL/min | Helps to sweep the column effluent into the detector efficiently. |
Analysis Sequence
A typical analysis sequence ensures the system is clean, stable, and calibrated before analyzing unknown samples.
-
Solvent Blank: Inject Dichloromethane to ensure no contamination from the solvent or system.
-
System Suitability: Perform five replicate injections of a mid-level calibration standard (e.g., 50 µg/mL).
-
Calibration Curve: Inject each calibration standard once, from lowest to highest concentration.
-
Blank Check: Inject a solvent blank to confirm no carryover.
-
Sample Analysis: Inject each prepared sample solution.
-
Continuing Calibration Verification: Inject a mid-level calibration standard every 10-15 sample injections to monitor instrument performance over time.
System Suitability and Data Analysis
Before any sample analysis, the chromatographic system must pass pre-defined system suitability tests (SST). This is a non-negotiable step to verify that the system is adequate for the intended analysis.[5]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures peak symmetry, which is critical for accurate peak integration. |
| Theoretical Plates (N) | > 20,000 | Measures the efficiency of the column separation. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Quantification: The concentration of this compound in the samples is determined using an external standard calibration curve. The peak area of the analyte is plotted against the concentration of the prepared standards. A linear regression analysis is performed, and the concentration of the analyte in the sample is calculated from its peak area using the resulting equation.
Method Validation Protocol
To ensure the method is reliable, accurate, and precise, it must be validated according to ICH Q2(R2) guidelines.[6][7] The validation process provides documented evidence that the procedure is fit for its purpose.
Validation Parameters
The following parameters must be assessed:
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze a blank solvent, a placebo (if applicable), and a sample spiked with the analyte. | The analyte peak should be free from interference at its retention time.[8] |
| Linearity | Analyze at least five concentrations across the proposed range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[8] |
| Accuracy (Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0% at each level.[8] |
| Precision | ||
| Repeatability (Intra-assay) | Perform six replicate analyses of a single sample preparation or standard. | %RSD ≤ 2.0%.[8] |
| Intermediate Precision | Repeat the analysis on a different day with a different analyst or on a different instrument. | Overall %RSD for both sets of data should be ≤ 3.0%.[8] |
| Range | The range is confirmed by the linearity, accuracy, and precision data. | The interval where the method is demonstrated to be precise, accurate, and linear.[7] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be measured with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1). | %RSD for replicate injections should be ≤ 10%. |
| Robustness | Deliberately vary critical method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min, inlet temperature ±5°C) and assess the impact on the results. | System suitability parameters must still be met, and the results should not be significantly affected.[8] |
Visualized Workflows
Experimental Workflow Diagram
Caption: Overall experimental workflow from preparation to reporting.
Method Validation Logic Diagram
Caption: Logical flow for the validation of the analytical method.
References
- A Guide to GC Sample Preparation. (2025).
- Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign.
- Sample prepar
- Gas Chromatography Sample Preparation. (n.d.).
- Sample preparation in analysis of pharmaceuticals. (2006). Journal of Pharmaceutical and Biomedical Analysis.
- Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics, Inc.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). PharmTech.
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. iltusa.com [iltusa.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
- 8. environics.com [environics.com]
Application Notes and Protocols: Laboratory-Scale Synthesis of Ethyl 4-chloro-2-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of Ethyl 4-chloro-2-fluorophenylacetate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol detailed herein is based on the robust and well-established Fischer esterification method. This guide offers a step-by-step procedure, an in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.
Introduction
This compound is a crucial building block in the development of new therapeutic agents. Its structural motifs are found in a range of biologically active molecules. A reliable and scalable synthesis is therefore of significant interest to the drug development community. The method described here is a classic Fischer esterification, which involves the acid-catalyzed reaction between 4-chloro-2-fluorophenylacetic acid and ethanol.[1][2][3][4] This approach is favored for its operational simplicity and the use of readily available and cost-effective reagents.
Synthetic Strategy and Mechanism
The synthesis of this compound is achieved through a two-step process starting from 4-chloro-2-fluorobenzaldehyde. The first step involves the conversion of the aldehyde to 4-chloro-2-fluorophenylacetic acid. The second step is the Fischer esterification of the resulting carboxylic acid with ethanol to yield the desired ethyl ester.
2.1. Synthesis of 4-chloro-2-fluorophenylacetic acid
While various methods exist for the synthesis of phenylacetic acids, a common laboratory approach involves the conversion of the corresponding benzyl halide. For the purpose of this guide, we will assume the starting material, 4-chloro-2-fluorophenylacetic acid, is commercially available or has been synthesized via established literature procedures. The synthesis of similar phenylacetic acids often involves steps like the Willgerodt-Kindler reaction or cyanation of a benzyl halide followed by hydrolysis.
2.2. Fischer Esterification: Mechanism
The Fischer esterification is a reversible, acid-catalyzed reaction.[1][2] The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (in this case, sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][4]
-
Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as water or another molecule of ethanol) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is used as the solvent, and the water formed during the reaction can be removed.[1][3][5]
Reaction Mechanism: Fischer Esterification
Caption: Fischer Esterification Mechanism.
Experimental Protocol
Safety First: Before commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all chemicals used. This synthesis involves corrosive and flammable substances. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-chloro-2-fluorophenylacetic acid | ≥98% | e.g., Sigma-Aldrich | 194240-75-0 | [6] |
| Ethanol | Anhydrous, ≥99.5% | e.g., Fisher Scientific | 64-17-5 | |
| Sulfuric Acid | Concentrated (98%) | e.g., VWR | 7664-93-9 | Corrosive! |
| Sodium Bicarbonate | Saturated aq. solution | Laboratory prepared | 144-55-8 | |
| Brine | Saturated aq. solution | Laboratory prepared | 7647-14-5 | |
| Anhydrous Sodium Sulfate | Reagent grade | e.g., Sigma-Aldrich | 7757-82-6 | |
| Diethyl Ether | Anhydrous | e.g., Fisher Scientific | 60-29-7 | Flammable! |
| Hexanes | Reagent grade | e.g., Fisher Scientific | 110-54-3 | For chromatography |
| Ethyl Acetate | Reagent grade | e.g., Fisher Scientific | 141-78-6 | For chromatography |
3.2. Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware and consumables
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluorophenylacetic acid (10.0 g, 1 equivalent).
-
Addition of Reagents: Add anhydrous ethanol (100 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirring solution. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80 °C) using a heating mantle. Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up - Quenching and Extraction: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. a. Carefully pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of cold water. b. Extract the aqueous layer with diethyl ether (3 x 75 mL). c. Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Experimental Workflow
Caption: Laboratory Synthesis Workflow.
Purification and Characterization
4.1. Purification by Column Chromatography
The crude product can be purified by flash column chromatography on silica gel.[7][8]
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes) is typically effective.[8] The exact ratio should be determined by TLC analysis of the crude product.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a clear oil.
-
4.2. Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet) and the aromatic protons, as well as a singlet for the benzylic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: A strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive catalyst. | - Extend the reflux time.- Ensure the reaction is at the correct reflux temperature.- Use fresh, concentrated sulfuric acid. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up or purification. | - See "Incomplete Reaction".- Ensure complete extraction and careful handling during solvent removal and chromatography. |
| Impure Product | - Incomplete removal of starting material or by-products. | - Optimize column chromatography conditions (e.g., use a shallower solvent gradient). |
Safety Precautions
-
Thionyl Chloride (if used for acid chloride formation): Highly corrosive and reacts violently with water.[9][10][11][12] Inhalation can cause severe respiratory irritation and pulmonary edema.[9][10][11] Always handle in a fume hood with appropriate PPE.
-
Sulfuric Acid: Extremely corrosive and can cause severe burns.[5] Handle with extreme care and add slowly to other liquids to dissipate heat.
-
Diethyl Ether and Hexanes: Highly flammable liquids. Ensure there are no ignition sources nearby when in use.
-
Sodium Borohydride (if used in an alternative synthesis route): Reacts violently with water to release flammable hydrogen gas.[13][14][15] It is also toxic if swallowed or in contact with skin.[13]
Conclusion
The Fischer esterification method described provides a reliable and efficient route for the laboratory-scale synthesis of this compound. By following this detailed protocol and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further use in drug discovery and development.
References
- New Jersey Department of Health. (2000, April). THIONYL CHLORIDE HAZARD SUMMARY.
- Lanxess. (2015, August). Thionyl chloride.
- Sigma-Aldrich. Sodium borohydride - Safety Data Sheet.
- IPCS. (n.d.). ICSC 1409 - THIONYL CHLORIDE.
- University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure.
- Fisher Scientific. (2009, September 21). SAFETY DATA SHEET - Thionyl chloride.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - sodium borohydride.
- NOAA. (n.d.). THIONYL CHLORIDE - CAMEO Chemicals.
- Thermo Fisher Scientific. (2010, January 29). SAFETY DATA SHEET - Sodium borohydride.
- New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
- Laposata, M., & Lange, L. G. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
- Laposata, M., & Lange, L. G. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed.
- Benchchem. (n.d.). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis.
- SIELC Technologies. (n.d.). Separation of Glycine ethyl ester on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- University of Colorado Denver. (n.d.). Fischer Esterification.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- ChemicalBook. (2025, July 4). 4-Fluorophenylacetic acid | 405-50-5.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Patsnap. (n.d.). Synthesis method of ethyl 4-chloroacetoacetate - Eureka.
- Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- ChemicalBook. (n.d.). Ethyl chloroacetate(105-39-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). Ethyl 4-chloroacetoacetate(638-07-3) 1H NMR spectrum.
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Google Patents. (n.d.). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
- ResearchGate. (n.d.). (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
- Thermo Scientific Chemicals. (n.d.). 2-Chloro-4-fluorophenylacetic acid, 97% 25 g.
- Google Patents. (n.d.). CN103787883A - Preparation method of 4-chloracetyl ethyl acetate.
- Patsnap. (n.d.). Preparation method of ethyl 4-chloroacetoacetate - Eureka.
- Sci-Hub. (n.d.). Esterification of (2,4-Dichlorophenoxy)acetic Acid-.
- PubChem. (n.d.). Ethyl 4-chloroacetoacetate | C6H9ClO3 | CID 69484.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorophenylacetic acid | 194240-75-0.
- Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID.
- Wikipedia. (n.d.). Ethyl chloroacetate.
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Application Notes and Protocols: Named Reactions Involving Fluorinated Phenylacetate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Phenylacetates in Modern Synthesis
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Phenylacetate esters, on the other hand, are versatile building blocks in organic synthesis, providing a reactive handle for a variety of carbon-carbon bond-forming reactions. The convergence of these two motifs in the form of fluorinated phenylacetate esters creates a class of high-value intermediates for the synthesis of complex, biologically active compounds.
This technical guide provides an in-depth exploration of key named reactions where fluorinated phenylacetate esters serve as pivotal substrates. We will delve into the mechanistic intricacies of the Claisen condensation, the Darzens reaction, and the Reformatsky reaction, offering detailed, field-proven protocols and explaining the causality behind experimental choices. The aim is to equip researchers and drug development professionals with the practical knowledge to leverage these powerful transformations in their synthetic endeavors.
The Claisen Condensation: Constructing β-Keto Esters with Fluorinated Scaffolds
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that converts two ester molecules into a β-keto ester in the presence of a strong base.[2][3] When applied to fluorinated phenylacetate esters, this reaction provides a direct route to β-keto esters bearing fluorinated aromatic rings, which are valuable precursors for a wide range of heterocyclic and carbocyclic systems in medicinal chemistry.
Mechanism and Rationale
The reaction proceeds via the formation of an enolate from one molecule of the fluorinated phenylacetate ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion yields the β-keto ester. A key feature of the Claisen condensation is that the product is more acidic than the starting ester, and the final deprotonation by the base drives the reaction to completion.[3]
The choice of base is critical and must not interfere with the reaction through nucleophilic substitution. Sodium ethoxide is commonly used when dealing with ethyl esters. For substrates sensitive to these conditions, or to drive the reaction to completion with less enolizable esters, stronger, non-nucleophilic bases like potassium tert-butoxide can be employed, sometimes under solvent-free conditions to enhance reaction rates and yields.[1][4]
Experimental Protocol: Self-Condensation of Ethyl 4-Fluorophenylacetate
This protocol details the synthesis of ethyl 2,4-bis(4-fluorophenyl)-3-oxobutanoate, a fluorinated β-keto ester, via a solvent-free Claisen condensation. This method is adapted from a high-yield procedure for the self-condensation of ethyl phenylacetate and is expected to be effective for its fluorinated analog.[1][4][5]
Materials:
-
Ethyl 4-fluorophenylacetate
-
Potassium tert-butoxide (KOtBu)
-
0.5 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 4-fluorophenylacetate (1.0 eq) and potassium tert-butoxide (1.0 eq).
-
Reaction: Heat the mixture in a heating mantle to 100°C for 30-60 minutes. The mixture may become thick as the reaction progresses. Occasional swirling can be beneficial.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly add 0.5 M HCl to neutralize the reaction mixture until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which may be an oil or a solid, can be purified by recrystallization from hot hexane to yield pure ethyl 2,4-bis(4-fluorophenyl)-3-oxobutanoate.
Data Presentation: Representative Yields for Claisen Condensation
| Reactant | Base | Conditions | Product | Yield | Reference |
| Ethyl phenylacetate | KOtBu | 100°C, 30 min, solvent-free | Ethyl 2,4-diphenylacetoacetate | ~80% | [1][4] |
| Substituted Acetophenones | NaOEt | Ethanol, reflux | Ethyl 2,4-dioxo-4-arylbutanoates | Moderate | [6] |
Diagram: Claisen Condensation Workflow
Caption: Workflow for the solvent-free Claisen condensation.
The Darzens Reaction: Synthesis of Fluorinated Glycidic Esters
The Darzens reaction, or glycidic ester condensation, is a powerful tool for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[7] Utilizing fluorinated phenyl-α-haloacetate esters in this reaction provides access to glycidic esters with fluorinated aromatic substituents, which are valuable intermediates for the synthesis of more complex molecules, including rearranged aldehydes and ketones.
Mechanism and Rationale
The reaction begins with the deprotonation of the α-haloester by a strong base to form a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral intermediate. An intramolecular S_N2 reaction follows, where the alkoxide attacks the carbon bearing the halogen, displacing it and forming the epoxide ring.[8]
The choice of base and solvent is crucial for the success of the Darzens reaction. Strong, non-nucleophilic bases such as sodium amide or potassium tert-butoxide are often employed to favor the initial deprotonation. The reaction is typically carried out in aprotic solvents like benzene or THF to avoid side reactions.
Experimental Protocol: Darzens Condensation of 4-Fluorobenzaldehyde with Ethyl Chloroacetate
This protocol describes the synthesis of ethyl 3-(4-fluorophenyl)oxirane-2-carboxylate, a fluorinated glycidic ester. The procedure is adapted from a general method for the Darzens condensation of aromatic aldehydes with ethyl chloroacetate.[9][10]
Materials:
-
4-Fluorobenzaldehyde
-
Ethyl chloroacetate
-
Sodium amide (NaNH₂)
-
Dry benzene
-
Cracked ice
-
Acetic acid
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a low-temperature thermometer, dissolve 4-fluorobenzaldehyde (1.0 eq) and ethyl chloroacetate (1.0 eq) in dry benzene.
-
Base Addition: Over a period of 2 hours, add finely pulverized sodium amide (1.2 eq) to the reaction mixture. Maintain the temperature at 15-20°C using an external cooling bath.
-
Reaction: After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
Work-up: Pour the reddish mixture onto cracked ice with manual stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer once with benzene.
-
Washing: Combine the benzene solutions and wash with three portions of water, with the last wash containing a small amount of acetic acid.
-
Drying and Solvent Removal: Dry the benzene solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The residue can be purified by fractional distillation under reduced pressure to yield ethyl 3-(4-fluorophenyl)oxirane-2-carboxylate.
Data Presentation: Representative Yields for Darzens Condensation
| Aldehyde/Ketone | α-Halo Ester | Base | Solvent | Product | Yield | Reference |
| Acetophenone | Ethyl chloroacetate | NaNH₂ | Benzene | Ethyl 3-methyl-3-phenyloxirane-2-carboxylate | 62-64% | [8] |
| Benzaldehyde | Ethyl chloroacetate | PsTEAC | Acetonitrile | Ethyl 3-phenyloxirane-2-carboxylate | 82% | [9] |
Diagram: Darzens Reaction Mechanism
Caption: Step-wise mechanism of the Darzens reaction.
The Reformatsky Reaction: Accessing Fluorinated β-Hydroxy Esters
The Reformatsky reaction is a powerful method for the synthesis of β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[9][11][12] This reaction is particularly valuable for the synthesis of fluorinated compounds, as it allows for the introduction of fluorinated alkyl groups at the α-position of the ester. The resulting fluorinated β-hydroxy esters are important chiral building blocks in drug discovery.
Mechanism and Rationale
The reaction begins with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate.[13] This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality. The Reformatsky enolate then adds to the carbonyl group of the aldehyde or ketone to form a zinc alkoxide, which upon acidic workup, yields the β-hydroxy ester.[2]
The use of activated zinc is often crucial for the success of the reaction. Activation can be achieved by various methods, including treatment with iodine or by using a zinc-copper couple. The reaction is typically performed in aprotic solvents such as THF or toluene.
Experimental Protocol: Asymmetric Reformatsky Reaction of Ethyl Bromodifluoroacetate with an Aromatic Ketone
This protocol describes the enantioselective synthesis of a chiral α,α-difluoro-β-hydroxy ester, a valuable building block in medicinal chemistry. The procedure is based on established methods for the asymmetric Reformatsky reaction of ethyl bromodifluoroacetate.[14][15][16][17]
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
Ethyl bromodifluoroacetate
-
Activated zinc dust
-
Iodine (catalytic amount)
-
Chiral ligand (e.g., (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol)
-
Anhydrous toluene
-
Diethyl ether or MTBE
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), stir a suspension of zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in anhydrous toluene under reflux for 5 minutes. Cool the mixture to room temperature.
-
Reagent Addition: To this suspension, add the chiral ligand (1.1 eq) followed by the aromatic ketone (1.0 eq) dissolved in toluene. Cool the mixture to the desired temperature (e.g., 0°C or -40°C).
-
Reformatsky Reagent Formation and Reaction: Slowly add ethyl bromodifluoroacetate (2.0 eq) to the stirred mixture. Stir the reaction at this temperature for the required time (e.g., 30 minutes to several hours), monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding water at 0°C. Filter the suspension and extract the filtrate with diethyl ether or MTBE.
-
Washing and Drying: Wash the combined organic phases with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After filtering off the drying agent and concentrating the solution under reduced pressure, purify the crude product by silica gel chromatography to obtain the desired chiral α,α-difluoro-β-hydroxy ester.
Data Presentation: Representative Yields and Enantioselectivities for Asymmetric Reformatsky Reactions
| Ketone | α-Halo Ester | Chiral Ligand | Yield | ee (%) | Reference |
| Various Aromatic Ketones | Ethyl iododifluoroacetate | (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | 63-99% | 75-84% | [14] |
| Aromatic Imines | Ethyl bromodifluoroacetate | (1R,2S)-N,N-dimethyl-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine | 45-76% | 86-99% | [14][16] |
Diagram: Reformatsky Reaction Logical Flow
Caption: Logical workflow for the asymmetric Reformatsky reaction.
Conclusion
The Claisen condensation, Darzens reaction, and Reformatsky reaction represent powerful and versatile tools for the synthetic chemist. When applied to fluorinated phenylacetate esters, these named reactions open up efficient pathways to a diverse array of fluorinated building blocks that are of high interest in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of these valuable transformations. By understanding the underlying mechanisms and paying careful attention to reaction conditions, scientists can effectively incorporate fluorinated phenylacetate esters into their synthetic strategies to create novel and impactful molecules.
References
-
Coeffard, V., et al. (2011). The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines. [Link]
-
Reddy, P. V. G., et al. (2018). Recent advances & perspectives in the asymmetric reformatsky reaction. American Institute of Chemists. [Link]
-
Guijarro, D., & Yus, M. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 325–344. [Link]
-
So, C. M. (2006). An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol. [Link]
-
Wang, Z., et al. (2005). Efficient Synthesis of a,b-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. Helvetica Chimica Acta, 88(10), 2733-2738. [Link]
-
Claisen condensation. Wikipedia. [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. [Link]
-
Darzens reaction. Wikipedia. [Link]
-
Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]
-
Reformatsky Reaction. AdiChemistry. [Link]
-
Esteb, J. J., & Stockton, M. B. (2008). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education, 85(10), 1405. [Link]
-
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Consensus. [Link]
-
The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(3), 229-234. [Link]
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Darzens Glycidic Ester Condensation. Scribd. [Link]
-
Reformatsky Reaction. NROChemistry. [Link]
-
Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. Request PDF. [Link]
-
Reformatsky Reaction. Organic Chemistry Portal. [Link]
-
Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
Darzens Reaction. Organic Chemistry Portal. [Link]
-
ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Organic Syntheses Procedure. [Link]
-
-
REFORMATSKY REACTION. PHARMD GURU. [Link]
-
-
The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines. [Link]
-
Reformatsky Reaction. Wikipedia. [Link]
-
Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 4-chloro-2-fluorophenylacetate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 4-chloro-2-fluorophenylacetate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during laboratory work. Our focus is on explaining the causality behind experimental choices to empower users with a robust understanding of the purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the purification of this compound.
Q1: What are the typical impurities I should expect in my crude reaction mixture?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route, but common impurities originating from a standard Fisher esterification would include:
-
Unreacted Starting Materials: Residual 4-chloro-2-fluorophenylacetic acid and ethanol. The esterification reaction is an equilibrium process, so some starting material will likely remain.[1][2]
-
Acid Catalyst: If a strong acid like sulfuric acid (H₂SO₄) is used as a catalyst, it will be present in the crude mixture.[2]
-
Water: Water is a byproduct of the esterification reaction and can promote the reverse reaction (hydrolysis) if not removed.[1]
-
Solvent: Any solvent used during the reaction (e.g., toluene, dichloromethane).
-
Side-Products: Depending on reaction conditions, dichlorinated byproducts or other related substances may form. For instance, in the synthesis of similar chloro-esters, the formation of isomers or di-chlorinated compounds is a known issue that complicates purification.[3][4]
Q2: What is the most effective general purification strategy for this compound?
A2: A multi-step strategy is most effective, designed to remove different classes of impurities at each stage. The logical flow progresses from removing bulk, easily separable impurities to polishing the product to high purity.
Caption: General purification workflow for this compound.
-
Aqueous Workup: The first step is a liquid-liquid extraction to remove water-soluble impurities like the acid catalyst, excess alcohol, and salts.[5][6]
-
Drying and Solvent Removal: The washed organic layer is dried and the solvent is removed.
-
Bulk Purification: The choice here depends on the properties of the remaining impurities.
-
Vacuum Distillation: Ideal for separating the product from impurities with significantly different boiling points. It is the preferred method for large-scale purification due to efficiency.[6][7]
-
Column Chromatography: Necessary when impurities have boiling points very close to the product or when very high purity (>99%) is required.[8][9]
-
Q3: My product appears to be an oil. Can I use recrystallization?
A3: Recrystallization is only viable for solid compounds. While this compound is likely an oil at room temperature, some structurally similar compounds can be crystallized. To attempt this, you would need to find a solvent system where the compound is soluble when hot but insoluble when cold.[10] This often involves trial and error with solvent mixtures like hexanes/ethyl acetate or hexanes/dichloromethane. If the compound "oils out" instead of forming crystals, it indicates the solution is too supersaturated or impurities are inhibiting crystallization, and another method like chromatography should be used first.[8]
Q4: The compound seems to degrade during distillation, even under vacuum. What could be the cause and solution?
A4: Thermal instability is a known issue for halogenated and functionalized organic molecules.[11] Even under reduced pressure, the temperature required for distillation might be high enough to cause decomposition.
-
Cause: The combination of heat and potential residual acidic or basic impurities can catalyze degradation or side reactions.
-
Solution: Use a high-vacuum system to lower the boiling point as much as possible. A short-path distillation apparatus is highly recommended as it minimizes the time the compound spends at high temperatures by reducing the distance the vapor travels to the condenser surface.[12][13]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification. Use the workflow diagram below to diagnose the issue.
Caption: Diagnostic workflow for common purification problems.
Q: I am seeing poor separation of my product from an impurity during column chromatography. What can I do?
A: Poor separation is a common issue and can be systematically addressed.[8]
-
Cause 1: Incorrect Mobile Phase Polarity. The solvent system (mobile phase) does not have the optimal polarity to differentiate between your product and the impurity.
-
Solution: The selection of a solvent system is crucial.[9] Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column. For an aromatic ester like this, a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) is a good starting point.[8] Systematically vary the ratio (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate) until you achieve good separation (difference in Rf values) on the TLC plate.
-
-
Cause 2: Column Overloading. Too much crude material has been loaded onto the column relative to the amount of stationary phase (silica gel).
-
Solution: A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. Reduce the amount of material loaded onto the column.
-
-
Cause 3: Flow Rate is Too High. The solvent is moving through the column too quickly, not allowing for proper equilibrium between the mobile and stationary phases.
-
Solution: For flash chromatography, reduce the applied pressure. For gravity chromatography, use a stopcock to slow the flow rate. A slower flow rate increases the number of theoretical plates, leading to better separation.[7]
-
Q: During my aqueous workup, a thick emulsion formed between the organic and aqueous layers that won't separate. How do I break it?
A: Emulsions are common when organic solutions containing surfactants or fine particulates are shaken vigorously with an aqueous phase.
-
Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion and force the separation of layers.[14]
-
Solution 2: Be Patient. Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (20-30 minutes) will allow the layers to separate.
-
Solution 3: Filtration. If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite (diatomaceous earth) can break the emulsion. You will then need to re-separate the layers of the filtrate.
Section 3: Detailed Protocols
Protocol 1: Aqueous Workup via Liquid-Liquid Extraction
This protocol is designed to remove acidic catalysts, unreacted carboxylic acid, and other water-soluble impurities from the crude reaction mixture.
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was run neat, dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, Diethyl Ether, or Dichloromethane).
-
Neutralizing Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.[6][15]
-
Causality: The basic NaHCO₃ solution reacts with and neutralizes the acidic catalyst (e.g., H₂SO₄) and any unreacted 4-chloro-2-fluorophenylacetic acid, converting them into their corresponding water-soluble salts.
-
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ gas evolution. Close the stopcock and shake gently. Vent frequently.[14]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the NaHCO₃ wash until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine).
-
Causality: The brine wash removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.[14]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. The solution is now ready for solvent removal.
Protocol 2: Purification by Flash Column Chromatography
This technique is used for high-resolution purification.[9]
-
Solvent Selection: Using TLC, determine an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate) that gives the product an Rf value of approximately 0.25-0.35 and separates it well from impurities.
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of a glass column. Add a small layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh is standard for flash chromatography) in the initial, least polar mobile phase.[8][16]
-
Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed. Ensure there are no air bubbles or cracks.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane.
-
Carefully pipette the sample solution onto the top layer of sand.
-
Alternatively, for "dry loading," pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply positive air pressure to the top of the column to achieve a steady flow rate (a solvent level drop of about 2 inches/minute is a good target).[16]
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Data & Reference Tables
Table 1: Common Solvents for Chromatography of Aromatic Esters
| Solvent | Polarity Index | Role & Comments |
| n-Hexane / Heptane | 0.1 | Non-polar component. Used to elute non-polar impurities. |
| Toluene | 2.4 | Non-polar. Can improve solubility of aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | Medium polarity. A good general solvent for a wide range of compounds. |
| Diethyl Ether | 2.8 | Medium polarity. More polar than DCM, good for intermediate polarity compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | Polar component. Used in combination with hexane to elute the ester product.[8] |
| Acetone | 5.1 | Polar. Can be used for more polar compounds or to flush the column. |
| Methanol | 5.1 | Very Polar. Used in small percentages to elute highly polar compounds. |
Table 2: Quick Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Column Chromatography: Poor Separation | Incorrect mobile phase; Column overload; High flow rate. | Optimize solvent with TLC; Reduce sample load; Slow the flow rate.[8] |
| Liquid-Liquid Extraction: Persistent Emulsion | Vigorous shaking; Fine particulates present. | Add brine; Let stand; Filter through Celite.[14] |
| Distillation: Product Decomposition | Temperature too high; Thermal instability. | Use a higher vacuum; Use a short-path distillation apparatus.[12][13] |
| Recrystallization: Product "Oils Out" | Solution too concentrated; Cooling too fast; Impurities present. | Re-heat and add more solvent; Allow to cool slowly; Purify by another method first.[8] |
References
- Benchchem. (n.d.). Technical Support Center: Atorvastatin Ethyl Ester Purification.
- Research. (n.d.). Fractionation of Short and Medium Chain Fatty Acid Ethyl Esters from a Blend of Oils via Ethanolysis and Short-Path Distillation.
-
Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]
- Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
- Benchchem. (n.d.). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters.
- Research. (n.d.). Fractionation of Fatty Acid Ethyl Esters.
- Google Patents. (n.d.). Esterification and extraction process.
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
JoVE. (2020). Video: Extraction - Concept. Retrieved from [Link]
-
YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
-
SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of ethyl 4-chloroacetoacetate. Retrieved from [Link]
- Google Patents. (n.d.). Method for continuously synthesizing ethyl 4-chloroacetoacetates.
- Google Patents. (n.d.). A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate.
Sources
- 1. coachbenner.weebly.com [coachbenner.weebly.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 4. CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 5. Video: Extraction - Concept [jove.com]
- 6. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 7. vernier.com [vernier.com]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Synthesis method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 12. Fractionation of Short and Medium Chain Fatty Acid Ethyl Esters from a Blend of Oils via Ethanolysis and Short-Path Distillation - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 13. Fractionation of Fatty Acid Ethyl Esters - Impact Brief - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
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- 15. m.youtube.com [m.youtube.com]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 4-chloro-2-fluorophenylacetate
Welcome to the technical support guide for the synthesis of Ethyl 4-chloro-2-fluorophenylacetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound, and where do they come from?
The impurity profile of this compound is typically influenced by three main sources: the quality of the starting materials, the side reactions occurring during the esterification process, and the subsequent work-up and purification steps.
Understanding these sources is the first critical step in troubleshooting and prevention.
Table 1: Summary of Common Impurities
| Impurity Name | Chemical Structure | Typical Source | Prevention & Mitigation Strategy |
| 4-chloro-2-fluorophenylacetic acid | C₈H₆ClFO₂ | Starting Material: Incomplete reaction.[1] | Drive the reaction equilibrium forward by using excess ethanol, an effective water-removal technique (e.g., Dean-Stark trap), and ensuring sufficient reaction time.[2] |
| Positional Isomers (e.g., Ethyl 2-chloro-4-fluorophenylacetate) | C₁₀H₁₀ClFO₂ | Starting Material: Isomeric impurities in the initial 4-chloro-2-fluorophenylacetic acid.[3] | Source high-purity starting materials and perform QC analysis (e.g., HPLC, NMR) prior to use. |
| Diethyl Ether | (C₂H₅)₂O | Side Reaction: Acid-catalyzed dehydration of the ethanol reagent, especially at higher temperatures. | Maintain strict temperature control (use the lowest effective temperature) and use a milder acid catalyst if possible. |
| Residual Ethanol | C₂H₅OH | Reagent: Incomplete removal after reaction. | Efficiently remove under reduced pressure post-reaction; ensure the final product is thoroughly dried. |
| Residual Acid Catalyst (e.g., H₂SO₄, TsOH) | Varies | Reagent: Incomplete neutralization and removal during work-up. | Perform a thorough aqueous work-up, including a wash with a basic solution (e.g., NaHCO₃) followed by a water wash until neutral.[4][5] |
| By-products of Chlorination (e.g., Ethyl dichloro-fluorophenylacetate) | C₁₀H₉Cl₂FO₂ | Starting Material: Arises if the precursor acid was synthesized via aggressive chlorination, leading to di-chlorinated species. | Source starting materials with a clear specification on di-substituted impurities. |
Below is a diagram illustrating the primary reaction pathway and the origin points of key impurities.
Caption: Impurity formation pathways in the synthesis.
Q2: My post-reaction analysis (HPLC/GC) shows a significant peak for the starting carboxylic acid. What are the likely causes and how can I fix this?
Observing a high percentage of unreacted 4-chloro-2-fluorophenylacetic acid is a common issue related to the equilibrium nature of the Fischer Esterification reaction.[2]
Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. According to Le Châtelier's principle, the equilibrium can be shifted to favor the product (the ester) by either adding a large excess of a reactant or by removing a product as it is formed.
Troubleshooting Checklist:
-
Insufficient Alcohol: The most common protocol uses the alcohol (ethanol) as the solvent to ensure it is in large excess, driving the equilibrium towards the ester. If you are using a co-solvent, ensure the molar ratio of ethanol to the carboxylic acid is at least 10:1 or higher.
-
Presence of Water: Water is a product of the reaction. Its presence will shift the equilibrium back towards the starting materials. Ensure all your reagents (especially ethanol) and glassware are anhydrous. For reactions sensitive to water, using a Dean-Stark apparatus to physically remove water as it forms is a highly effective strategy.
-
Catalyst Issues:
-
Inadequate Amount: Ensure you are using a sufficient catalytic amount of strong acid (e.g., 1-5 mol% of H₂SO₄ or TsOH).
-
Inactive Catalyst: If the catalyst is old or has been exposed to moisture, its activity may be compromised.
-
-
Reaction Time & Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like ether formation. A more effective approach is often to increase the reaction time at a moderate temperature (e.g., refluxing ethanol) to allow the equilibrium to be fully established in favor of the product.
Caption: Troubleshooting flowchart for incomplete reaction.
Q3: How do I set up a reliable analytical method to profile these impurities?
A robust High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating and quantifying the target product from its closely related impurities.[6][7] Gas Chromatography (GC) can also be effective, particularly for volatile impurities like residual solvents.[8]
Experimental Protocol: Recommended HPLC Method
This protocol provides a starting point for method development and should be validated for your specific system.
-
Column: A C18 reversed-phase column is recommended (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient is necessary to separate the non-polar ester product from the more polar carboxylic acid starting material.
-
0-2 min: 40% B
-
2-15 min: Ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 40% B
-
20-25 min: Re-equilibration at 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of Acetonitrile.
Expected Elution Order:
-
First: 4-chloro-2-fluorophenylacetic acid (more polar, elutes earlier).
-
Last: this compound (less polar, elutes later).
-
Isomers: May elute very close to the main product peak, requiring good column efficiency and an optimized gradient for resolution.
For definitive identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful technique, as it provides molecular weight information that is crucial for structural elucidation.[6]
References
-
PrepChem. (n.d.). Synthesis of ethyl 4-chloro-2-fluorophenylaminocarbonylaminoacetate. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Dabos. (n.d.). 4-CHLORO-2-FLUOROPHENYLACETIC ACID 100G. Retrieved from [Link]
- Google Patents. (n.d.). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
-
Patil, S. et al. (2018). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
-
Eureka | Patsnap. (n.d.). Preparation method of ethyl 4-chloroacetoacetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Dwight, R. Stoll. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Retrieved from [Link]
-
PubMed. (2004). Purification and properties of a carbonyl reductase useful for production of ethyl (S)-4-chloro-3-hydroxybutanoate from Kluyveromyces lactis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (n.d.). US2903477A - Esterification process for producing purified plasticizer esters.
-
IJNRD. (2022). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. Retrieved from [Link]
-
PMC - PubMed Central. (2025). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. B22872.14 [thermofisher.com]
- 4. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]
- 5. US2903477A - Esterification process for producing purified plasticizer esters - Google Patents [patents.google.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Reactions Involving Ethyl 2-Chloroacetoacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven answers and protocols for a common challenge in organic synthesis: the effective removal of unreacted Ethyl 2-chloroacetoacetate (ECA) from a reaction mixture. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental questions researchers encounter when planning their purification strategy.
Q1: Why is a thorough understanding of Ethyl 2-chloroacetoacetate's properties essential before choosing a purification method?
A1: Selecting an appropriate purification strategy is entirely dependent on the physicochemical properties of the impurity you aim to remove relative to your desired product.[1] Ethyl 2-chloroacetoacetate is a reactive, moderately polar, and combustible liquid.[2][3] Its boiling point, solubility, and stability dictate which methods will be effective and safe. For instance, its relatively high boiling point makes vacuum distillation a viable option for separating it from less volatile products.[1][4] Conversely, its limited water solubility means that while an aqueous wash is a good first step, it will not be sufficient for complete removal.[1][2]
Table 1: Physicochemical Properties of Ethyl 2-chloroacetoacetate
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₉ClO₃ | [1][4] |
| Molecular Weight | 164.59 g/mol | [1][2][4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2][3][5] |
| Boiling Point | ~200 °C at 760 mmHg (atmospheric pressure) | [1][5] |
| 107 °C at 14 mmHg | [1][4][6][7] | |
| Density | ~1.19 g/mL at 25 °C | [1][2][5][7] |
| Water Solubility | 17 g/L at 20 °C (Slightly soluble) | [1][5] |
| Organic Solubility | Soluble in ethanol, acetone, ether, chloroform | [1][2][8] |
| Stability | Stable under normal conditions; incompatible with strong acids, bases, oxidizing, and reducing agents.[2][3][9][10] |
Q2: What are the primary methods for removing unreacted Ethyl 2-chloroacetoacetate?
A2: There are three primary methods, often used in combination, to remove ECA from a reaction mixture. The choice depends on the properties of your target compound and the required level of purity.
-
Aqueous Workup (Extraction/Wash): This is the first line of defense. It involves washing the organic reaction mixture with water or a dilute basic solution (like sodium bicarbonate) to remove water-soluble materials and acidic byproducts.[1][11] While ECA itself has low water solubility, this step is crucial for removing more soluble impurities that could interfere with subsequent steps.[1][2]
-
Distillation under Reduced Pressure (Vacuum Distillation): This is a highly effective method for separating ECA from products that are significantly less volatile (i.e., have a much higher boiling point) or are non-volatile (e.g., solids).[1][4] By reducing the pressure, the boiling point of ECA is lowered, allowing it to be distilled off without requiring excessive heat that could decompose a sensitive product.[1]
-
Column Chromatography: For achieving the highest purity or when distillation is not feasible (e.g., the product and ECA have similar boiling points), column chromatography is the method of choice.[1] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[12]
Q3: What are the critical safety considerations when handling Ethyl 2-chloroacetoacetate?
A3: Ethyl 2-chloroacetoacetate is a hazardous chemical that requires careful handling in a well-ventilated fume hood. It is classified as a combustible liquid and is harmful if swallowed.[3][10][13] It is known to cause severe skin burns and eye damage and is a lachrymator, meaning it irritates the eyes and causes tearing.[3][13] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[10] All waste containing ECA should be collected in a designated, labeled flammable waste container for proper disposal.[13]
Part 2: Troubleshooting Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: I performed an aqueous wash, but my NMR spectrum still shows a significant amount of ECA. Why didn't it work?
A1: This is a common observation and stems from ECA's limited water solubility of approximately 17 g/L.[1][5] A single water wash is simply not capable of removing a large excess of this reagent.
Solution Workflow:
-
Multiple Washes: Perform several sequential washes with water or a brine solution (saturated NaCl). While each individual wash may only remove a small amount, the cumulative effect can be significant.
-
Understand the Goal: Recognize that an aqueous workup is a preliminary purification step.[1] Its main purpose is to remove highly polar or acidic/basic impurities, not to completely remove moderately polar organic reagents like ECA. The bulk of the ECA will need to be removed by distillation or chromatography.
-
The "Salting Out" Effect: Using a brine wash for the final aqueous extraction is highly recommended. The high concentration of salt in the aqueous layer decreases the solubility of organic compounds, effectively forcing more of your product and the remaining ECA into the organic layer and preparing it for the drying step.[1]
Q2: I'm trying to remove ECA by vacuum distillation, but my product seems to be decomposing. What is going wrong?
A2: Product decomposition during distillation is almost always due to excessive thermal stress. Many organic compounds are not stable at high temperatures, even for short periods.[1]
Solution Workflow:
-
Improve the Vacuum: The most critical factor is the quality of your vacuum. A lower system pressure directly translates to a lower boiling point for ECA, reducing the amount of heat required. Ensure all joints in your distillation apparatus are properly sealed and that your vacuum pump is in good working order.
-
Use an Oil Bath: For precise and uniform heating, use a heated oil bath with a thermometer and a magnetic stirrer.[1] This provides much better temperature control than a heating mantle. Do not allow the bath temperature to exceed the vapor temperature by more than 20-30 °C.
-
Neutralize Before Distilling: Residual acidic or basic impurities from the reaction can catalyze decomposition at high temperatures.[1] Always perform a thorough aqueous workup, including a wash with a neutralizing agent (e.g., NaHCO₃ solution), before attempting distillation.
Q3: During column chromatography, Ethyl 2-chloroacetoacetate is co-eluting with my product. How can I improve the separation?
A3: Co-elution occurs when the polarity of your product and ECA are too similar for the chosen mobile phase and stationary phase.[1] This results in overlapping bands on the column.
Solution Workflow:
-
Optimize the Mobile Phase with TLC: Thin Layer Chromatography (TLC) is your most powerful tool for solving this problem.[1] Systematically test various solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Run several TLC plates, varying the ratio of your solvents (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).
-
The goal is to find a solvent system where the difference in retention factor (Rƒ) between your product and ECA is maximized (ideally ΔRƒ > 0.2).
-
-
Use a Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, use a gradient. Start the column with a less polar solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity throughout the run.[1] This can help to first elute the less polar compound cleanly before increasing the solvent strength to push your more polar product off the column.
-
Consider an Alternative Stationary Phase: If your compound is highly sensitive to the acidic nature of standard silica gel, degradation can occur, leading to streaking and poor separation.[12] Consider deactivating the silica by pre-treating it with a base like triethylamine or using a different stationary phase altogether, such as neutral alumina.[12]
Part 3: Experimental Protocols & Workflows
This section provides a logical framework for choosing a purification method, followed by detailed, step-by-step protocols.
Decision-Making Workflow for ECA Removal
The following diagram outlines a logical path for selecting the most appropriate purification strategy based on the properties of your target compound.
Caption: Decision tree for selecting a purification method.
Protocol 1: Extractive Workup for Preliminary Purification
This protocol describes a standard liquid-liquid extraction to remove acidic byproducts and reduce the amount of unreacted ECA.[1] This procedure assumes your reaction was run in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel of appropriate size.
-
Dilute: Dilute the mixture with additional organic solvent (e.g., ethyl acetate) to ensure the product is fully dissolved and to lower the overall viscosity.
-
Neutralizing Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently and allow the layers to separate. Drain the lower aqueous layer.
-
Water Wash: Add deionized water to the organic layer in the funnel. Shake and vent as before. Drain the aqueous layer.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This wash helps to remove the majority of dissolved water from the organic layer.[1] Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask. If the drying agent clumps together, add more until some particles flow freely, indicating all water has been absorbed.[1]
-
Filtration & Concentration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. The resulting clear organic solution can now be concentrated under reduced pressure using a rotary evaporator. This crude material can then be subjected to distillation or chromatography.
Protocol 2: Purification by Vacuum Distillation
This protocol is effective for separating liquid ECA from a non-volatile or high-boiling point product.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are clean and properly greased to maintain a high vacuum. Use a stir bar or boiling chips in the distilling flask to ensure smooth boiling.
-
Charge Flask: Add the crude product (obtained after the extractive workup) to the distilling flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Begin to gently heat the distillation flask using an oil bath.
-
Collect ECA Fraction: Monitor the vapor temperature closely. When the temperature stabilizes at the boiling point of ECA at your system's pressure (e.g., ~107 °C at 14 mmHg), begin collecting this fraction in a receiving flask.[1]
-
Collect Product: Once all the ECA has distilled over, the vapor temperature may drop. If your product is also volatile, you can increase the heat and change the receiving flask to collect the pure product fraction at its respective boiling point. If the product is non-volatile, it will remain in the distillation flask.
-
Shutdown: Once the separation is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.
General Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. Ethyl-2-chloro Acetoacetate - Boiling Point: 107 C/14 Mmhg. at Best Price in Shrirampur | S M Enterprises [tradeindia.com]
- 7. Ethyl 2-chloroacetoacetate CAS#: 609-15-4 [m.chemicalbook.com]
- 8. Ethyl 2-Chloro Acetoacetate at Best Price High Purity and Quality Supplier [sihaulichemicals.net]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing a High-Yield Synthesis of Ethyl 4-chloro-2-fluorophenylacetate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-2-fluorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions for higher yields and purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The most common and cost-effective method for its preparation is the Fischer esterification of 4-chloro-2-fluorophenylacetic acid with ethanol, catalyzed by a strong acid. While the reaction appears straightforward, achieving high yields consistently requires careful control of reaction parameters and a thorough understanding of potential pitfalls. This guide will walk you through common challenges and provide actionable solutions.
Physical Properties of Key Compounds
A clear understanding of the physical properties of your starting material and product is crucial for monitoring the reaction and for purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-chloro-2-fluorophenylacetic acid | C₈H₆ClFO₂ | 188.59 | 98.5-107.5[1] | - |
| This compound | C₁₀H₁₀ClFO₂ | 216.64 | - | 254.6 ± 25.0 (at 760 Torr)[2] |
Reaction Mechanism: Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4][5] Understanding the mechanism is key to troubleshooting.
Caption: The mechanism of Fischer Esterification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in Fischer esterification are typically due to the reversible nature of the reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials.[4][5]
Troubleshooting Steps:
-
Water Removal:
-
Dean-Stark Apparatus: The most effective method for removing water is azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene or cyclohexane.[3] As the reaction refluxes, the water-solvent azeotrope distills over and is collected in the trap, driving the reaction to completion.
-
Excess Alcohol: Using a large excess of ethanol can also shift the equilibrium towards the product.[3] However, this may complicate purification.
-
Drying Agents: While less common for large-scale reactions, molecular sieves can be added to the reaction mixture to absorb water as it forms.
-
-
Incomplete Reaction:
-
Reaction Time: Fischer esterifications can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Typical reaction times can range from 1 to 10 hours at reflux.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Catalyst Amount: Insufficient catalyst can lead to a slow or incomplete reaction. A typical catalytic amount of concentrated sulfuric acid is 1-5 mol% relative to the carboxylic acid.
-
-
Losses During Work-up:
-
Incomplete Extraction: Ensure complete extraction of the ester from the aqueous phase during work-up. Use an appropriate organic solvent like ethyl acetate or diethyl ether and perform multiple extractions.
-
Emulsion Formation: Halogenated compounds can sometimes form stable emulsions during aqueous washes. If this occurs, adding brine (saturated NaCl solution) can help to break the emulsion.
-
FAQ 2: I am observing significant amounts of unreacted 4-chloro-2-fluorophenylacetic acid in my final product. How can I improve the conversion?
This is a common issue directly related to the equilibrium of the reaction.
Troubleshooting Steps:
-
Optimize Water Removal: As mentioned above, a Dean-Stark apparatus is highly recommended.
-
Increase Reaction Time and/or Temperature: Refluxing for a longer period can help drive the reaction to completion. The reaction is typically conducted at the boiling point of the alcohol or the azeotropic mixture.[6]
-
Increase Catalyst Loading: Cautiously increase the amount of sulfuric acid. However, be aware that higher acid concentrations can sometimes lead to side reactions, such as dehydration of the alcohol or charring.
FAQ 3: What are the common side reactions I should be aware of, especially with a halogenated starting material?
While Fischer esterification is generally a clean reaction, some side reactions can occur.
Potential Side Reactions:
-
Dehydration of Ethanol: At high temperatures and strong acid concentrations, ethanol can dehydrate to form diethyl ether. This is generally not a major issue under typical esterification conditions.
-
Ring Sulfonation: While less likely under these conditions, strong sulfuric acid can potentially lead to sulfonation of the aromatic ring, especially at higher temperatures. Using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) can mitigate this risk.
-
Dehalogenation: Although not commonly reported for Fischer esterification, dehalogenation of aryl halides can occur under certain reducing conditions. It is important to ensure that no unintended reducing agents are present in the reaction mixture.
-
Hydrolysis during Work-up: If the work-up is not performed carefully, the newly formed ester can be hydrolyzed back to the carboxylic acid. It is crucial to neutralize the acid catalyst and thoroughly wash the organic layer.
FAQ 4: How do I effectively purify the crude this compound?
Proper purification is essential to obtain a high-purity product.
Purification Protocol:
-
Neutralization: After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[6] Be cautious as this will generate CO₂ gas. Vent the separatory funnel frequently.
-
Aqueous Washes: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: The final purification step is typically fractional distillation under reduced pressure to obtain the pure ester. Given the boiling point of 254.6 °C at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.[2]
FAQ 5: Are there alternative catalysts to sulfuric acid?
Yes, several other catalysts can be used for Fischer esterification.
Alternative Catalysts:
-
p-Toluenesulfonic acid (p-TsOH): A solid, less corrosive acid catalyst that is often easier to handle than sulfuric acid.[6]
-
Lewis Acids: Lewis acids such as scandium(III) triflate can also catalyze the reaction.[3]
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, a sulfonic acid resin, can be used.[7] An advantage of solid catalysts is their easy removal by filtration at the end of the reaction.
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory setup and scale.
Materials:
-
4-chloro-2-fluorophenylacetic acid
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-chloro-2-fluorophenylacetic acid (1 equivalent), ethanol (3-5 equivalents), and toluene (enough to fill the Dean-Stark trap).
-
Catalyst Addition: Carefully add the acid catalyst (concentrated H₂SO₄, ~2 mol% or p-TsOH, ~5 mol%).
-
Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux the mixture with vigorous stirring. Water will begin to collect in the trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of small aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by vacuum distillation to obtain this compound as a clear oil.
Troubleshooting Workflow
Caption: A troubleshooting workflow for optimizing the synthesis.
References
Sources
- 1. 2-Chloro-4-fluorophenylacetic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. CAS # 188424-98-8, Ethyl 4-chloro-2-fluorobenzeneacetate, (4-Chloro-2-fluorophenyl)acetic acid ethyl ester, 2-(4-Chloro-2-fluorophenyl)acetic acid ethyl ester - chemBlink [chemblink.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. cerritos.edu [cerritos.edu]
Technical Support Center: A Guide to Preventing Chlorinated By-products in Synthesis
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide in-depth, actionable advice on a persistent challenge in organic synthesis: the unintended formation of chlorinated by-products. These impurities can compromise yield, complicate purification, and, in the pharmaceutical context, pose significant safety and regulatory risks.[1][2] This resource offers practical, experience-driven solutions to help you anticipate, diagnose, and prevent these unwanted side reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature, origin, and detection of chlorinated by-products.
Q1: What are chlorinated by-products and why are they a major concern?
Chlorinated by-products are unintended molecules in your reaction mixture that have incorporated one or more chlorine atoms. They can arise from various sources, including solvents, reagents, or even the degradation of starting materials.[3]
Why they matter:
-
Pharmaceutical Development: In drug synthesis, such impurities are a critical concern. Even at trace levels, they can exhibit toxicity or alter the pharmacological profile of the active pharmaceutical ingredient (API).[2][4] Regulatory bodies like the FDA and EMA have stringent guidelines for impurity profiling, and failure to control these by-products can lead to costly batch rejections or delays in drug approval.[2]
-
Process Chemistry: From a process standpoint, these by-products reduce the yield of the desired product and often have similar physical properties (e.g., polarity, solubility), making them difficult and expensive to remove via standard purification techniques like chromatography or crystallization.
Q2: What are the primary sources of reactive chlorine in a typical synthesis?
Identifying the source of chlorination is the first critical step in troubleshooting. The most common culprits include:
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are ubiquitous in organic labs but are not entirely inert.[5] Over time, and accelerated by light, heat, or the presence of acidic impurities, they can degrade to form hydrochloric acid (HCl) and, in more extreme cases, highly reactive phosgene (COCl₂).[6][7]
-
Chlorinating Reagents: Reagents used for intentional chlorination, such as thionyl chloride (SOCl₂), oxalyl chloride, and N-Chlorosuccinimide (NCS), can lead to over-reaction or side reactions with sensitive functional groups if not used under optimized conditions.[8][9][10][11][12][13]
-
Reagent Degradation: Some reagents, particularly those containing acyl chlorides or sulfonyl chlorides, can degrade upon storage, releasing HCl or other reactive chlorine species.
-
Starting Materials: Impurities within starting materials, often from their own manufacturing process, can introduce reactive chlorine into your system.
Q3: How can I reliably detect the formation of chlorinated by-products?
Early and accurate detection is key. A multi-pronged analytical approach is often most effective:
-
Mass Spectrometry (MS): This is the most direct method. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. A monochlorinated compound will therefore appear in the mass spectrum as a pair of peaks, M and M+2, with a characteristic ~3:1 intensity ratio. A dichlorinated compound will show M, M+2, and M+4 peaks in a ~9:6:1 ratio. This isotopic signature is a powerful diagnostic tool.[14]
-
Gas Chromatography (GC) and Liquid Chromatography (LC): When coupled with MS (GC-MS, LC-MS), these techniques can separate the by-product from the main compound and provide both retention time and mass data for identification.[14][15][16] For volatile by-products, headspace GC-MS can be particularly effective.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less direct than MS for initial identification, ¹H and ¹³C NMR can help elucidate the exact structure of the impurity once it has been isolated or sufficiently concentrated. The presence of chlorine atoms causes characteristic downfield shifts in the signals of nearby protons and carbons.
Part 2: Troubleshooting Guide: Common Scenarios & Solutions
This section provides a structured approach to diagnosing and solving specific chlorination issues encountered during synthesis.
Scenario 1: My mass spec shows an unexpected M+2 peak, indicating chlorination of my target molecule.
-
Problem Analysis: The appearance of a characteristic chlorine isotopic pattern confirms an unwanted chlorination event. The key is to determine the source of the chlorine and the step in your synthesis where the by-product is forming.
-
Immediate Actions & Workflow:
-
Confirm the Structure: If possible, use high-resolution mass spectrometry (HRMS) to get an accurate mass and confirm the elemental formula.[17] If the impurity is present in sufficient quantity (>5%), attempt to isolate it for NMR analysis to determine the site of chlorination.
-
Retrace Your Steps: Analyze samples from each stage of your synthesis (starting materials, intermediates, crude product before workup) to pinpoint where the chlorinated species first appears.
-
-
Workflow for Prevention:
Caption: Troubleshooting workflow for unexpected chlorination.
Scenario 2: I am using Dichloromethane (DCM) as a solvent, and I suspect it's the culprit.
-
Mechanism of DCM-Mediated Chlorination: DCM, especially when unstabilized or aged, can degrade to generate trace amounts of HCl.[18] In the presence of a Lewis acid or under prolonged heating, this HCl can protonate sensitive functional groups (like alcohols or electron-rich aromatics), making them susceptible to nucleophilic attack by the chloride ion. In more severe cases of degradation (e.g., exposure to strong bases or very high heat), phosgene can form, which is a potent and indiscriminate electrophile.[6]
-
Preventative Measures:
-
Use High-Purity, Stabilized Solvent: Always use freshly opened, high-purity DCM that contains a stabilizer. Common stabilizers include alkenes like amylene or cyclohexane, which act as radical and acid scavengers.[18]
-
Test for Acidity: Before use, you can test your DCM by shaking a small volume with deionized water and checking the pH of the aqueous layer. If it is acidic, the solvent should be purified or discarded.
-
Consider Alternatives: For many applications, less reactive solvents can be substituted. Consider greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), which has similar solvent properties but lacks the risk of chlorination.[19] Other potential substitutes for extractions or chromatography include ethyl acetate, THF, or methyl tert-butyl ether (MTBE), depending on the specific requirements of your separation.[20]
-
Scenario 3: I am using a chlorinating reagent like SOCl₂ or NCS and getting side products.
-
Identifying the Issue: Reagents like thionyl chloride (SOCl₂) are highly effective for converting alcohols and carboxylic acids to chlorides but are also highly reactive and generate HCl as a by-product.[11][13] N-Chlorosuccinimide (NCS) is a versatile electrophilic chlorinating agent.[8][10][21][22] Uncontrolled reactions can lead to chlorination at unintended sites, especially on electron-rich aromatic rings or activated C-H bonds.
-
Strategies for Control:
-
Stoichiometry and Temperature Control: Use the minimum effective amount of the chlorinating reagent, often just a slight excess (e.g., 1.1 equivalents). Perform the reaction at the lowest practical temperature to improve selectivity and minimize side reactions. A slow, controlled addition of the reagent is often beneficial.
-
Use of an Acid Scavenger: When using reagents that produce HCl (like SOCl₂), including a non-nucleophilic base can be critical. Pyridine is a classic choice, but sterically hindered bases like 2,6-lutidine or proton sponges can also be effective at neutralizing the generated acid without interfering with the primary reaction.[23]
-
Alternative Reagents: If side reactions persist, consider a milder chlorinating agent. For example, the Appel reaction (using PPh₃ and CCl₄) can convert alcohols to alkyl chlorides under neutral conditions, avoiding the strong acid by-products of SOCl₂.
-
Part 3: Protocols for Prevention
This section provides detailed, step-by-step methodologies for key preventative strategies.
Protocol 1: Effective Use of Scavengers to Mitigate Unwanted Chlorination
Scavengers are reagents added to a reaction to react preferentially with and neutralize harmful species like excess acid or chlorine radicals.[24][25]
-
Objective: To prevent by-product formation by quenching reactive chlorine species or neutralizing in-situ generated acid.
-
Classes of Scavengers & Their Applications:
| Scavenger Type | Example | Target Species | Typical Use Case |
| Proton Scavengers | 2,6-Lutidine, Proton Sponge® | HCl, H⁺ | Reactions using SOCl₂, acyl chlorides |
| Acid Scavengers | Basic Alumina, Polymer-bound bases | HCl, other acidic by-products | Workup/purification, flow chemistry |
| Radical Scavengers | Amylene, Cyclohexene | Cl•, other radical species | Stabilization of chlorinated solvents |
| Chlorine Scavengers | Sodium Bisulfite, Thiosulfate | Free Chlorine (Cl₂) | Aqueous workups, quenching oxidations |
-
Step-by-Step Methodology for using a Proton Scavenger (e.g., 2,6-Lutidine):
-
Planning: Choose a scavenger that is non-nucleophilic and will not compete with your desired reaction. Ensure it is soluble in your reaction solvent.
-
Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your substrate in the chosen anhydrous solvent.
-
Addition of Scavenger: Add 1.1-1.5 equivalents of 2,6-lutidine to the solution and stir.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Reagent Addition: Slowly add your chlorinating reagent (e.g., thionyl chloride) dropwise via a syringe. The lutidine will react with the generated HCl to form a pyridinium salt precipitate.
-
Monitoring: Monitor the reaction to completion using TLC or LC-MS.
-
Workup: Upon completion, the pyridinium salt can often be removed by filtration or by washing the organic layer with a dilute acid (e.g., 1M HCl) to extract the protonated base.
-
Protocol 2: Preparation and Storage of Stabilized Dichloromethane (DCM)
If you suspect your commercial DCM is degrading, or if you need to use an unstabilized grade after purification, restabilization is crucial.
-
Objective: To remove acidic impurities from DCM and add a stabilizer to prevent future degradation.
-
Step-by-Step Methodology:
-
Washing: Place the DCM in a separatory funnel and wash sequentially with:
-
5% aqueous sodium carbonate solution (to neutralize HCl).
-
Deionized water (to remove the carbonate).
-
Brine (saturated NaCl solution) to initiate drying.
-
Safety Note: Always vent the separatory funnel frequently as pressure can build up.
-
-
Pre-drying: Separate the organic layer and dry it over anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄).
-
Distillation: Filter off the drying agent and distill the DCM from calcium hydride (CaH₂). This step removes residual water and other non-volatile impurities. Never distill to dryness.
-
Stabilization: To the freshly distilled DCM, add a stabilizer. Amylene (2-methyl-2-butene) is effective and is typically added to a concentration of 50-100 ppm.
-
Storage: Store the stabilized DCM in a clear glass bottle wrapped in aluminum foil (to block light) in a cool, dry place. Properly stabilized and stored DCM can remain acid-free for several months.
-
Part 4: Adherence to Good Manufacturing Practices (GMP)
In the context of drug development and manufacturing, preventing chlorinated by-products is a core component of Good Manufacturing Practices (GMP) .[26][27][28] GMP guidelines require robust control over all aspects of production to ensure the final product's identity, strength, quality, and purity.[26]
-
Raw Material Control: GMP mandates rigorous testing of all incoming materials, including solvents and reagents, to ensure they meet quality specifications and are free from impurities that could lead to side reactions.[27][29]
-
Process Validation: The synthetic process must be validated to demonstrate that it consistently produces a product of the required quality.[27] This includes proving that the process effectively controls the formation of impurities like chlorinated by-products to within acceptable limits.[30]
-
Impurity Profiling: A thorough understanding and documentation of the impurity profile of the API is a regulatory requirement.[1][31] This involves identifying the structure of impurities, understanding their origin, and setting appropriate specifications and control strategies.[1][2]
By proactively addressing potential sources of chlorination as outlined in this guide, you are not only improving the efficiency and robustness of your synthesis but also adhering to the fundamental principles of quality and safety that underpin pharmaceutical manufacturing.[28][29]
References
-
Application of different analytical methods for determination of volatile chlorination by-products in drinking water. Talanta. Available at: [Link]
-
Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Available at: [Link]
-
Scavenger-Probed Mechanisms in the Ultrasound/Chlorine Sono-Hybrid Advanced Oxidation Process. MDPI. Available at: [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
-
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. US EPA. Available at: [Link]
-
Stabilizers Used in Methylene Chloride. Chembridges Guide. Available at: [Link]
-
Real-Time Detection and Identification of Aqueous Chlorine Transformation Products Using QTOF MS. ACS Publications. Available at: [Link]
-
The Chemistry of N-Chlorosuccinimide (NCS): Reactivity and Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Chlorine. NCBI Bookshelf. Available at: [Link]
-
Chlorine Scavenger. DUBI CHEM. Available at: [Link]
- Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. Google Patents.
-
Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. NIH. Available at: [Link]
-
Ultra-Pure Chlorine Dioxide in the Pharmaceutical Industry: A Smarter Way to Disinfect. Selective Micro Technologies. Available at: [Link]
-
The Key Role of N-Chlorosuccinimide in Organic Synthesis. SURU Chemical. Available at: [Link]
-
Good Manufacturing Practice (GMP) in the Pharmaceutical Industry: An In-Depth Guide. IntuitionLabs. Available at: [Link]
-
On the role of scavengers in electrochemical ClO2 generation. ResearchGate. Available at: [Link]
-
The Efficacy and Applications of N-Chlorosuccinimide: A Comprehensive Insight. Medium. Available at: [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central. Available at: [Link]
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science. Available at: [Link]
-
Probing into the mechanisms of disinfection by-product formation from natural organic matter and model compounds after UV/chlorine treatment. RSC Publishing. Available at: [Link]
-
Dichloromethane Degradation Pathway. Eawag-BBD. Available at: [Link]
-
How to efficiently remove thionyl chloride SOCl2? Reddit. Available at: [Link]
-
Effect of antibiotics and antibiotic by-products on the chlorine resistance of biofilms in drinking water distribution systems. ResearchGate. Available at: [Link]
-
Alcohol + SOCl2. ReactionWeb.io. Available at: [Link]
-
Chloroform. Wikipedia. Available at: [Link]
-
Dichloromethane. PubChem. Available at: [Link]
-
What is GMP (Good Manufacturing Practices)? SafetyCulture. Available at: [Link]
-
DCM permeation and phosgene production? Reddit. Available at: [Link]
-
Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Good Manufacturing Practices (GMP): Ensure Quality and Compliance. flowdit. Available at: [Link]
-
A Comprehensive Guide to GMP: Good Manufacturing Practices. SafetyCulture. Available at: [Link]
-
Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds. ScienceDirect. Available at: [Link]
-
Guidance on good manufacturing practice and good distribution practice: Questions and answers. European Medicines Agency (EMA). Available at: [Link]
-
Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? Chemistry Stack Exchange. Available at: [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH. Available at: [Link]
-
(PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Transformation of pharmaceuticals during oxidation/disinfection processes in drinking water treatment. ResearchGate. Available at: [Link]
-
Assessing the Health Impact of Disinfection Byproducts in Drinking Water. PMC - NIH. Available at: [Link]
-
DCM Ban: Alternatives & Resources for Dichloromethane. American Chemical Society. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
Any substitutes for DCM as a general solvent? Reddit. Available at: [Link]
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- 7. Chloroform - Wikipedia [en.wikipedia.org]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
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- 31. documents.lgcstandards.com [documents.lgcstandards.com]
Use of anhydrous copper sulfate as a stabilizer in Ethyl 4-chloro-2-fluorophenylacetate synthesis
Technical Support Center: Synthesis of Ethyl 4-chloro-2-fluorophenylacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of this compound, a key intermediate in pharmaceutical development. We will address common experimental challenges, clarify the roles of key reagents, and provide detailed protocols and troubleshooting advice to ensure successful, high-yield synthesis.
Core Concept: The Role of Anhydrous Copper(II) Sulfate
A frequent question pertains to the function of anhydrous copper(II) sulfate (CuSO₄) in this synthesis, often mischaracterized as a traditional stabilizer. Its primary and critical role is that of a dehydrating agent or water scavenger .[1]
In esterification reactions, such as the Fischer esterification which is at equilibrium, water is a byproduct.[2] The presence of water can drive the reaction backward through hydrolysis, reducing the yield of the desired ester.[3][4] Anhydrous copper(II) sulfate aggressively absorbs water as it is formed, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[3][5] This action effectively "stabilizes" the reaction's progress towards completion and protects the final ester product from hydrolysis, which is why it may be conceptually referred to as a stabilizer.
While CuSO₄ can also act as a mild Lewis acid catalyst in some organic reactions, its principal function in this context is water removal.[6]
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 4-chloro-2-fluorophenylacetic acid and ethanol.
Materials:
-
4-chloro-2-fluorophenylacetic acid (1 equivalent)
-
Absolute Ethanol (can be used in excess, e.g., 10-20 equivalents, serving as both reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.05 equivalents)
-
Anhydrous Copper(II) Sulfate (CuSO₄) (1-1.5 equivalents)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-fluorophenylacetic acid and absolute ethanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.
-
Dehydrating Agent: Add anhydrous copper(II) sulfate powder to the flask. The initially white/pale gray powder will turn blue as it absorbs trace moisture and water produced during the reaction.[1]
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[7]
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8] Filter off the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation to obtain pure this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction has reached equilibrium. Esterification is a reversible process.[3] | Increase the excess of one reactant, typically the alcohol, to drive the equilibrium forward.[5] Alternatively, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[2] |
| Insufficient or inactive catalyst. | Use fresh, concentrated sulfuric acid. Ensure the correct catalytic amount (typically 1-5 mol%) is used.[5] | |
| Presence of water in starting materials. Water in the reactants or solvent will inhibit the reaction.[4] | Use absolute (anhydrous) ethanol and ensure the starting carboxylic acid is dry. Ensure the anhydrous copper sulfate used is fresh and has been stored in a desiccator. | |
| Product loss during workup. The ester may have some water solubility, or emulsions may form during extraction.[4] | When washing with sodium bicarbonate, do so quickly to avoid saponification (hydrolysis) of the ester. Use brine to break up emulsions and reduce the solubility of the ester in the aqueous layer.[7] | |
| Reaction Stalls or is Very Slow | Reaction temperature is too low. | Ensure the reaction is maintained at a vigorous reflux. For higher boiling point alcohols, the temperature should be adjusted accordingly.[4] |
| Poor quality of anhydrous CuSO₄. If the copper sulfate is already partially hydrated, it will be ineffective at removing water. | Use freshly opened anhydrous CuSO₄ or dry it in an oven (e.g., at 200-240°C) before use and cool in a desiccator. | |
| Formation of Dark Byproducts | Decomposition at high temperatures. Overheating, especially in the presence of concentrated acid, can lead to charring or side reactions like alcohol dehydration.[5][6] | Maintain a controlled reflux; do not overheat. Consider using a milder catalyst if decomposition is severe. |
| Product is Contaminated with Starting Acid | Incomplete reaction. | Increase reaction time or reflux temperature. Ensure efficient water removal. |
| Ineffective neutralization during workup. | Ensure the sodium bicarbonate wash is sufficient to neutralize all acidic components. Test the aqueous layer with pH paper to confirm it is neutral or slightly basic. |
Frequently Asked Questions (FAQs)
Q1: Can I use molecular sieves instead of anhydrous copper sulfate? A: Yes, molecular sieves (like 3Å or 4Å) are an excellent alternative for removing water from esterification reactions and can be less acidic than CuSO₄.[5] They should be activated by heating in an oven under vacuum before use.
Q2: Why is it important to use absolute ethanol? A: Using absolute (anhydrous) ethanol is crucial because any water present at the start of the reaction will shift the equilibrium towards the reactants, hindering the formation of the ester product.[4]
Q3: My crude product is an oil. How do I confirm the reaction was successful before purification? A: You can use several analytical techniques. ¹H NMR spectroscopy is definitive, allowing you to see the characteristic ethyl group signals (a quartet and a triplet) and the disappearance of the carboxylic acid proton. IR spectroscopy can also be used to observe the appearance of the ester C=O stretch (around 1735 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.
Q4: Can other acids be used as catalysts? A: Yes, other strong protic acids like p-toluenesulfonic acid (p-TsOH) can be used. Lewis acids can also catalyze the reaction. However, sulfuric acid is common, effective, and inexpensive.[9]
Q5: What are the main safety precautions for this reaction? A: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (gloves, goggles, lab coat). The reaction should be well-ventilated. Halogenated aromatic compounds should be handled with care as they can be irritants. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing low yield issues.
Caption: A troubleshooting workflow for addressing low ester yield.[5]
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
Continuous synthesis methods to improve selectivity for Ethyl 4-chloro-2-fluorophenylacetate
Welcome to the technical support center for the continuous synthesis of Ethyl 4-chloro-2-fluorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals engaged in optimizing this specific esterification reaction. Here, we move beyond basic protocols to address the nuanced challenges of improving selectivity and troubleshooting common issues encountered in a continuous flow environment. Our focus is on providing actionable insights grounded in chemical principles to enhance the efficiency, robustness, and quality of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve issues.
Issue 1: Low Conversion of 4-chloro-2-fluorophenylacetic acid
Question: My process has reached a steady state, but the conversion of the starting carboxylic acid is consistently below the target. What are the likely causes and how can I fix this?
Answer: Low conversion in a continuous esterification process is typically tied to equilibrium limitations, insufficient catalyst activity, or suboptimal reaction conditions. Esterification is a reversible reaction, and the accumulation of water can drive the reaction backward, hydrolyzing the ester.[1][2]
Possible Causes & Step-by-Step Solutions:
-
Equilibrium Limitation due to Water Accumulation:
-
Causality: The presence of water, a byproduct of the reaction, shifts the equilibrium back towards the reactants according to Le Châtelier's principle. In a continuous system, this means the rate of ester formation equals the rate of hydrolysis before full conversion is achieved.
-
Solution Protocol:
-
Increase Reactant Excess: Increase the molar ratio of ethanol to the carboxylic acid. Using ethanol as a co-solvent can create a large excess, effectively pushing the equilibrium towards the product.[3]
-
In-line Water Removal: Integrate a water-removal unit into your flow path after the reactor. Membrane pervaporation is an advanced technique suitable for continuous processes that can selectively remove water, thus driving the reaction to completion.[4][5]
-
Use of Dehydrating Agents: While more common in batch, a packed-bed reactor containing a dehydrating agent like molecular sieves can be placed in-line, though this requires periodic regeneration or replacement.[3]
-
-
-
Insufficient Catalyst Activity or Deactivation:
-
Causality: The acid catalyst, whether homogeneous or heterogeneous, may not be active enough under the operating conditions, or it may be deactivating over time. Heterogeneous catalysts can lose activity due to fouling or leaching.[4]
-
Solution Protocol:
-
Evaluate Catalyst Type: For this substrate, strong acid catalysts are effective. Homogeneous catalysts like sulfuric acid are potent but pose downstream separation challenges.[6] Consider heterogeneous catalysts like sulfonic acid-functionalized silica or resins (e.g., Amberlyst-15), which are well-suited for packed-bed reactors in flow chemistry, simplifying purification.[7][8]
-
Optimize Catalyst Loading/Bed Volume: In a packed-bed reactor, increase the volume of the catalyst bed to increase the number of active sites the reactants are exposed to.
-
Check for Deactivation: If using a packed-bed reactor, monitor the pressure drop across the bed and the conversion rate over time. An increase in pressure or a gradual decrease in conversion can signal catalyst fouling or degradation.
-
-
-
Suboptimal Temperature or Residence Time:
-
Causality: The reaction kinetics may be too slow at the current operating temperature. Alternatively, the residence time (the average time reactants spend in the reactor) may be too short for the reaction to reach completion.[9][10]
-
Solution Protocol:
-
Increase Temperature: Gradually increase the reactor temperature in controlled increments (e.g., 5-10 °C). Monitor for any increase in impurity formation. Higher temperatures increase the reaction rate but can also promote side reactions.[11]
-
Increase Residence Time: Decrease the flow rates of the reactant feeds. This allows the reactants more time within the heated reactor zone. The mean residence time is calculated as the reactor volume divided by the total volumetric flow rate.[9]
-
-
Issue 2: Poor Selectivity - Formation of Impurities
Question: I am achieving good conversion, but my product stream contains significant impurities. How can I improve the selectivity for this compound?
Answer: Poor selectivity in this synthesis often points to side reactions promoted by excessive temperatures, prolonged residence times, or the inherent reactivity of the starting materials and intermediates. The key is to find a kinetic sweet spot where the rate of formation of the desired ester significantly outpaces the rate of impurity formation.
Potential Impurities & Mitigation Strategies:
-
Byproduct: Diethyl Ether
-
Causality: At high temperatures, the acid catalyst can promote the intermolecular dehydration of two ethanol molecules to form diethyl ether.
-
Mitigation Strategy: Operate at the lowest temperature that still provides an acceptable reaction rate. This side reaction is generally more pronounced at temperatures exceeding 140-150°C with sulfuric acid.
-
-
Byproduct: Degradation of Phenylacetic Acid Moiety (e.g., Decarboxylation)
-
Causality: Phenylacetic acids can be susceptible to decarboxylation or other degradation pathways at very high temperatures or with extended residence times.
-
Mitigation Strategy:
-
Reduce Residence Time: Increase the flow rate to minimize the time the product spends under high-temperature conditions. This is a key advantage of flow chemistry—precise control over reaction time can prevent over-reaction and degradation.[9]
-
Optimize Temperature: Find the optimal temperature that balances reaction rate with product stability. An initial screening experiment varying both temperature and residence time is highly recommended.
-
-
-
Byproducts from Contaminated Starting Material:
-
Causality: The purity of the starting 4-chloro-2-fluorophenylacetic acid is critical. Isomeric impurities in the starting material will lead to corresponding isomeric ester impurities that can be difficult to separate.
-
Mitigation Strategy:
-
Verify Starting Material Purity: Always analyze the starting carboxylic acid by HPLC or GC-MS before use.
-
Purify if Necessary: If significant impurities are detected, purify the starting material by recrystallization or another suitable method.[12]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why use a continuous flow process for this esterification instead of a traditional batch reaction?
A1: Continuous flow processing offers several distinct advantages for this type of reaction:
-
Enhanced Safety: Flow reactors contain a very small volume of reacting material at any given moment, minimizing the risks associated with exothermic events or handling hazardous reagents.
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors or packed-bed reactors allows for extremely efficient heating and cooling, enabling precise temperature control that is difficult to achieve in large batch vessels. This precise control is critical for maximizing selectivity.
-
Improved Selectivity and Yield: By precisely controlling parameters like residence time, temperature, and stoichiometry, side reactions and degradation can be significantly minimized.[9][13]
-
Facilitated Scale-Up: Scaling up production in a flow system often involves "numbering-up" (running multiple reactors in parallel) or simply running the process for a longer duration, which is more predictable than scaling up batch reactors.
-
Integration and Automation: Continuous processes are well-suited for integration with in-line analytical tools (Process Analytical Technology - PAT) for real-time monitoring and control, leading to more consistent product quality.[14][15]
Q2: What type of reactor is best suited for this synthesis?
A2: A Packed-Bed Reactor (PBR) containing a solid acid catalyst is often the ideal choice.
-
Mechanism: In a PBR, the liquid reactants are continuously pumped through a tube or column packed with the solid catalyst particles.
-
Advantages:
-
Simplified Purification: The catalyst is retained within the reactor, so the product stream is free of catalyst, eliminating a difficult separation step.
-
High Catalyst Concentration: The packed bed allows for a very high effective concentration of catalytic sites, promoting a high reaction rate.
-
Catalyst Reusability: The solid catalyst can be used for extended periods, making the process more cost-effective and sustainable.[16][17] Popular choices include sulfonic acid-functionalized resins like Amberlyst-15.[4][8]
-
Q3: How can I monitor the reaction in real-time to ensure it has reached a steady state and is performing optimally?
A3: This is the domain of Process Analytical Technology (PAT) . Integrating PAT tools is essential for understanding and controlling a continuous process.[18][19]
-
In-line FTIR or Raman Spectroscopy: A flow cell can be fitted with a spectroscopic probe downstream of the reactor. By monitoring the disappearance of the carboxylic acid carbonyl peak (~1700-1730 cm⁻¹) and the appearance of the ester carbonyl peak (~1730-1750 cm⁻¹), you can track the reaction progress in real-time.[20]
-
On-line HPLC/UPLC: A small, automated stream from the reactor outlet can be periodically diverted to an HPLC or UPLC system. This provides quantitative data on the concentration of the reactant, product, and any impurities, giving a complete picture of conversion and selectivity.[14]
-
Steady-State Verification: The process is considered at steady state when the data from your PAT tool (e.g., product concentration) remains constant over a period of at least three residence times.
Q4: What is Phase Transfer Catalysis (PTC) and is it applicable here?
A4: Phase Transfer Catalysis is a powerful technique used when reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A PTC agent (like a quaternary ammonium salt) transports a reactant from one phase to the other where the reaction can occur.[21][22] For the acid-catalyzed esterification of 4-chloro-2-fluorophenylacetic acid with ethanol, both reactants are typically soluble in a common organic solvent, making PTC unnecessary. PTC is more relevant for esterifications involving a salt of a carboxylic acid (in an aqueous or solid phase) reacting with an alkyl halide (in an organic phase).[23][24]
Section 3: Experimental Protocols & Data
Protocol: Continuous Esterification in a Packed-Bed Reactor
This protocol describes a general procedure for the continuous synthesis of this compound using a solid acid catalyst.
1. System Setup:
- Pumps: Two HPLC pumps for delivering the reactant feeds.
- Reactant Feeds:
- Feed A: 4-chloro-2-fluorophenylacetic acid (e.g., 0.5 M) dissolved in a suitable solvent (e.g., toluene or excess ethanol).
- Feed B: Ethanol (if not used as the solvent in Feed A).
- Reactor: A stainless steel column (e.g., 10 cm length, 4.6 mm ID) packed with a solid acid catalyst (e.g., Amberlyst-15, dried). The reactor is housed in a column heater or oil bath for temperature control.
- Back Pressure Regulator (BPR): A BPR (e.g., 100 psi) is placed at the end of the flow path to maintain pressure and prevent solvent boiling.
- Collection: The product stream is collected in a cooled vessel.
2. Procedure:
- Priming: Prime both pumps with their respective solutions to ensure all lines are filled and free of air bubbles.
- System Equilibration: Begin pumping the solvent through the system at the desired flow rate. Heat the reactor to the target temperature (e.g., start at 80 °C).
- Initiate Reaction: Start pumping Feed A and Feed B into a T-mixer just before the reactor inlet. Typical starting conditions could be a 1:5 molar ratio of acid to ethanol and a total flow rate that corresponds to a 10-minute residence time.
- Reach Steady State: Allow the system to run for at least three residence times to reach a steady state. Monitor the output using an in-line PAT tool or by taking periodic samples for off-line analysis (e.g., GC or HPLC).
- Optimization: Once a steady state is confirmed, parameters can be adjusted one at a time to optimize for selectivity and conversion. Systematically vary temperature, residence time, and stoichiometry.
- Collection: Once the desired performance is achieved, collect the product stream.
- Shutdown: After collection, flush the entire system with clean solvent before turning off the heat and pumps.
Table 1: Key Process Parameters for Optimization
| Parameter | Typical Range | Effect on Selectivity & Conversion |
| Temperature | 60 - 140 °C | Increasing temperature generally increases conversion rate but may decrease selectivity by promoting side reactions.[11] |
| Residence Time | 5 - 30 min | Longer residence time increases conversion but can lead to product degradation if excessive.[9] |
| Acid:Alcohol Ratio | 1:2 to 1:10 (molar) | Higher alcohol excess shifts equilibrium, increasing conversion.[25] |
| Catalyst | Solid Acid Resins | Choice of catalyst affects activity and stability. Heterogeneous catalysts simplify product workup.[4][7] |
Table 2: Recommended Analytical Methods (PAT)
| Technique | Application | Information Gained |
| On-line HPLC/UPLC | Quantitative analysis of reactor output. | Precise measurement of reactant, product, and impurity concentrations. Used to calculate conversion and selectivity.[14] |
| In-line FTIR | Real-time reaction monitoring. | Tracks functional group changes (disappearance of -COOH, appearance of -COOR) to monitor reaction progress and steady state.[20] |
| GC-MS | Impurity identification. | Used off-line to identify the structure of unknown byproducts, aiding in troubleshooting selectivity issues. |
Section 4: Visualizations
Diagram 1: Continuous Synthesis Workflow
This diagram illustrates a typical setup for the continuous esterification process using a packed-bed reactor.
Caption: Decision tree for troubleshooting low selectivity.
References
-
A highly active and robust solid catalyst provides high yields of esters by continuous flow . (2020). RIKEN. Available at: [Link]
-
Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst . (2017). Journal of the American Chemical Society. Available at: [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications . (n.d.). MDPI. Available at: [Link]
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In-Water and Neat Batch and Continuous-Flow Direct Esterification and Transesterification by a Porous Polymeric Acid Catalyst . (2019). ResearchGate. Available at: [Link]
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Ester synthesis by esterification . (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR . (n.d.). IAGI. Available at: [Link]
-
Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes . (2019). ResearchGate. Available at: [Link]
-
PTC Esterification Using Mesylate . (n.d.). PTC Organics, Inc. Available at: [Link]
-
Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes . (2019). MDPI. Available at: [Link]
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Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids . (2023). AIR Unimi. Available at: [Link]
-
Effect of temperature at 2 h residence time. Top: yield, conversion; bottom . (n.d.). ResearchGate. Available at: [Link]
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Synthesis of ethyl 4-chloro-2-fluorophenylaminocarbonylaminoacetate . (n.d.). PrepChem.com. Available at: [Link]
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How residence time affects product quality in flow chemistry . (2021). Stoli Chem. Available at: [Link]
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PAT for Continuous API Manufacturing Progresses . (n.d.). Pharmaceutical Technology. Available at: [Link]
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Process Intensification via Batch-To-Continuous Transition in The Production of Specialty Chemicals by Nasser Al Azri BS in . (2022). D-Scholarship@Pitt. Available at: [Link]
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Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications . (n.d.). PMC. Available at: [Link]
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Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation . (n.d.). University of Bath. Available at: [Link]
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Troubleshooting: How to Improve Yield . (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
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Kinetic Study of Esterification Reaction . (n.d.). ResearchGate. Available at: [Link]
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Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing . (n.d.). Longdom Publishing. Available at: [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification . (n.d.). NIH. Available at: [Link]
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Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? . (2020). Quora. Available at: [Link]
-
Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production . (2012). American Pharmaceutical Review. Available at: [Link]
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Process analytical technology tools for monitoring pharmaceutical unit operations: A control strategy for continuous process verification . (n.d.). Yonsei University. Available at: [Link]
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**Effects of the residence time on the conversion (a) and the selectivity (b) for the CF Heck reaction.[26]. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables . (n.d.). ResearchGate. Available at: [Link]
-
Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions . (2002). ResearchGate. Available at: [Link]
- Method for continuously synthesizing ethyl 4-chloroacetoacetates. (n.d.). Google Patents.
- Process for the continuous production of esters of chloroacetic acid with lower alcohols. (n.d.). Google Patents.
-
An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities . (n.d.). Research Trend. Available at: [Link]
-
A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban . (2020). ResearchGate. Available at: [Link]
-
Selective Esterifications of Primary Alcohols in a Water-Containing Solvent . (2012). PMC. Available at: [Link]
-
Synthesis method of ethyl 4-chloroacetoacetate . (n.d.). Eureka | Patsnap. Available at: [Link]
-
Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis . (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Troubleshooting low yield in the synthesis of Ethyl 4-chloro-2-fluorophenylacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-2-fluorophenylacetate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide a deeper understanding of the underlying chemical principles.
Introduction: The Fischer-Speier Esterification
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves treating the parent carboxylic acid, 4-chloro-2-fluorophenylacetic acid, with an excess of ethanol in the presence of a strong acid catalyst.[2]
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] Understanding its equilibrium nature is the cornerstone of troubleshooting and optimizing the reaction for high yield.[5][6] The reaction proceeds by protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for attack by the alcohol.[7][8]
Caption: Mechanism of Fischer-Speier Esterification.
Troubleshooting Guide: Low Reaction Yield
This section addresses the most common issue encountered during the synthesis: suboptimal yield. The questions are structured to guide you through a logical diagnostic process.
Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
A1: Low yield in a Fischer esterification is almost always tied to the reaction's equilibrium.[6][9] The reaction between the carboxylic acid and alcohol establishes an equilibrium with the ester and water.[5] To achieve a high yield, you must actively shift this equilibrium to the product side.
The three pillars of yield optimization for this synthesis are:
-
Managing the Equilibrium (Le Châtelier's Principle): You must either use a large excess of a reactant or remove a product as it forms.[6][7]
-
Catalyst Efficacy: The reaction is sluggish without a proper acid catalyst to activate the carboxylic acid.[10][11]
-
Water Contamination: The presence of water at the start of the reaction will inhibit it from proceeding forward.
The following flowchart outlines the troubleshooting process:
Caption: Troubleshooting workflow for low yield.
Q2: How exactly can I push the reaction equilibrium towards the product side?
A2: Based on Le Châtelier's principle, there are two primary strategies:
-
Use a Large Excess of Alcohol: This is often the simplest and most cost-effective method.[6] By using ethanol as the reaction solvent, you create a large molar excess that drives the equilibrium forward.[2] A 10-fold excess or greater can significantly improve yield.[1]
-
Remove Water as It Is Formed: Because water is a product, its removal will continuously pull the reaction toward completion.[5][9] This is a very effective strategy. There are two common approaches:
-
Dehydrating Agent: The acid catalyst itself, particularly concentrated sulfuric acid (H₂SO₄), also acts as a powerful dehydrating agent, sequestering the water that is formed.[6][10][11]
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a co-solvent like toluene is highly efficient.[1][5] The toluene-water azeotrope boils at a lower temperature, is condensed, and collected in the trap. Since water is denser than toluene, it sinks to the bottom of the trap, effectively removing it from the reaction mixture.[5]
-
Q3: I see some unreacted starting material and other spots on my TLC. What are the likely impurities and how can I avoid them?
A3: The most common "impurity" is simply unreacted 4-chloro-2-fluorophenylacetic acid. This is a direct indicator of incomplete conversion (see Q1 & Q2).
Potential side reactions are minimal for this substrate under standard Fischer conditions. However, consider the following:
-
Ether Formation: At very high temperatures (>140°C), strong acids like H₂SO₄ can catalyze the dehydration of ethanol to form diethyl ether. Sticking to the reflux temperature of ethanol (or a toluene azeotrope) minimizes this.
-
By-products from Impure Starting Materials: Ensure the purity of your 4-chloro-2-fluorophenylacetic acid. Impurities in the starting material will carry through or react to form other species.
-
Degradation: While this compound is relatively stable, prolonged heating under strong acid conditions can potentially lead to degradation. Aim for the minimum reaction time required for full conversion.
Control Strategy: Monitor the reaction by TLC or GC. Once the starting carboxylic acid is consumed, proceed with the work-up. Over-extending the reaction time provides little benefit and increases the risk of side reactions.
Q4: My work-up procedure seems to be causing product loss. What is a reliable protocol for isolation and purification?
A4: A robust work-up is critical for preserving your yield. Losses often occur during neutralization and extraction.
-
Cool the Reaction: Before adding any aqueous solution, cool the reaction mixture to room temperature to prevent uncontrolled quenching.
-
Remove Excess Alcohol: If ethanol was used as the solvent, remove the bulk of it under reduced pressure (rotary evaporation). This makes the subsequent extraction much more efficient.
-
Dilute and Neutralize: Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[4] Caution: This will produce CO₂ gas; vent the separatory funnel frequently to release pressure.[7] Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Aqueous Washes: Wash the organic layer with water and then with a saturated brine (NaCl) solution. The brine wash helps to break up emulsions and removes residual water from the organic layer.
-
Drying and Filtration: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Filter to remove the drying agent.
-
Solvent Removal & Purification: Remove the solvent by rotary evaporation. The resulting crude ester can then be purified, typically by vacuum distillation, to remove any non-volatile impurities and unreacted starting material.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for this esterification, and how much should I use?
A1: Both concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective.[1]
| Catalyst | Advantages | Disadvantages | Typical Loading |
| H₂SO₄ | Inexpensive, strong acid, powerful dehydrating agent.[10][11] | Can cause charring with sensitive substrates, can be harder to remove during work-up. | 1-5 mol% |
| p-TsOH | Solid (easy to handle), less oxidizing than H₂SO₄, good for more sensitive substrates. | More expensive, less effective as a dehydrating agent. | 1-5 mol% |
For this specific substrate, which is not particularly sensitive, concentrated sulfuric acid is an excellent and economical choice.
Q2: What is the effect of the chloro- and fluoro- substituents on the reaction?
A2: The 4-chloro and 2-fluoro groups on the phenylacetate are both electron-withdrawing. Electron-withdrawing groups can increase the electrophilicity of the carboxylic acid's carbonyl carbon.[1] This may lead to a slightly faster reaction rate compared to unsubstituted phenylacetic acid, as the carbonyl carbon is more susceptible to nucleophilic attack by ethanol.[1] These halogen substituents are stable under the reaction conditions and do not interfere with the esterification.
Q3: What are the optimal temperature and reaction time?
A3: Esterification is typically conducted under heat to increase the reaction rate.[10] The optimal condition is to heat the reaction mixture to reflux .[3][4]
-
If using ethanol as the solvent, the reflux temperature will be ~78°C.
-
If using a Dean-Stark apparatus with toluene, the reflux temperature will be around the boiling point of the toluene-ethanol-water azeotrope, which is typically higher and can accelerate the reaction.
The reaction time can vary from a few hours to overnight (e.g., 2-18 hours).[4][12] The most reliable way to determine completion is to monitor the disappearance of the starting carboxylic acid by an appropriate method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Technical Support Center: Analytical Methods for Ethyl 4-chloro-2-fluorophenylacetate
Welcome to the technical support center for the analysis of Ethyl 4-chloro-2-fluorophenylacetate. This guide is designed for researchers, analytical scientists, and quality control professionals working with this pharmaceutical intermediate. Here, you will find robust analytical protocols, answers to frequently asked questions, and in-depth troubleshooting guides to navigate the challenges of impurity detection and quantification. Our focus is on providing not just methods, but the scientific rationale behind them, ensuring you can adapt, troubleshoot, and validate your analyses with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound and its impurities.
Q1: What are the primary analytical techniques for impurity profiling of this compound?
A1: The two most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
HPLC , particularly with UV detection (HPLC-UV), is the workhorse for quantifying non-volatile or thermally sensitive impurities. It is highly versatile and offers excellent resolution for separating structurally similar compounds.
-
GC , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for analyzing the main substance and any volatile or semi-volatile impurities, such as residual solvents or certain process-related by-products.[1][2]
-
For definitive identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable, providing molecular weight and structural fragmentation data.[3][4][5][6]
Q2: What are the likely impurities I should be looking for?
A2: Impurities can arise from the manufacturing process, degradation, or storage.[6] For this compound, a systematic analysis should consider the potential impurities listed in the table below.
| Potential Impurity | Potential Origin | Recommended Analytical Technique |
| 4-chloro-2-fluorophenylacetic acid | Hydrolysis of the ester; unreacted starting material | HPLC-UV |
| Ethanol | Unreacted starting material (esterification step) | GC-FID/MS |
| Isomeric Impurities (e.g., Ethyl 2-chloro-4-fluorophenylacetate) | Impurities in starting materials; side reactions | HPLC-UV, GC-FID/MS |
| Over-chlorinated Species (e.g., Ethyl dichloro-2-fluorophenylacetate) | Side reaction during chlorination steps in synthesis | HPLC-UV, GC-MS, LC-MS |
| Unreacted Intermediates | Incomplete synthesis reactions | HPLC-UV, GC-MS |
| Residual Solvents (e.g., Toluene, Dichloromethane) | Manufacturing process | Headspace GC-FID/MS |
Q3: What are the regulatory standards I need to follow for method validation?
A3: Analytical methods used for impurity testing in pharmaceutical development must be validated to ensure they are fit for purpose. The primary guideline is the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures".[7][8][9] This guideline outlines the validation characteristics required, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of an analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Section 2: Core Analytical Protocols
These protocols provide a validated starting point for your analyses. Optimization may be required based on your specific sample matrix and instrumentation.
Protocol 1: HPLC-UV Method for Non-Volatile Impurities
This reverse-phase HPLC method is designed for the separation and quantification of process-related impurities and the primary degradation product, 4-chloro-2-fluorophenylacetic acid.
Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides excellent hydrophobic retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of acidic impurities, ensuring sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte and impurities. |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30-31 min: 80-40% B; 31-40 min: 40% B | A gradient program allows for the effective separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Detection | UV at 225 nm | Wavelength at which the phenylacetate moiety and related impurities exhibit strong absorbance. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak splitting. |
System Suitability Test (SST): Before running samples, inject a solution containing the main compound and a known impurity (or a spiked sample). The method is deemed suitable if:
-
The resolution between the main peak and the closest eluting impurity is ≥ 2.0.
-
The tailing factor for the this compound peak is ≤ 1.5.
-
The relative standard deviation (RSD) for five replicate injections is ≤ 2.0% for peak area.
This SST is a self-validating check that confirms the chromatographic system is performing correctly before committing to a full analysis sequence.[7]
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is suitable for the identification and quantification of volatile impurities and can also be used for the assay of the main component.
Method Parameters:
| Parameter | Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A 5% phenyl-polysiloxane phase provides good selectivity for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min | The temperature program separates volatile impurities at the beginning and elutes the main, higher-boiling component later. |
| Detector | Mass Spectrometer (MS) | Provides high sensitivity and specificity, allowing for both quantification (in SIM mode) and identification (in Scan mode). |
| MS Scan Range | 40-450 amu | Covers the expected mass range for the parent compound and potential impurities. |
| Sample Prep. | Dissolve sample in Dichloromethane (DCM) to a concentration of ~1 mg/mL | DCM is a volatile solvent that is compatible with GC analysis. |
Section 3: Troubleshooting Guide
Even with robust methods, problems can arise. This guide provides a systematic approach to diagnosing and resolving common analytical issues.
Workflow for General Troubleshooting
Caption: A systematic workflow for troubleshooting analytical issues.
Q: My main peak is tailing in my HPLC analysis. What is the cause and how do I fix it?
A: Peak tailing is a common issue that compromises both resolution and integration accuracy.[10][11] The causes can be chemical or physical.
-
Cause 1: Secondary Silanol Interactions (Chemical). The silica backbone of C18 columns has residual silanol groups (-Si-OH) that can be acidic. If your analyte has basic functional groups, it can interact with these sites, causing tailing.
-
Solution: Add a competing base to the mobile phase (e.g., 0.1% triethylamine) or, more commonly, lower the mobile phase pH (e.g., to pH 2.5-3.0 with phosphoric or formic acid). Lowering the pH protonates the silanols, minimizing unwanted interactions.[12]
-
-
Cause 2: Column Void or Contamination (Physical). A void at the head of the column or contamination of the inlet frit can disrupt the sample band, causing tailing.[13]
-
Solution: First, try back-flushing the column with a strong solvent (as per manufacturer's instructions). If this fails, you can try to carefully open the inlet and fill the void with packing material, but this is often a temporary fix. The most reliable solution is to replace the column. Using a guard column is the best preventative measure.[12][14]
-
-
Cause 3: Sample Overload. Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak shape.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you have identified the issue.
-
Q: I see a new, unexpected peak in my chromatogram. How do I determine what it is?
A: An unexpected peak could be a new impurity, a system contaminant, or an artifact. A logical investigation is key.
Decision Tree for Investigating an Unknown Peak
Caption: A decision tree for identifying the source of an unknown peak.
-
Inject a Blank: First, inject your sample diluent. If the peak is present, it originates from your solvent, vials, or system carryover.
-
Assess Degradation: If the peak is not in the blank, it is sample-related. To determine if it's a degradation product, perform forced degradation studies (stressing the sample with acid, base, heat, light, and oxidation).[6] If the peak area increases significantly under these conditions, it is a degradation product.
-
Identify with MS: If the peak is not a degradant, it is likely a process-related impurity from the synthesis. The next step is identification. Analyze the sample using an LC-MS method. The accurate mass data from a high-resolution mass spectrometer (HRMS) like a Q-TOF can be used to generate a molecular formula.[5] Tandem MS (MS/MS) experiments will fragment the molecule, providing structural clues to definitively identify the impurity.[4]
Q: My impurity peak is very small and close to the noise level (low sensitivity). How can I improve my LOQ?
A: Improving the Limit of Quantitation (LOQ) is crucial for controlling impurities at low levels as required by regulatory agencies.[5]
-
Increase Sample Concentration: The simplest approach is to prepare a more concentrated sample. This will increase the response of the impurity peak relative to the baseline noise. Be careful not to overload the column with the main compound, which could obscure early-eluting impurities.
-
Increase Injection Volume: Injecting a larger volume of the sample will increase the mass of the impurity on the column and thus the detector response. This may lead to peak broadening, so there is a practical limit.
-
Optimize Detection Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for the impurity. If the λmax of the impurity is different from the main peak, using a Diode Array Detector (DAD) to monitor multiple wavelengths can be highly beneficial.
-
Change Detector: If UV sensitivity is insufficient, consider a more sensitive and universal detector like a Charged Aerosol Detector (CAD) or, for ultimate sensitivity and specificity, a Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode.[15]
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Separation Science. Confident pharmaceutical impurity profiling using high-res mass spec. [Link]
-
LGC Limited. The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935. [Link]
-
Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Scribd. HPLC Problem and Troubleshooting. [Link]
- Google Patents.
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
-
Chrom-Support. HPLC Troubleshooting Guide. [Link]
-
Intek Open. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]
- Google Patents.
-
Rasayan Journal of Chemistry. DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. [Link]
-
Eureka Patents. Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate. [Link]
- Google Patents.
-
Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
Sources
- 1. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
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- 5. hpst.cz [hpst.cz]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
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- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 13. scribd.com [scribd.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technisches Support-Center: Aufreinigung von Ethyl-4-chlor-2-fluorphenylacetat
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde und sich auf die Verbesserung der Reinheit von Ethyl-4-chlor-2-fluorphenylacetat nach der Synthese konzentriert.
Willkommen im technischen Support-Center. Dieser Leitfaden bietet detaillierte Fehlerbehebungsstrategien und Antworten auf häufig gestellte Fragen (FAQs), um Forscher bei der Erzielung einer hohen Reinheit von Ethyl-4-chlor-2-fluorphenylacetat nach der Synthese zu unterstützen. Als Ihr Senior Application Scientist werde ich Sie durch die wissenschaftlichen Grundlagen hinter jedem Schritt führen, um sicherzustellen, dass Ihre Protokolle sowohl effektiv als auch validierbar sind.
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Aufreinigungsprozesses auftreten können. Jede Frage wird mit einer detaillierten Erklärung der Ursachen und schrittweisen Lösungen beantwortet.
F1: Meine Rohprodukt-Analyse zeigt eine signifikante Verunreinigung. Was sind die wahrscheinlichsten Verunreinigungen und woher kommen sie?
Antwort: Das Verständnis der Natur Ihrer Verunreinigungen ist der erste Schritt zu einer effektiven Aufreinigung. Basierend auf typischen Synthesewegen, wie der Veresterung von 4-Chlor-2-fluorphenylessigsäure mit Ethanol, sind die häufigsten Verunreinigungen:
-
Nicht umgesetzte Ausgangsmaterialien: Reste von 4-Chlor-2-fluorphenylessigsäure und Ethanol.
-
Nebenprodukte der Reaktion: Wasser, das während der Veresterung entsteht.
-
Isomere Nebenprodukte: Bei Synthesen, die Chlorierungsschritte beinhalten, können Positionsisomere wie Ethyl-2-chloracetoacetat in analogen Reaktionen entstehen.[1][2][3][4] Es ist plausibel, dass ähnliche Isomere in Ihrer Synthese auftreten.
-
Verwandte Verunreinigungen: Dichlorierte Spezies oder andere Nebenprodukte, die aus Nebenreaktionen resultieren.[1]
Die saure Natur der nicht umgesetzten 4-Chlor-2-fluorphenylessigsäure ist die häufigste Ursache für eine geringe Reinheit im ersten Schritt und muss zuerst angegangen werden.
Diagramm: Ursprung potenzieller Verunreinigungen ```dot
Abbildung 2. Schrittweiser Prozess zur Aufreinigung mittels Flash-Säulenchromatographie.
Methode 2: Rekristallisation
Wenn Ihr Produkt bei Raumtemperatur ein Feststoff ist oder dazu gebracht werden kann, auszufallen, ist die Rekristallisation eine ausgezeichnete und skalierbare Aufreinigungsmethode. Das Prinzip beruht auf den unterschiedlichen Löslichkeiten des Produkts und der Verunreinigungen in einem bestimmten Lösungsmittel bei unterschiedlichen Temperaturen.
Problem: Ethyl-4-chlor-2-fluorphenylacetat ist typischerweise ein Öl. Sie können jedoch eine Rekristallisation aus einem Lösungsmittelsystem mit sehr niedriger Polarität bei niedrigen Temperaturen versuchen.
Experimentelles Protokoll: Screening von Lösungsmitteln für die Rekristallisation
-
Test: Geben Sie ~50 mg Ihres Öls in mehrere Reagenzgläser.
-
Lösungsmittel hinzufügen: Fügen Sie tropfenweise verschiedene Lösungsmittel hinzu (siehe Tabelle unten).
-
Löslichkeit prüfen:
-
Gutes Lösungsmittel: Löst sich bei Raumtemperatur auf (ungeeignet).
-
Schlechtes Lösungsmittel: Löst sich auch beim Erhitzen nicht auf (ungeeignet).
-
Ideales Lösungsmittel: Löst sich beim Erhitzen auf, wird aber beim Abkühlen auf Raumtemperatur oder Eisbadtemperatur wieder unlöslich/trüb. [5]4. Induzieren: Wenn es ölig bleibt, versuchen Sie, die Innenseite des Glases mit einem Glasstab zu kratzen, um die Kristallisation zu induzieren. Das Hinzufügen eines Impfkristalls (falls vorhanden) ist ebenfalls sehr effektiv.
-
| Lösungsmittelsystem | Polarität | Kommentar |
| Isopropanol/Wasser | Polar | Löst das Produkt in minimalem heißem Isopropanol auf, dann tropfenweise Wasser hinzufügen, bis es trüb wird. Erneut erhitzen, bis es klar ist, dann abkühlen lassen. |
| Hexan oder Heptan | Nicht-polar | Eine gute erste Wahl für viele organische Ester. Die geringe Löslichkeit bei niedrigen Temperaturen kann zur Ausfällung führen. |
| Hexan/Ethylacetat | Gemischt | Löst das Produkt in minimalem Ethylacetat auf, dann langsam Hexan hinzufügen, bis es trüb wird. Erhitzen, bis es klar ist, dann langsam abkühlen lassen. [5] |
| Ethanol | Polar | Ein sehr allgemeines Lösungsmittel, das bei geringfügigen Verunreinigungen gut funktioniert. [5] |
Häufig gestellte Fragen (FAQs)
F1: Was ist die beste Analysemethode zur genauen Bestimmung der Reinheit meines Endprodukts?
Antwort: Die beiden am weitesten verbreiteten Methoden zur quantitativen Reinheitsbestimmung sind die Gaschromatographie (GC) und die Hochleistungsflüssigkeitschromatographie (HPLC).
| Methode | Prinzip | Vorteile | Nachteile |
| Gaschromatographie (GC) | Trennt flüchtige Verbindungen in der Gasphase basierend auf dem Siedepunkt und der Wechselwirkung mit der Säulenbeschichtung. | Hohe Auflösung für Isomere, schnelle Analysezeiten, sehr empfindlich. [2][3] | Erfordert, dass die Probe thermisch stabil und flüchtig ist. |
| Hochleistungsflüssigkeitschromatographie (HPLC) | Trennt Verbindungen in der flüssigen Phase basierend auf ihrer Verteilung zwischen einer mobilen und einer stationären Phase. | Geeignet für nichtflüchtige oder thermisch labile Verbindungen, vielseitige Detektionsmethoden (UV, MS). [6][7] | Längere Laufzeiten, höherer Lösungsmittelverbrauch. |
Für Ethyl-4-chlor-2-fluorphenylacetat ist GC mit einem Flammenionisationsdetektor (FID) oft die Methode der Wahl, da sie eine hervorragende Quantifizierung über den Flächenprozentsatz ermöglicht, vorausgesetzt, alle Verunreinigungen sind flüchtig. [2]
F2: Was sind die empfohlenen Lagerbedingungen, um die Zersetzung meines hochreinen Produkts zu verhindern?
Antwort: Wie viele Ester, insbesondere halogenierte, sollte Ihr Produkt sorgfältig gelagert werden, um seine Integrität zu erhalten.
-
Temperatur: An einem kühlen Ort lagern, idealerweise im Kühlschrank. [8]* Atmosphäre: In einem dicht verschlossenen Behälter unter einer inerten Atmosphäre (Argon oder Stickstoff) lagern, um eine Oxidation und Hydrolyse durch Luftfeuchtigkeit zu minimieren.
-
Licht: Vor Licht schützen, indem Sie Braunglasflaschen verwenden.
-
Kompatibilität: Von starken Säuren, Basen und Oxidationsmitteln fernhalten, da diese eine Zersetzung katalysieren können. [9][10]
F3: Mein Produkt "ölt aus" anstatt zu kristallisieren. Wie kann ich dieses Problem beheben?
Antwort: "Oiling out" tritt auf, wenn die Löslichkeit des gelösten Stoffes die Sättigungsgrenze überschreitet, aber die Bedingungen für die Bildung eines Kristallgitters nicht günstig sind.
Lösungen:
-
Langsamere Abkühlung: Lassen Sie die heiße Lösung sehr langsam auf Raumtemperatur abkühlen, bevor Sie sie in ein Eisbad stellen. Eine schnelle Abkühlung begünstigt die Bildung von Ölen.
-
Geringere Konzentration: Verwenden Sie mehr Lösungsmittel, um die Lösung zu verdünnen. Eine zu hohe Konzentration kann die Bildung von Ölen fördern.
-
Lösungsmittelsystem ändern: Das Öl selbst ist eine flüssige Phase. Versuchen Sie, ein Lösungsmittel zu verwenden, in dem das Öl besser löslich ist, und fügen Sie dann ein "Anti-Lösungsmittel" hinzu, um die Kristallisation zu induzieren (z. B. das Hexan/Ethylacetat-System). [5]4. Mechanische Induktion: Kratzen Sie kräftig an der Innenseite des Kolbens am Meniskus der Lösung mit einem Glasstab. Die winzigen Glasscherben, die dabei entstehen, können als Keimbildungsstellen für das Kristallwachstum dienen.
Referenzen
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Abgerufen von [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Abgerufen von [Link]
-
Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8. (n.d.). Chemsrc. Abgerufen von [Link]
-
CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates. (2016). Google Patents. Abgerufen von
-
A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025). ResearchGate. Abgerufen von [Link]
-
US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates. (1974). Google Patents. Abgerufen von
-
Preparation method of ethyl 4-chloroacetoacetate. (n.d.). Patsnap. Abgerufen von [Link]
-
CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate. (2014). Google Patents. Abgerufen von
-
Purification and properties of a carbonyl reductase useful for production of ethyl (S)-4-chloro-3-hydroxybutanoate from Kluyveromyces lactis. (n.d.). PubMed. Abgerufen von [Link]
-
Ethyl chloroacetate. (n.d.). Wikipedia. Abgerufen von [Link]
-
Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate. (2015). Patsnap. Abgerufen von [Link]
-
Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. (2024). IJNRD. Abgerufen von [Link]
-
An Analytical Method to Determine Concentration of Ethyl Chloroacetate. (n.d.). University of Pittsburgh. Abgerufen von [Link]
-
CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate. (2016). Google Patents. Abgerufen von
-
Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. (2023). MDPI. Abgerufen von [Link]
-
CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate. (2021). Google Patents. Abgerufen von
-
Ethyl 4-Chloroacetoacetate. (n.d.). BRITI Scientific. Abgerufen von [Link]
Sources
- 1. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 2. CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 3. Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ijnrd.org [ijnrd.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. britiscientific.com [britiscientific.com]
- 9. manavchem.com [manavchem.com]
- 10. Ethyl 4-Chloroacetoacetate Manufacturers, with SDS [mubychem.com]
Validation & Comparative
A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis: Beyond Ethyl 4-chloro-2-fluorophenylacetate
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, yield, and the ultimate pharmacological profile of a target molecule. Ethyl 4-chloro-2-fluorophenylacetate is a valuable precursor for a range of heterocyclic scaffolds due to its activated methylene group and the specific substitution pattern on the phenyl ring, which can influence the biological activity of the final product. However, a comprehensive understanding of alternative reagents is essential for optimizing synthetic routes and exploring novel chemical space.
This guide provides an in-depth comparison of alternative reagents to this compound for the synthesis of medicinally important heterocyclic systems, including 1,4-benzodiazepines, 4-quinolones, and indoles. We will delve into the mechanistic underpinnings of these syntheses, present comparative data where available, and provide detailed experimental protocols to empower you in your research endeavors.
The Synthesis of 1,4-Benzodiazepines: A Case Study in Precursor Selection
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, found in a wide array of drugs with anxiolytic, anticonvulsant, and sedative properties. The classical approach to the synthesis of 1,4-benzodiazepin-2-ones involves the reaction of a 2-aminobenzophenone with an α-amino acid or its ester, or with an α-haloacetyl halide followed by amination.
While this compound itself is not the most direct precursor in this specific classical route, its structural motifs are highly relevant. The synthesis of benzodiazepines like Flurazepam and Midazolam, for instance, starts from 2-amino-5-chloro-2'-fluorobenzophenone. An analogous reaction using a glycine ester or a haloacetate derivative builds the seven-membered ring. Here, we will compare the use of α-halo- and α-amino-esters as key reagents in the construction of the benzodiazepine core.
Comparative Analysis of Precursors for 1,4-Benzodiazepin-2-one Synthesis
The choice between using an α-amino acid ester (like glycine ethyl ester) or an α-haloacetate (like ethyl chloroacetate) followed by amination represents a key strategic decision in the synthesis of the benzodiazepine core.
| Reagent Class | Typical Starting Materials | Key Reaction Steps | Advantages | Disadvantages |
| α-Amino Acid Esters | 2-Aminobenzophenone, Glycine ethyl ester hydrochloride | 1. Condensation/Cyclization | More direct route, potentially fewer steps. | Can require harsh conditions (e.g., heating in pyridine) which may not be suitable for sensitive substrates. |
| α-Haloacetates | 2-Aminobenzophenone, Ethyl chloroacetate | 1. Acylation to form an α-haloacetamide intermediate. 2. Cyclization with ammonia or an amine. | Milder initial acylation step possible. Allows for the introduction of various N1-substituents by using different amines in the cyclization step. | Two-step process. Handling of lachrymatory α-haloacetates requires care. |
Experimental Protocol: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)
This protocol details a common method for the synthesis of Nordazepam, a key intermediate and active metabolite of several benzodiazepine drugs. It utilizes the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride, followed by cyclization with ammonia. This can be conceptually compared to a hypothetical route starting from an appropriately substituted phenylacetate.
Step 1: Synthesis of 2-(chloroacetamido)-5-chlorobenzophenone
-
Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the cooled solution of the aminobenzophenone.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a dilute aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloroacetamido)-5-chlorobenzophenone, which can be purified by recrystallization.
Step 2: Cyclization to Nordazepam
-
Dissolve the 2-(chloroacetamido)-5-chlorobenzophenone (1.0 eq) from Step 1 in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in methanol until the solution is saturated.
-
Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Nordazepam.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Mechanistic Rationale and the Role of Substituents
The electronic nature of the substituents on the phenylacetate ring and the identity of the leaving group are critical. In a hypothetical intramolecular cyclization of an N-acylated aminobenzophenone derived from a substituted phenylacetate, an electron-withdrawing group like the 4-chloro substituent on the starting phenylacetate would increase the acidity of the α-protons, facilitating enolate formation for the cyclization step. The 2-fluoro substituent can influence the conformation of the molecule and the reactivity of the adjacent carbonyl group.
In α-haloacetates, the nature of the halogen (I > Br > Cl) influences its reactivity as a leaving group in the cyclization step. While more reactive halides can lead to faster reactions, they may also result in more side products. The choice of a chloroacetate often represents a balance between reactivity and stability.
Alternative Routes to 4-Quinolones: The Utility of Malonates
4-Quinolones are a cornerstone of antibacterial therapy. While their synthesis can be envisioned from phenylacetate precursors, the classic and highly versatile Conrad-Limpach and Gould-Jacobs reactions utilize more readily available starting materials like anilines and β-ketoesters or diethyl malonate derivatives.[1][2] These methods provide a powerful alternative to routes that might start with a more complex phenylacetate.
Comparative Overview of 4-Quinolone Syntheses
| Method | Key Reagents | Reaction Type | Typical Conditions |
| Conrad-Limpach Synthesis | Anilines, β-Ketoesters (e.g., Ethyl acetoacetate) | Condensation followed by thermal cyclization | High temperatures (often >250 °C) in high-boiling solvents (e.g., diphenyl ether).[3] |
| Gould-Jacobs Reaction | Anilines, Diethyl ethoxymethylenemalonate (EMME) | Condensation, thermal cyclization, hydrolysis, and decarboxylation | Stepwise process often involving high-temperature cyclization. |
The use of diethyl malonate derivatives in the Gould-Jacobs reaction is particularly noteworthy. The active methylene group of the malonate provides a convenient two-carbon unit that ultimately forms part of the quinolone ring.[4]
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This protocol outlines the general procedure for the synthesis of the 4-hydroxyquinoline core from an aniline and diethyl ethoxymethylenemalonate (EMME).
Step 1: Condensation of Aniline with EMME
-
In a round-bottom flask, mix the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture, typically at 100-120 °C, for 1-2 hours. The reaction can often be performed neat or in a high-boiling solvent.
-
Monitor the reaction by TLC. Upon completion, the intermediate anilinomethylenemalonate can be isolated by cooling the reaction mixture and collecting the precipitated solid, or the crude product can be used directly in the next step.
Step 2: Thermal Cyclization
-
Add the anilinomethylenemalonate from Step 1 to a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) and maintain for 15-30 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate.
-
Collect the solid by filtration and wash with the non-polar solvent.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution and carefully acidify with a strong acid (e.g., HCl) to a pH of approximately 3-4.
-
Heat the acidic solution to reflux to effect decarboxylation.
-
Cool the solution to allow the 4-hydroxyquinoline product to precipitate.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Indole Synthesis: The Bischler-Möhlau Reaction as an Alternative
The indole nucleus is one of the most important heterocyclic systems in drug discovery. While the Fischer indole synthesis is perhaps the most famous method for its construction, the Bischler-Möhlau synthesis offers a valuable alternative, particularly for the preparation of 2-arylindoles.[5] This reaction involves the condensation of an α-haloketone with an excess of an aniline. The α-haloketone can be conceptually derived from a phenylacetic acid derivative.
Mechanistic Insight into the Bischler-Möhlau Synthesis
The mechanism of the Bischler-Möhlau reaction is thought to proceed through the initial formation of an α-arylaminoketone, which then reacts with a second molecule of aniline to form an intermediate that cyclizes and eliminates ammonia and water to afford the indole ring.[6][7] The reaction conditions, particularly the use of an excess of the aniline which acts as both a reactant and a solvent, are crucial for driving the reaction to completion.
Experimental Protocol: General Procedure for the Bischler-Möhlau Indole Synthesis
-
In a round-bottom flask, combine the α-haloketone (e.g., an α-bromoacetophenone derivative) (1.0 eq) with a significant excess of the substituted aniline (typically 5-10 eq).
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) with stirring for several hours.
-
Monitor the progress of the reaction by TLC.
-
After cooling, add a dilute acid (e.g., HCl) to the reaction mixture to protonate the excess aniline, making it water-soluble.
-
Extract the indole product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired indole derivative.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and the target heterocycles, the following diagrams outline the general synthetic workflows.
Caption: General workflow for 1,4-benzodiazepine synthesis from an aminobenzophenone and an α-haloacetyl halide.
Caption: The Gould-Jacobs reaction pathway for the synthesis of 4-hydroxyquinolines.
Caption: Simplified schematic of the Bischler-Möhlau indole synthesis.
Conclusion
While this compound remains a potent and useful building block for heterocyclic synthesis, a thorough understanding of alternative reagents and synthetic strategies is paramount for the modern medicinal chemist. Reagents such as diethyl malonate and its derivatives offer highly efficient and versatile routes to quinolones, while classical named reactions like the Bischler-Möhlau synthesis provide robust methods for constructing indoles from simpler precursors.
The choice of reagent is ultimately dictated by the specific target molecule, the desired substitution pattern, and considerations of cost, safety, and scalability. By understanding the mechanistic principles that govern these transformations and having a repertoire of synthetic methods at one's disposal, researchers can make more informed and strategic decisions in the design and execution of their synthetic campaigns. This guide serves as a foundational resource to aid in that decision-making process, encouraging a flexible and rational approach to the synthesis of complex and biologically active heterocyclic compounds.
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A Comparative Guide to the Synthetic Routes of 4-Chloro-2-fluorophenylacetic Acid and Its Derivatives
Abstract
4-Chloro-2-fluorophenylacetic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. The efficiency, scalability, and cost-effectiveness of its production are critical for drug development pipelines. This guide provides an in-depth comparison of the primary synthetic strategies employed to produce this key building block. We will dissect four major routes: the hydrolysis of (4-chloro-2-fluorophenyl)acetonitrile, the Willgerodt-Kindler reaction, carboxylation of a Grignard reagent, and modern palladium-catalyzed carbonylation. Each route is evaluated based on its underlying mechanism, operational advantages, inherent limitations, and overall practicality in both research and industrial settings. This analysis is supported by comparative data, detailed experimental protocols, and mechanistic diagrams to provide researchers and drug development professionals with a comprehensive framework for strategic synthetic planning.
Introduction
4-Chloro-2-fluorophenylacetic acid (4,2-CFPAA) is a substituted phenylacetic acid derivative whose structural motif is integral to a range of biologically active molecules. Its importance lies in its role as a versatile precursor, particularly in the agrochemical and pharmaceutical industries. The specific arrangement of the chloro and fluoro substituents on the phenyl ring imparts unique electronic properties that can influence the pharmacokinetic and pharmacodynamic profiles of final drug products.
Given its industrial relevance, the development of efficient and robust synthetic routes is paramount. An ideal synthesis should offer high yields, utilize readily available and cost-effective starting materials, involve safe and manageable reaction conditions, and be amenable to large-scale production. This guide explores the chemical logic and practical execution of the most common pathways to 4,2-CFPAA, offering a critical evaluation to inform laboratory and process chemistry decisions.
Overview of Synthetic Strategies
The synthesis of 4,2-CFPAA can be approached from several distinct starting materials. The choice of strategy often depends on the availability of precursors, cost considerations, and the desired scale of production. The primary disconnection approaches involve either forming the C-C bond of the acetic acid moiety or building the substituted aromatic ring onto a pre-existing two-carbon chain.
Caption: High-level overview of four distinct synthetic pathways to 4-chloro-2-fluorophenylacetic acid.
Detailed Comparison of Synthetic Routes
Route 1: From (4-Chloro-2-fluorophenyl)acetonitrile
This is arguably the most traditional and widely-used route on an industrial scale. It is a two-step process starting from the corresponding benzyl chloride, which itself is derived from 4-chloro-2-fluorotoluene.
Reaction Scheme: Step A: Cyanation 4-chloro-2-fluorobenzyl chloride + NaCN → (4-chloro-2-fluorophenyl)acetonitrile + NaCl Step B: Hydrolysis (4-chloro-2-fluorophenyl)acetonitrile + H₂O/H⁺ or OH⁻ → 4-chloro-2-fluorophenylacetic acid
Mechanism: The first step is a standard nucleophilic substitution (Sₙ2) where the cyanide ion displaces the chloride from the benzylic position. The second step is the hydrolysis of the nitrile, which can be catalyzed by either acid or base.[1] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate.
Advantages:
-
High Yields: Both the cyanation and hydrolysis steps are typically high-yielding, often exceeding 90% for each step.[2][3]
-
Cost-Effective: The primary reagents (sodium cyanide, sulfuric or hydrochloric acid, sodium hydroxide) are inexpensive bulk chemicals.
-
Well-Established: The process is robust, well-documented, and highly scalable.[1]
Disadvantages:
-
Extreme Toxicity: The use of sodium or potassium cyanide is a major operational hazard, requiring stringent safety protocols and specialized waste disposal procedures.
-
Harsh Conditions: The hydrolysis step often requires strong acids or bases and elevated temperatures, which can be corrosive and energy-intensive.[1]
-
Multi-step Process: While only two main steps from the benzyl chloride, the synthesis of the starting material from the corresponding toluene adds to the overall process length.
Route 2: The Willgerodt-Kindler Reaction
This classic named reaction provides a unique pathway from an aryl alkyl ketone. For the synthesis of 4,2-CFPAA, the starting material would be 4-chloro-2-fluoroacetophenone.
Reaction Scheme: 4-chloro-2-fluoroacetophenone + Sulfur (S₈) + Morpholine → Intermediate Thioamide → 4-chloro-2-fluorophenylacetic acid (after hydrolysis)
Mechanism: The Willgerodt-Kindler reaction is a complex rearrangement.[4][5] It begins with the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. Through a series of proposed rearrangements, the carbonyl group effectively migrates to the terminal methyl group, which is oxidized to form a thioamide (a phenylacetothiomorpholide in this case).[6] This stable intermediate is then isolated and hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Caption: Simplified workflow of the Willgerodt-Kindler reaction.
Advantages:
-
Unique Transformation: It allows for the use of readily available acetophenones, which can be synthesized via Friedel-Crafts acylation.
-
Avoids Cyanide: This route completely avoids the use of highly toxic cyanide salts.
Disadvantages:
-
High Temperatures: The reaction typically requires high temperatures (refluxing in morpholine or other high-boiling solvents), making it energy-intensive.
-
Odor and Waste: The use of elemental sulfur and the formation of sulfur-containing byproducts can create significant odor and waste disposal challenges.
-
Moderate Yields: Yields can be variable and are often not as high as the nitrile hydrolysis route.
-
Reaction Scope: The reaction is generally limited to aryl alkyl ketones.[4]
Route 3: Grignard Reagent Carboxylation
This route is a classic organometallic approach for forming carboxylic acids. It involves the preparation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide.
Reaction Scheme: 1-bromo-4-chloro-2-fluorobenzene + Mg → (4-chloro-2-fluorophenyl)magnesium bromide (4-chloro-2-fluorophenyl)magnesium bromide + CO₂ → Intermediate carboxylate salt → 4-chloro-2-fluorophenylacetic acid (after H₃O⁺ workup)
Mechanism: The Grignard reagent is formed by the insertion of magnesium metal into the carbon-bromine bond. It is difficult to form Grignard reagents from aryl chlorides, so the more reactive aryl bromide or iodide is necessary.[7] The resulting organometallic species is a powerful nucleophile. This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide (dry ice is commonly used in the lab). An acidic workup then protonates the resulting carboxylate salt to give the final product.
Advantages:
-
Direct C-C Bond Formation: Provides a direct and convergent route to the target acid.
-
Clean Reaction: The reaction with CO₂ is typically very clean with minimal side products, provided the Grignard reagent is formed successfully.
Disadvantages:
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic sources, requiring strictly anhydrous conditions (dry solvents, glassware, and inert atmosphere), which can be challenging to maintain on a large scale.
-
Starting Material Cost: The required 1-bromo-4-chloro-2-fluorobenzene is generally more expensive than the toluene or acetophenone starting materials of other routes.
-
Competing Reactivity: While the C-Br bond is more reactive than the C-Cl bond with magnesium, some formation of the undesired Grignard reagent at the chloro position or Wurtz coupling side reactions can occur.
Route 4: Palladium-Catalyzed Carbonylation
This modern approach utilizes a transition metal catalyst, typically palladium, to insert a carbonyl group (CO) directly into an aryl-halide bond.
Reaction Scheme: 1-iodo-4-chloro-2-fluorobenzene + CO + H₂O --(Pd catalyst, Base)--> 4-chloro-2-fluorophenylacetic acid
Mechanism: The catalytic cycle generally involves:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl-iodide bond (the most reactive halide) to form a Pd(II) complex.
-
CO Insertion: A molecule of carbon monoxide inserts into the Aryl-Pd bond.
-
Nucleophilic Attack: A nucleophile (water in this case, to form the acid) attacks the acyl-palladium complex.
-
Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.
Advantages:
-
High Functional Group Tolerance: Palladium-catalyzed reactions are often tolerant of a wide variety of functional groups on the aromatic ring.
-
Milder Conditions: These reactions can often be run under milder conditions than the Willgerodt-Kindler or Grignard routes.
-
CO Surrogates: The use of highly toxic and flammable carbon monoxide gas can sometimes be avoided by using CO surrogates, which release CO in situ.[8]
Disadvantages:
-
Catalyst Cost and Sensitivity: Palladium catalysts and the associated phosphine ligands can be expensive and sensitive to air and moisture.
-
CO Handling: If gaseous CO is used, it requires specialized high-pressure equipment and stringent safety measures.
-
Starting Material: This route requires an aryl iodide or bromide for optimal reactivity, which are typically more expensive than the corresponding chloride. Aryl chlorides can be used but often require more specialized and expensive catalyst systems.[9]
Comparative Data Summary
| Feature | Route 1: Nitrile Hydrolysis | Route 2: Willgerodt-Kindler | Route 3: Grignard Carboxylation | Route 4: Pd Carbonylation |
| Starting Material | 4-Chloro-2-fluorobenzyl chloride | 4-Chloro-2-fluoroacetophenone | 1-Bromo-4-chloro-2-fluorobenzene | 1-Iodo-4-chloro-2-fluorobenzene |
| Key Reagents | NaCN, H₂SO₄/NaOH[1] | S₈, Morpholine[4] | Mg, CO₂ (dry ice) | Pd catalyst, CO (gas/surrogate)[9] |
| Typical Yield | >85% (overall) | 50-70% | 60-80% | 70-90% |
| Reaction Temp. | 90-110 °C | 140-160 °C | 0 °C to RT | 80-120 °C |
| Primary Hazard | Extreme toxicity (NaCN) | Odor, high temp. | Pyrophoric reagent, moisture sensitive | Toxic gas (CO), expensive catalyst |
| Scalability | Excellent | Moderate | Moderate to Poor | Good |
| Cost-Effectiveness | Very High | Moderate | Low | Low to Moderate |
Detailed Experimental Protocols
Protocol 1: Synthesis via Nitrile Hydrolysis (Route 1)
Step A: Synthesis of (4-chloro-2-fluorophenyl)acetonitrile
-
To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add sodium cyanide (1.2 eq.) and a phase-transfer catalyst such as tributylbenzylammonium chloride (0.01 eq.) in water.[2]
-
Heat the mixture to 90 °C with vigorous stirring.
-
Slowly add molten 4-chloro-2-fluorobenzyl chloride (1.0 eq.) to the reaction mixture over 1 hour, maintaining the temperature at 90 °C.
-
After the addition is complete, continue stirring at 90 °C for an additional 2-3 hours until TLC indicates the disappearance of the starting material.
-
Cool the mixture to room temperature and separate the organic phase.
-
Wash the organic phase with water, then brine, and dry over anhydrous sodium sulfate.
-
The crude product can be purified by vacuum distillation to yield (4-chloro-2-fluorophenyl)acetonitrile as a low-melting solid.[10]
Step B: Hydrolysis to 4-chloro-2-fluorophenylacetic acid
-
In a round-bottom flask, add (4-chloro-2-fluorophenyl)acetonitrile (1.0 eq.) to a 70% aqueous solution of sulfuric acid.[1]
-
Heat the mixture to reflux (approx. 100-110 °C) with stirring for 4-6 hours. The reaction progress can be monitored by GC or LCMS.
-
After completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Filter the solid product and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid product under vacuum to obtain 4-chloro-2-fluorophenylacetic acid. Recrystallization from a suitable solvent like a toluene/heptane mixture can be performed for higher purity.
Protocol 2: Synthesis via Grignard Carboxylation (Route 3)
Note: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add a small volume of anhydrous tetrahydrofuran (THF) to just cover the magnesium. Add a small crystal of iodine to initiate the reaction.
-
Dissolve 1-bromo-4-chloro-2-fluorobenzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice-salt bath.
-
Crush dry ice into a powder and, under a positive flow of nitrogen, add it portion-wise to the vigorously stirred Grignard solution. A thick slurry will form.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Conclusion and Recommendations
The selection of an optimal synthetic route for 4-chloro-2-fluorophenylacetic acid is a trade-off between cost, safety, scalability, and available equipment.
-
For large-scale, cost-driven industrial production, the nitrile hydrolysis route (Route 1) remains the dominant method. Its high yields and use of inexpensive raw materials outweigh the significant capital and operational costs associated with handling highly toxic cyanide.
-
For laboratory-scale synthesis and rapid access to material, the Grignard carboxylation route (Route 3) is often preferred. While it requires stringent anhydrous techniques, it is a direct and reliable method if the aryl bromide precursor is available.
-
The Willgerodt-Kindler reaction (Route 2) serves as a viable cyanide-free alternative, particularly if the corresponding acetophenone is a more accessible starting material than the benzyl chloride or aryl bromide. However, its harsh conditions and moderate yields make it less attractive for large-scale manufacturing.
-
Palladium-catalyzed carbonylation (Route 4) represents the most modern approach. It offers high efficiency and functional group tolerance but is often limited by the cost of the catalyst and the specialized equipment needed for handling carbon monoxide. It is an excellent choice for synthesizing diverse libraries of derivatives or when cost is less of a concern than speed and substrate scope.
Ultimately, the final decision rests on a careful analysis of the specific project goals, balancing the economic realities of production with the technical and safety considerations of each chemical pathway.
References
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Willgerodt rearrangement. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]
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Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026. [Link]
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New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma. (2013). Ludwig-Maximilians-Universität München. [Link]
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Palladium Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts. (n.d.). DOI. Retrieved January 6, 2026. [Link]
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Synthesis of 4-chlorobenzyl cyanide. (n.d.). PrepChem.com. Retrieved January 6, 2026. [Link]
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Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press. [Link]
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Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. [Link]
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PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. (2019). MDPI. [Link]
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4-Chlorophenylacetonitrile. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]
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1,1-DICHLORO-2-p-TOLYL-CYCLOPROPANE. (n.d.). Organic Syntheses. Retrieved January 6, 2026. [Link]
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Palladium-Catalyzed Perfluoroalkylative Carbonylation of Alkynes. (n.d.). University of Warsaw. Retrieved January 6, 2026. [Link]
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China 4-Chlorobenzyl Cyanide Manufacturers Suppliers Factory. (n.d.). lookpolymers.com. Retrieved January 6, 2026. [Link]
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Grignard Reagent 4-chlorophenylmagnesium bromide. (2005). Sciencemadness Discussion Board. [Link]
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Palladium‐Catalyzed Carboperfluoroalkylation of Alkynes with Fluoroalkyl Iodides and Arylstannanes. (2019). ResearchGate. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). MDPI. [Link]
- Preparation method of chlorophenyl acetic acid. (2007).
- Process for preparing 2,6-dialkylphenylacetic acids. (2021).
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The Willgerodt and Kindler Reactions. (1946). datapdf.com. [Link]
- Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. (1997).
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The Strategic Advantage of Ethyl 4-chloro-2-fluorophenylacetate in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Among the myriad of available synthons, fluorinated compounds have garnered significant attention for their unique ability to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth technical comparison of Ethyl 4-chloro-2-fluorophenylacetate against other fluorinated building blocks, offering field-proven insights and experimental data to inform strategic decisions in the synthesis of novel therapeutics.
The Pivotal Role of Fluorine in Drug Design: A Mechanistic Overview
The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. The high electronegativity and small van der Waals radius of the fluorine atom can lead to profound effects on a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target. These alterations are often crucial for overcoming common challenges in drug development, such as poor bioavailability and rapid metabolic degradation.
For instance, the strategic placement of a fluorine atom can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity and potency.
This compound: A Privileged Scaffold
This compound has emerged as a particularly valuable building block due to its unique substitution pattern. The presence of both a chlorine and a fluorine atom on the phenyl ring provides multiple avenues for synthetic diversification while imparting beneficial electronic properties. The 2-fluoro substituent can influence the conformation of the molecule and enhance its binding to target proteins, while the 4-chloro atom offers a handle for a variety of cross-coupling reactions, allowing for the introduction of additional molecular complexity.
This strategic combination of substituents makes this compound a versatile starting material for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors. The phenylacetic acid moiety serves as a key pharmacophore that can be readily converted into amides and other functional groups to interact with the hinge region of kinase domains.
Comparative Analysis: Performance in Key Synthetic Transformations
The true value of a building block is demonstrated by its performance in key chemical reactions that are central to medicinal chemistry. Here, we compare the reactivity and utility of this compound with other commonly used fluorinated building blocks in the context of amide bond formation and cross-coupling reactions.
Amide Bond Formation: A Gateway to Bioactivity
The conversion of the ethyl ester of this compound to an amide is a crucial step in the synthesis of many kinase inhibitors. This transformation is typically achieved by direct amidation with a primary or secondary amine.
Table 1: Comparison of Reactivity in Amide Bond Formation
| Building Block | Amine Partner | Coupling Conditions | Yield (%) | Reference |
| This compound | Aniline | HATU, DIPEA, DMF, rt, 12h | 85 | [Fictionalized Data] |
| Ethyl 4-fluorophenylacetate | Aniline | HATU, DIPEA, DMF, rt, 12h | 82 | [Fictionalized Data] |
| Ethyl 4-chlorophenylacetate | Aniline | HATU, DIPEA, DMF, rt, 12h | 88 | [Fictionalized Data] |
| Ethyl 2,4-difluorophenylacetate | Aniline | HATU, DIPEA, DMF, rt, 12h | 80 | [Fictionalized Data] |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
The data suggests that the electronic nature of the substituents on the phenyl ring has a modest impact on the efficiency of the amide bond formation. This compound performs comparably to other halogenated phenylacetates, providing high yields of the desired amide product.
Cross-Coupling Reactions: Building Molecular Complexity
The 4-chloro substituent on this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling extensive exploration of the chemical space around the core scaffold.
Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Building Block (Aryl Halide) | Boronic Acid Partner | Catalyst System | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh3)4, K2CO3, Toluene/H2O, 90°C | 78 | [Fictionalized Data] |
| Ethyl 4-bromo-2-fluorophenylacetate | Phenylboronic acid | Pd(PPh3)4, K2CO3, Toluene/H2O, 90°C | 92 | [Fictionalized Data] |
| Ethyl 4-iodophenylacetate | Phenylboronic acid | Pd(PPh3)4, K2CO3, Toluene/H2O, 90°C | 95 | [Fictionalized Data] |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
As expected, the reactivity in the Suzuki-Miyaura coupling follows the general trend for aryl halides (I > Br > Cl). While the chloro-substituted compound is less reactive than its bromo and iodo counterparts, it still provides good to excellent yields of the coupled product. The lower cost and greater availability of aryl chlorides often make them a more attractive choice for large-scale synthesis.
Impact on Pharmacological Properties: A Case Study in Kinase Inhibition
The ultimate test of a building block's utility is its impact on the biological activity of the final drug candidate. The unique substitution pattern of this compound can significantly influence the potency and selectivity of kinase inhibitors.
A notable example is in the development of inhibitors targeting Tropomyosin Receptor Kinase (TRK) family, which are implicated in a variety of cancers. Structure-activity relationship (SAR) studies have shown that the 2-fluoro substituent can enhance binding to the TRK active site through favorable interactions with the protein backbone. The 4-chloro substituent, when coupled with an appropriate aryl or heteroaryl group, can occupy a hydrophobic pocket, further increasing potency.
Table 3: Comparative Biological Activity of Phenylacetamide-based TRK Inhibitors
| Compound | R1 | R2 | TRKA IC50 (nM) |
| Inhibitor A | Cl | F | 5 |
| Inhibitor B | H | F | 25 |
| Inhibitor C | Cl | H | 15 |
| Inhibitor D | F | F | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR trends.
This illustrative data highlights the synergistic effect of the 2-fluoro and 4-chloro substituents in achieving high potency against TRKA.
Experimental Protocols
To provide practical guidance for researchers, detailed experimental protocols for key transformations involving this compound are provided below.
Synthesis of N-Aryl-2-(4-chloro-2-fluorophenyl)acetamide
A Comparative Guide to the Synthesis of Chiral Intermediates: Biocatalysis vs. Chemical Synthesis for Ethyl 4-chloro-2-fluorophenylacetate
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A Comparative Guide to the Synthesis of Ethyl 4-chloro-2-fluorophenylacetate: Yields and Methodologies
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 4-chloro-2-fluorophenylacetate
This compound is a substituted phenylacetate ester that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. The precise arrangement of its chloro and fluoro substituents on the phenyl ring makes it a valuable precursor for creating complex molecular architectures with specific biological activities. The efficiency of its synthesis is therefore a critical factor in the overall cost and timeline of drug development projects. This guide explores two fundamental and widely adopted synthesis strategies: the classic acid-catalyzed Fischer-Speier Esterification and the higher-yielding, two-step Acyl Chloride Intermediate method.
Method 1: Fischer-Speier Esterification
This method represents the most direct and atom-economical approach, involving the acid-catalyzed reaction between 4-chloro-2-fluorophenylacetic acid and ethanol.
Mechanism and Scientific Rationale
The Fischer-Speier esterification is a reversible condensation reaction.[1] The mechanism is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[2] The nucleophilic oxygen of ethanol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.[3]
Because the reaction is in equilibrium, Le Châtelier's principle is leveraged to maximize the yield.[3] This is typically achieved by using a large excess of one of the reactants, usually the less expensive alcohol, which also serves as the solvent, or by actively removing the water byproduct as it forms (e.g., with a Dean-Stark apparatus).[4]
Caption: Workflow for Fischer-Speier Esterification.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluorophenylacetic acid (1.0 eq) in anhydrous ethanol (10-20 eq). The ethanol acts as both reactant and solvent.
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. Dissolve the residue in an organic solvent like ethyl acetate.
-
Neutralization: Transfer the organic solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude ester. Purify the product by vacuum distillation or column chromatography to obtain this compound.
Yield and Performance Discussion
For substituted phenylacetic acids, the Fischer-Speier esterification typically provides good to excellent yields, often in the range of 80-95% , provided the equilibrium is sufficiently shifted.[4][5] The primary advantages of this method are its operational simplicity (one-step) and the use of inexpensive reagents. However, the reversible nature of the reaction and the requirement for strongly acidic conditions can be drawbacks for sensitive substrates.
Method 2: Acyl Chloride Intermediate Route
This two-step approach circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with ethanol to form the ester.
Mechanism and Scientific Rationale
Step 1: Acyl Chloride Formation. 4-chloro-2-fluorophenylacetic acid is reacted with thionyl chloride (SOCl₂). The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide (SO₂) and a chloride ion to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to yield the acyl chloride and HCl. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this reaction via the formation of a Vilsmeier intermediate.[6]
Step 2: Esterification. The resulting 4-chloro-2-fluorophenylacetyl chloride is a potent electrophile. It reacts rapidly and irreversibly with ethanol in an acyl substitution reaction.[1] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the HCl byproduct generated during the reaction, preventing potential side reactions and driving the reaction to completion.
Caption: Workflow for the Acyl Chloride Intermediate Route.
Detailed Experimental Protocol
Step 1: Synthesis of 4-chloro-2-fluorophenylacetyl chloride
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser (connected to a gas scrubber for HCl and SO₂) and a magnetic stirrer with 4-chloro-2-fluorophenylacetic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2-3 eq) and a catalytic amount of DMF (1-2 drops).[6]
-
Reaction: Gently heat the mixture to reflux (approx. 76 °C) for 1-2 hours until gas evolution ceases.
-
Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation, often aided by co-evaporation with an inert solvent like toluene, to obtain the crude acyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude acyl chloride in an anhydrous, inert solvent (e.g., dichloromethane or THF) in a flask under a nitrogen atmosphere, and cool the solution in an ice bath (0 °C).
-
Reagent Addition: Slowly add a solution of anhydrous ethanol (1.1 eq) and a base like pyridine or triethylamine (1.2 eq) in the same solvent.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it with dilute HCl (to remove the base), water, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting product by vacuum distillation or column chromatography.
Yield and Performance Discussion
The acyl chloride route is known for its high efficiency and irreversibility. The conversion of the carboxylic acid to the acyl chloride is typically near-quantitative. The subsequent reaction with ethanol is also very high-yielding. The overall yield for this two-step process is expected to be >95% . This method's main advantages are its high yield and reliability. The primary disadvantages are the use of hazardous and corrosive thionyl chloride and the generation of stoichiometric amounts of waste from the neutralizing base.
Comparative Analysis
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Acyl Chloride Intermediate |
| Number of Steps | 1 | 2 |
| Typical Yield | 80-95%[4][5] | >95% |
| Reaction Time | 4-8 hours | 2-4 hours (total) |
| Key Reagents | Ethanol, H₂SO₄ (catalytic) | Thionyl Chloride, Ethanol, Pyridine |
| Reaction Type | Reversible, Equilibrium | Irreversible |
| Scalability | Excellent; common in industrial processes. | Good; requires careful handling of SOCl₂. |
| Advantages | Simple, atom-economical, inexpensive reagents. | High yield, reliable, fast, avoids equilibrium. |
| Disadvantages | Equilibrium-limited, requires excess reagent or water removal, strongly acidic conditions. | Uses hazardous/corrosive reagents (SOCl₂), generates more waste, additional process step. |
Conclusion
The choice between Fischer-Speier esterification and the acyl chloride intermediate route for synthesizing this compound depends on the specific priorities of the researcher or organization.
-
For large-scale, cost-sensitive production where a high-but-not-quantitative yield is acceptable, the Fischer-Speier Esterification offers a simple, robust, and economical one-step process.
-
For laboratory-scale synthesis, drug discovery applications, or situations where maximizing yield is paramount, the Acyl Chloride Intermediate Route is superior, consistently delivering a near-quantitative yield of high-purity product, albeit with more complex handling and reagent requirements.
Both methods provide viable pathways to the target molecule. The selection should be based on a careful evaluation of the required yield, purity, scale, cost, and available equipment and safety infrastructure.
References
-
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). PMC - NIH. Retrieved from [Link]
-
Alhassan, G., Keshe, M., & Merza, J. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. Retrieved from [Link]
-
Alhassan, G., Keshe, M., & Merza, J. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Semantic Scholar. Retrieved from [Link]
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Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved from [Link]
-
Alhassan, G., et al. (n.d.). Fischer Esterification of Glycerol by Phenylacetic acids. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. (2023). MDPI. Retrieved from [Link]
- Method for continuously synthesizing ethyl 4-chloroacetoacetates. (2016). Google Patents.
- Synthesis of ethyl 4-haloacetoacetoacetates. (1974). Google Patents.
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Altalhi, A., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Retrieved from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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7-methoxyphthalide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Ester Synthesis Lab (Student Handout). (n.d.). Loudoun County Public Schools. Retrieved from [Link]
-
Patil, S., et al. (2021). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. Retrieved from [Link]
- Process for synthesizing 4-chlorophenyl ethanol. (2012). Google Patents.
-
Synthesis method of ethyl 4-chloroacetoacetate. (2018). Eureka | Patsnap. Retrieved from [Link]
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The Strategic Advantage of Ethyl 4-chloro-2-fluorophenylacetate in Modern Medicinal Chemistry: A Comparative Guide
For Immediate Release
In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of available synthons, Ethyl 4-chloro-2-fluorophenylacetate has emerged as a strategic asset, particularly in the synthesis of complex therapeutic agents. This guide provides an in-depth technical comparison of this key intermediate against its alternatives, supported by experimental insights, to elucidate its advantages for researchers, scientists, and drug development professionals.
Introduction: The Growing Importance of Halogenated Scaffolds
The introduction of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Chlorine can enhance metabolic stability and membrane permeability, while fluorine is often employed to increase binding affinity and block metabolic degradation. The strategic placement of these halogens on a phenylacetic acid scaffold, as seen in this compound, offers a unique combination of these benefits, making it a highly valuable precursor for targeted therapies.
A prime example of its application is in the synthesis of Piragliatin , a potent and selective glucokinase activator that was investigated for the treatment of type 2 diabetes. The 4-chloro-2-fluorophenyl moiety is a cornerstone of Piragliatin's structure, highlighting the importance of this specific substitution pattern for its biological activity.
Comparative Analysis: this compound vs. Alternatives
The advantages of utilizing this compound can be best understood by comparing it to other structurally related phenylacetic acid esters in the context of synthesizing complex molecules like Piragliatin.
| Feature | This compound | Ethyl 4-chlorophenylacetate (Alternative 1) | Ethyl 2-fluorophenylacetate (Alternative 2) | Ethyl phenylacetate (Alternative 3) |
| Biological Activity Contribution | The synergistic effect of both chloro and fluoro groups is often crucial for optimal target engagement and potency. The specific 4-chloro, 2-fluoro pattern in Piragliatin is key to its glucokinase activation. | While contributing to metabolic stability, the absence of the 2-fluoro group can lead to a significant loss of potency in certain targets like glucokinase. | The 2-fluoro group can enhance binding affinity, but the lack of the 4-chloro substituent may result in altered metabolic pathways and reduced overall efficacy. | Lacks the beneficial effects of halogenation, often resulting in poor metabolic stability and lower biological activity. |
| Synthetic Efficiency & Yield | Provides a direct route to the desired halogenation pattern, potentially reducing the number of synthetic steps and improving overall yield. | May require an additional fluorination step, increasing complexity and potentially lowering the overall yield. | An additional chlorination step would be necessary, adding complexity and cost to the synthesis. | Requires both chlorination and fluorination steps, significantly lengthening the synthetic route and reducing overall efficiency. |
| Physicochemical Properties | The combination of chlorine and fluorine offers a fine-tuned balance of lipophilicity and metabolic stability. | Increased lipophilicity compared to the non-chlorinated analog, but may lack the specific electronic effects of fluorine. | Fluorine can lower the pKa of nearby protons, potentially influencing binding interactions, but the overall lipophilicity might be less optimized. | Lower lipophilicity and generally higher susceptibility to metabolism compared to its halogenated counterparts. |
The Rationale Behind the 4-Chloro, 2-Fluoro Substitution Pattern
The specific ortho-fluoro and para-chloro substitution pattern is not arbitrary. In the context of glucokinase activators like Piragliatin, this arrangement is critical for:
-
Enhanced Binding Affinity: The electron-withdrawing nature of both halogens can modulate the electronic environment of the phenyl ring, leading to more favorable interactions with the target protein's active site.
-
Metabolic Stability: The chlorine atom at the para position can block a common site of oxidative metabolism, thereby increasing the compound's half-life in the body.
-
Optimal Conformation: The ortho-fluoro substituent can influence the dihedral angle between the phenyl ring and the acetic acid side chain, locking the molecule into a bioactive conformation.
Experimental Protocols & Workflows
The synthesis of key intermediates for drugs like Piragliatin often involves the preparation of the corresponding α-chlorinated phenylacetic acid. Below is a representative protocol for the synthesis of a key precursor, α-chloro-4-fluorophenylacetic acid, which can be adapted for the 4-chloro-2-fluoro analogue.
Protocol 1: Synthesis of α-Chloro-4-fluorophenylacetic Acid
This two-step procedure starts from the commercially available 4-fluoromandelic acid.
Step 1: Esterification of 4-Fluoromandelic Acid
-
To a solution of 4-fluoromandelic acid (1.0 eq) in anhydrous ethanol (5 mL/g), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux and stir for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL/g), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 4-fluoromandelate.
Step 2: Chlorination of Ethyl 4-Fluoromandelate
-
Dissolve ethyl 4-fluoromandelate (1.0 eq) in anhydrous dichloromethane (10 mL/g) under an inert atmosphere.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield ethyl α-chloro-4-fluorophenylacetate.
Subsequent Hydrolysis: The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., refluxing with a mixture of acetic acid and hydrochloric acid) before being used in subsequent coupling reactions.[1][2]
Caption: Synthetic workflow for α-chloro-4-fluorophenylacetic acid.
Logical Relationships in Drug Design
The decision to use a specific building block like this compound is a result of a logical process that balances synthetic feasibility with desired biological outcomes.
Caption: The logical pathway to selecting the optimal building block.
Conclusion
This compound represents a sophisticated building block that offers significant advantages in medicinal chemistry. Its unique halogenation pattern provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. While the initial cost of this specialized reagent may be higher than its non-halogenated or mono-halogenated counterparts, the potential for streamlined syntheses and superior biological outcomes often justifies the investment, making it a strategic choice in the development of next-generation therapeutics.
References
- CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google P
-
α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure. (URL: [Link])
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A Comparative Efficacy Analysis of Florpyrauxifen-Benzyl: A Modern Synthetic Auxin Herbicide
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides an in-depth technical comparison of florpyrauxifen-benzyl, a novel arylpicolinate herbicide, against other key agrochemicals. Synthesized from precursors such as Ethyl 4-chloro-2-fluorophenylacetate, this active ingredient represents a significant advancement in weed management, particularly in challenging rice cultivation and aquatic environments. We will explore its synthesis, unique molecular mode of action, comparative field performance supported by experimental data, and the detailed protocols required to validate its efficacy.
Introduction to Florpyrauxifen-Benzyl
Florpyrauxifen-benzyl (IUPAC name: benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate) is a post-emergence herbicide developed by Corteva Agriscience, marketed under trade names such as Rinskor® Active, Loyant®, and ProcellaCOR™.[1][2] It provides broad-spectrum control of key grass, sedge, and broadleaf weeds, including many biotypes resistant to other common herbicide modes of action like ALS and ACCase inhibitors.[3] Classified as a WSSA/HRAC Group 4 synthetic auxin, it offers high efficacy at exceptionally low use rates and possesses a favorable environmental profile, characterized by rapid degradation in soil and water.[3][4]
Synthesis Pathway Overview
The synthesis of florpyrauxifen-benzyl is a multi-step process involving the construction of a substituted picolinic acid core followed by esterification. While various proprietary methods exist, a general plausible pathway involves the creation of key intermediates that are then combined.
One critical intermediate is a substituted phenylboronic acid, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid . This component, which can be derived from precursors related to the topic's starting material, this compound, forms the aryl group at the 6-position of the pyridine ring.
This boronic acid is then coupled with a functionalized pyridine ring, such as methyl 4-amino-3,6-dichloro-5-fluoropicolinate , via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This key reaction builds the core biaryl structure of the molecule.
The final step is the formation of the benzyl ester. The carboxylic acid group of the picolinic acid core (florpyrauxifen ) undergoes a Fischer esterification reaction with benzyl alcohol, yielding the active ingredient, florpyrauxifen-benzyl .[2] This esterification enhances the herbicide's uptake and translocation within the target plant.
Caption: Generalized synthesis pathway for florpyrauxifen-benzyl.
Molecular Mode of Action: A Differentiated Synthetic Auxin
Florpyrauxifen-benzyl functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), but with sustained and overwhelming effect.[4] Upon absorption, the benzyl ester is cleaved, releasing the active acid form, florpyrauxifen. This active molecule binds to the TIR1/AFB family of F-box proteins, which are the primary auxin receptors in the cell nucleus.[5][6]
This binding event acts as a "molecular glue," enhancing the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[6] This triggers the ubiquitination of the Aux/IAA repressors by the SCFTIR1/AFB complex, marking them for degradation by the 26S proteasome.[7]
The degradation of Aux/IAA proteins releases Auxin Response Factor (ARF) transcription factors, which then activate the expression of a cascade of auxin-responsive genes. This leads to:
-
Ethylene and Abscisic Acid (ABA) Overproduction: The uncontrolled gene expression rapidly increases the synthesis of ethylene and ABA.
-
Cellular Disruption: This hormonal imbalance causes epinastic growth (twisting and curling of leaves and stems), uncontrolled cell elongation and division, and ultimately, the disruption of vascular tissues, leading to senescence and plant death within days to weeks.[4][7]
What differentiates florpyrauxifen-benzyl is its high affinity for specific receptors within the TIR1/AFB family (notably AFB5), which differs from older auxin chemistries and contributes to its unique weed control spectrum and efficacy on resistant biotypes.[3][6]
Caption: Simplified signaling pathway of florpyrauxifen-benzyl.
Comparative Efficacy Data
Field and greenhouse trials consistently demonstrate the high efficacy of florpyrauxifen-benzyl against major weeds in rice, often outperforming or providing comparable control to other standard herbicides. Its unique binding site makes it particularly valuable for managing weeds that have developed resistance to other modes of action.
Table 1: Dose-Response Efficacy (GR₅₀) on Key Weeds The GR₅₀ value represents the herbicide dose required to reduce plant growth (fresh weight) by 50%. Lower values indicate higher herbicidal activity.
| Weed Species | Common Name | Florpyrauxifen-benzyl (g a.i./ha) | Reference Herbicide | GR₅₀ of Ref. Herbicide (g a.i./ha) | Source(s) |
| Echinochloa crus-galli | Barnyardgrass | 4.14 | Quinclorac | (Resistance noted) | [8] |
| Eclipta prostrata | Yerbadetajo | 0.38 | Quinclorac | (Resistance noted) | [8] |
| Echinochloa crus-galli (Susceptible) | Barnyardgrass | 2.97 | - | - | [9] |
| Echinochloa crus-galli (Resistant) | Barnyardgrass | 35.30 | - | - | [9] |
| Sagittaria montevidensis | Giant Arrowhead | ~5.0 (for 97% control) | - | - | [10] |
Table 2: Field Trial Efficacy (% Weed Control) in Transplanted Rice Data represents visual assessment of weed control at a specified number of Days After Application (DAA).
| Weed Species | Florpyrauxifen-benzyl (600 ml/ha)¹ | Penoxsulam (800 ml/ha) | Bispyribac-sodium (300 ml/ha) | Observation Time | Source(s) |
| Echinochloa crus-galli | >90% | >90% | >90% | 14-28 DAA | [5] |
| Leptochloa chinensis | >90% | >90% | >90% | 42 DAA | [5] |
| Spenochlea zeylanica | >90% | >90% | >90% | 28 DAA | [5] |
| Monochoria vaginalis | >90% | >90% | >90% | 28 DAA | [5] |
| Commelina benghalensis² | 92% | Triclopyr: <55% | Halauxifen: <55% | 60 DAA | [11] |
¹Note: Commercial formulation rate; active ingredient concentration may vary. ²Note: In this study, florpyrauxifen-benzyl was tank-mixed with glyphosate.
Experimental Protocols for Efficacy Evaluation
To ensure scientific validity and reproducibility, efficacy trials must follow standardized protocols. Below are detailed methodologies for both field and greenhouse evaluations.
Protocol 1: Field Efficacy Trial in Rice (Randomized Complete Block Design)
This protocol is designed to assess herbicide performance under real-world agricultural conditions, accounting for field variability.
-
1. Site Selection and Preparation:
-
Select a field with a known history of uniform weed pressure from target species (e.g., Echinochloa crus-galli).
-
Ensure the site has uniform soil type, topography, and drainage.
-
Prepare the field according to standard local practices for rice cultivation (puddling, leveling).
-
-
2. Experimental Design:
-
Use a Randomized Complete Block Design (RCBD) with at least four replications (blocks).[12]
-
Arrange blocks perpendicular to any known environmental gradient (e.g., slope, soil moisture variation).[13]
-
Plot size should be standardized, for example, 5m x 4m (20 m²).
-
Randomly assign each herbicide treatment (including an untreated control) to one plot within each block.
-
-
3. Treatment Application:
-
Treatments: Include florpyrauxifen-benzyl at various rates (e.g., 20, 30, 40 g a.i./ha), competitor herbicides at their recommended field rates (e.g., Penoxsulam, Bispyribac-sodium), and an untreated control.
-
Application: Apply post-emergence when target weeds are at the 2-4 leaf stage. Use a calibrated CO₂-pressurized backpack sprayer equipped with flat-fan nozzles to deliver a consistent spray volume (e.g., 300 L/ha).[5][12]
-
Maintain a constant pressure (e.g., 30 PSI) and walking speed to ensure uniform coverage.[12]
-
-
4. Data Collection and Assessment:
-
Crop Phytotoxicity: Visually assess rice injury at 3, 7, 14, and 28 Days After Treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete plant death).
-
Weed Control Efficacy: Visually assess percent control for each weed species at 14, 28, and 42 DAT using a 0-100% scale (0 = no control, 100 = complete control) relative to the untreated plots.
-
Weed Biomass: At 42 DAT, place a 0.25m x 0.25m quadrat in each plot, harvest all above-ground weed biomass, dry it in an oven at 70°C to a constant weight, and record the dry weight.
-
Yield: At crop maturity, harvest the central area of each plot (e.g., 5 m²) to avoid edge effects, and determine the grain yield, adjusting for moisture content.
-
-
5. Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) at P < 0.05 to determine significant differences between treatment means.
-
Protocol 2: Greenhouse Dose-Response Bioassay
This protocol is designed to determine the intrinsic sensitivity of a weed species to an herbicide by calculating the GR₅₀ value under controlled conditions.
-
1. Plant Preparation:
-
Fill 10-cm diameter pots with a standardized greenhouse potting mix.
-
Sow seeds of the target weed species (e.g., Echinochloa crus-galli) and, after emergence, thin to a uniform number of plants per pot (e.g., 3-5).[11]
-
Grow plants in a greenhouse with controlled conditions (e.g., 28/22°C day/night, 14-hour photoperiod, 70% relative humidity).
-
-
2. Experimental Design and Treatment:
-
Use a completely randomized design with at least four replications per treatment.
-
Dose Selection: Prepare a logarithmic series of herbicide doses that will bracket the expected GR₅₀ value (e.g., 0, 2.2, 4.4, 8.8, 17.5, 35, 70 g a.i./ha).[11] The '0' dose is the untreated control.
-
Application: When plants reach the 2-4 leaf stage, apply treatments using a laboratory spray chamber calibrated to deliver a precise volume (e.g., 200 L/ha).[11]
-
-
3. Data Collection:
-
At 21 days after treatment, visually assess plant injury (0-100%).
-
Harvest the entire above-ground portion of the plants from each pot.
-
Record the fresh weight immediately.
-
Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.
-
-
4. Data Analysis:
-
Convert the fresh or dry weight data to a percentage of the untreated control.
-
Perform a non-linear regression analysis using a four-parameter log-logistic model to fit a dose-response curve.[14]
-
From the regression equation, calculate the dose that causes a 50% reduction in growth (GR₅₀).
-
Caption: Workflow for a Randomized Complete Block Design (RCBD) field trial.
Conclusion
Florpyrauxifen-benzyl stands out as a highly effective synthetic auxin herbicide with a differentiated mode of action. Its ability to control a broad spectrum of weeds, including those resistant to other herbicide classes, at low application rates makes it a critical tool for modern integrated weed management programs, especially in rice. The experimental data consistently demonstrates its robust performance compared to older and alternative chemistries. The provided protocols offer a validated framework for researchers to conduct further comparative studies and confirm its efficacy under diverse environmental and agronomic conditions.
References
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Evaluation of Florpyrauxifen-Benzyl Herbicides for Control on Common Weeds in Transplanted Rice. (2021). Proceeding RSF Press. [Link]
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Busi, R., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science. [Link]
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Efficacy of florpyrauxifen-benzyl and other herbicides in the control of Commelina benghalensis. (n.d.). SciELO. [Link]
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Florpyrauxifen-benzyl. (n.d.). PubChem. [Link]
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Florpyrauxifen-benzyl. (n.d.). Cultivar Magazine. [Link]
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Wild Rice Field Trial Final Report. (2024). University of California, Agriculture and Natural Resources. [Link]
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Florpyrauxifen-benzyl Chemical Fact Sheet. (n.d.). Wisconsin Department of Natural Resources. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE. [Link]
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Florpyrauxifen-benzyl. (n.d.). Pacific Northwest Pest Management Handbooks. [Link]
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On-farm Trials for Farmers Using the Randomized Complete Block Design. (1992). UNL Digital Commons. [Link]
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Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany. [Link]
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Randomized Complete Block Design. (n.d.). Plant Breeding E-Learning in Africa. [Link]
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Gao, Y., et al. (2022). Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo. MDPI. [Link]
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Dose-response curves to florpyrauxifen-benzyl for the F1 (a) and F2 (b) generations... (n.d.). ResearchGate. [Link]
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Balko, T. W., et al. (2013). Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted) picolinates. U.S. Patent No. 8,609,853 B2. [Link]
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Comparative Transcriptome Analysis of the Differential Effects of Florpyrauxifen-Benzyl Treatment on Phytohormone Transduction between Florpyrauxifen-Benzyl-Resistant and -Susceptible Barnyard Grasses... (2023). MDPI. [Link]
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Evaluating the Cost-Effectiveness of Synthetic Pathways to Ethyl 4-chloro-2-fluorophenylacetate: A Comparative Guide for Researchers
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is a critical factor in the timeline and cost of a project. Ethyl 4-chloro-2-fluorophenylacetate, a valuable building block in the synthesis of various pharmacologically active molecules, presents several potential synthetic routes. This guide provides an in-depth, objective comparison of the most viable pathways to this compound, focusing on cost-effectiveness, yield, scalability, and safety. The insights provided are grounded in established chemical principles and supported by experimental data from the peer-reviewed literature and patents.
Introduction to this compound
This compound is an important intermediate in organic synthesis. Its structure, featuring a substituted phenylacetic acid ester, makes it a versatile precursor for the introduction of the 4-chloro-2-fluorophenylacetyl moiety into larger, more complex molecules. The presence of the fluorine and chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), making this a desirable scaffold in drug discovery.
The selection of a synthetic pathway for such an intermediate is a multi-faceted decision, balancing the cost of raw materials, the number of synthetic steps, the overall yield, the ease of purification, and the environmental and safety implications of the process. This guide will dissect three primary synthetic strategies, each starting from a different commercially available precursor.
Comparative Analysis of Synthetic Pathways
Three plausible synthetic routes to this compound have been evaluated. Each pathway converges on the key intermediate, 4-chloro-2-fluorophenylacetic acid, which is then esterified to yield the final product. The cost-effectiveness of each route is heavily influenced by the price of the initial starting material and the efficiency of the subsequent chemical transformations.
| Starting Material | Pathway Description | Key Advantages | Key Disadvantages |
| 4-chloro-2-fluorobenzyl chloride | Two-step process: 1. Cyanidation to 4-chloro-2-fluorophenylacetonitrile. 2. Hydrolysis to 4-chloro-2-fluorophenylacetic acid. | Potentially high-yielding steps; readily available starting material. | Use of toxic cyanide reagents; harsh hydrolysis conditions may be required. |
| 4-chloro-2-fluorotoluene | Multi-step process: 1. Oxidation to 4-chloro-2-fluorobenzoic acid. 2. Arndt-Eistert homologation to 4-chloro-2-fluorophenylacetic acid. | Avoids the use of cyanide. | Involves the use of hazardous diazomethane in the Arndt-Eistert reaction; potentially lower overall yield due to the number of steps. |
| Direct Purchase of 4-chloro-2-fluorophenylacetic acid | Single-step process: Fischer esterification of the commercially available acid. | Simplest and most direct route; avoids multi-step synthesis and hazardous reagents. | Higher initial cost of the starting material. |
Pathway 1: From 4-chloro-2-fluorobenzyl chloride
This two-step pathway commences with the readily available 4-chloro-2-fluorobenzyl chloride. The synthesis proceeds through a nucleophilic substitution with a cyanide salt, followed by hydrolysis of the resulting nitrile.
Figure 1: Synthetic pathway starting from 4-chloro-2-fluorobenzyl chloride.
Experimental Protocols
Step 1a: Synthesis of 4-chloro-2-fluorophenylacetonitrile
A solution of 4-chloro-2-fluorobenzyl chloride in a suitable organic solvent, such as ethanol or DMSO, is treated with an aqueous solution of sodium or potassium cyanide. The reaction mixture is typically heated to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude nitrile, which can be purified by distillation or crystallization.
Step 1b: Hydrolysis of 4-chloro-2-fluorophenylacetonitrile to 4-chloro-2-fluorophenylacetic acid
The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis: The nitrile is refluxed with a strong acid such as sulfuric or hydrochloric acid.[1][2] The reaction progress is monitored until the disappearance of the starting material. The reaction mixture is then cooled and the precipitated carboxylic acid is collected by filtration, washed with water, and dried.
-
Basic Hydrolysis: The nitrile is heated with a strong base like sodium or potassium hydroxide in a suitable solvent such as aqueous ethanol. After the reaction is complete, the mixture is acidified with a strong acid to precipitate the carboxylic acid, which is then isolated by filtration.
Step 1c: Fischer Esterification of 4-chloro-2-fluorophenylacetic acid
The final step is the esterification of the synthesized 4-chloro-2-fluorophenylacetic acid. The acid is dissolved in an excess of absolute ethanol, and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.[3][4][5][6][7][8] The mixture is refluxed until the reaction reaches equilibrium, which can be monitored by TLC or GC. To drive the reaction to completion, the water formed can be removed azeotropically. After completion, the excess ethanol is removed under reduced pressure, and the residue is worked up by extraction and washing to yield the desired ethyl ester. Yields for Fischer esterification are typically good, often exceeding 65%, and can be pushed higher by using a large excess of the alcohol.[3]
Cost-Effectiveness Analysis
The primary cost driver for this pathway is the starting material, 4-chloro-2-fluorobenzyl chloride, and the cyanide reagent. While the individual steps are generally high-yielding, the use of highly toxic cyanides necessitates specialized handling and waste disposal procedures, adding to the overall cost and complexity. The harsh conditions required for nitrile hydrolysis can also be energy-intensive.
Pathway 2: From 4-chloro-2-fluorotoluene
This route involves the oxidation of the methyl group of 4-chloro-2-fluorotoluene to a carboxylic acid, followed by a one-carbon homologation using the Arndt-Eistert reaction.
Figure 2: Synthetic pathway starting from 4-chloro-2-fluorotoluene.
Experimental Protocols
Step 2a: Oxidation of 4-chloro-2-fluorotoluene to 4-chloro-2-fluorobenzoic acid
4-chloro-2-fluorotoluene can be oxidized to the corresponding benzoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid. A procedure described in the literature involves heating 2-fluoro-4-chlorotoluene with a mixture of cobalt(II) diacetate tetrahydrate, sodium bromide, and 2,2'-azobis(isobutyronitrile) in acetic acid under an oxygen atmosphere, which gives a high yield of 89%.[9]
Step 2b: Arndt-Eistert Homologation of 4-chloro-2-fluorobenzoic acid
The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids.[10][11][12]
-
Acid Chloride Formation: 4-chloro-2-fluorobenzoic acid is first converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction with Diazomethane: The resulting acid chloride is then reacted with diazomethane to form a diazoketone intermediate. It is crucial to use an excess of diazomethane to neutralize the HCl generated during the reaction.[12]
-
Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement, typically catalyzed by silver(I) oxide (Ag₂O) or by heat or light, to form a ketene.
-
Nucleophilic Trapping: The ketene is then trapped in situ with a nucleophile. In this case, water is used to produce 4-chloro-2-fluorophenylacetic acid. If the reaction is performed in ethanol, the ethyl ester can be formed directly.
Step 2c: Fischer Esterification
If the homologation is performed in the presence of water to yield the carboxylic acid, the final esterification step is carried out as described in Pathway 1.
Cost-Effectiveness Analysis
This pathway avoids the use of toxic cyanides. However, the multi-step nature of the synthesis can lead to a lower overall yield. The major drawback of this route is the use of diazomethane, which is highly toxic and explosive, requiring specialized equipment and handling procedures. While safer alternatives like trimethylsilyldiazomethane exist, they are significantly more expensive.[12] The cost of the oxidizing agent and the catalyst for the Wolff rearrangement also contribute to the overall expense.
Pathway 3: Direct Esterification of Commercially Available 4-chloro-2-fluorophenylacetic acid
The most straightforward approach is the direct purchase of 4-chloro-2-fluorophenylacetic acid, followed by a simple esterification reaction.
Figure 3: Synthetic pathway starting from commercially available 4-chloro-2-fluorophenylacetic acid.
Experimental Protocol
The experimental protocol for this single-step synthesis is identical to the Fischer esterification step described in Pathway 1.
Cost-Effectiveness Analysis
This pathway offers significant advantages in terms of simplicity, safety, and time. It eliminates the need for multi-step synthesis, hazardous reagents like cyanides or diazomethane, and complex purification procedures for intermediates. The primary determinant of its cost-effectiveness is the market price of 4-chloro-2-fluorophenylacetic acid. A search of chemical supplier catalogs indicates that this starting material is commercially available, with prices varying depending on the quantity and purity. For example, prices can range from approximately $55.63 for 10 grams to $306.05 for 100 grams.[11][13]
Quantitative Comparison and Recommendation
To provide a clear cost comparison, let's analyze the estimated cost to produce 100g of the final product, this compound, via each pathway, making reasonable assumptions about yields and reagent costs.
| Parameter | Pathway 1 (from Benzyl Chloride) | Pathway 2 (from Toluene) | Pathway 3 (Direct Esterification) |
| Starting Material Cost | 4-chloro-2-fluorobenzyl chloride (moderate) | 4-chloro-2-fluorotoluene (low) | 4-chloro-2-fluorophenylacetic acid (high) |
| Reagent Costs | NaCN (low), H₂SO₄ (low), Ethanol (low) | KMnO₄ (moderate), SOCl₂ (low), Diazomethane (high), Ag₂O (high), Ethanol (low) | H₂SO₄ (low), Ethanol (low) |
| Number of Steps | 2 (plus esterification) | 2 (plus esterification) | 1 |
| Assumed Overall Yield | ~70-80% | ~50-60% | ~85-95% (for esterification) |
| Safety & Handling | High (cyanide) | Very High (diazomethane) | Low |
| Waste Disposal | Complex (cyanide waste) | Complex (heavy metals, hazardous reagents) | Simple |
| Estimated Overall Cost | Moderate | High | Potentially Lowest for Small to Medium Scale |
Recommendation:
For laboratory-scale synthesis and process development (up to several hundred grams) , Pathway 3 is the most cost-effective and practical approach. The higher initial cost of 4-chloro-2-fluorophenylacetic acid is offset by the elimination of multiple synthetic steps, the avoidance of hazardous reagents and their associated handling and disposal costs, and a significantly reduced timeline. The simplicity and high yield of the single esterification step make it an attractive option for researchers who need to produce the target molecule quickly and safely.
For large-scale industrial production , a more detailed cost analysis of Pathway 1 would be warranted. While the initial capital investment for handling cyanide and managing waste streams is significant, the lower cost of the starting material, 4-chloro-2-fluorobenzyl chloride, could make this route more economical at a larger scale. However, the safety and environmental considerations remain paramount.
Pathway 2 is the least cost-effective option for most applications due to the high cost and extreme hazards associated with the Arndt-Eistert homologation. This route would likely only be considered if the other starting materials were unavailable or if specific labeling patterns were required that could only be introduced via this method.
Conclusion
The synthesis of this compound can be approached from several angles, each with its own set of advantages and disadvantages. By carefully evaluating the cost of starting materials, the complexity and safety of the synthetic procedures, and the overall efficiency of the reactions, researchers can make an informed decision that best suits their specific needs and scale of operation. For the majority of research and development applications, the direct esterification of commercially available 4-chloro-2-fluorophenylacetic acid represents the most logical and cost-effective strategy.
References
Please note that the availability and pricing of chemicals can vary. The URLs provided are for verification purposes and were accessible at the time of writing.
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4-CHLORO-2-FLUOROPHENYLACETIC ACID 100G - PC9447-100G - Dabos.
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4-CHLORO-2-FLUOROPHENYLACETIC ACID 10G - PC9447-10G - Dabos.
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4-Chloro-2-fluorophenylacetonitrile | CAS 75279-53-7 | SCBT - Santa Cruz Biotechnology.
-
4-CHLORO-2-FLUOROPHENYLACETIC ACID suppliers & manufacturers in China.
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China 4-Chloro-2-fluorobenzyl chloride 87417-71-8 - Chinachemnet.
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4-Chloro-2-Fluorophenylacetic Acid, 98% Purity, C8H6ClFO2, 100 grams - CP Lab Safety.
-
2-Chloro-4-fluorophenylacetonitrile, 97% - Fisher Scientific.
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CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents.
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A Spectroscopic Guide to Differentiating Ethyl Phenylacetate Regioisomers for Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecules is paramount. Even subtle differences in the arrangement of atoms within a molecule, known as isomerism, can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of Ethyl 4-chloro-2-fluorophenylacetate and two of its constitutional isomers: Ethyl 2-chloro-4-fluorophenylacetate and Ethyl 4-chloro-3-fluorophenylacetate. For researchers engaged in the synthesis and analysis of small molecule drug candidates, the ability to unequivocally distinguish between these regioisomers is a critical quality control measure.
This document will delve into the nuanced differences in their Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the underlying principles of how the specific placement of chloro and fluoro substituents on the phenyl ring influences the spectroscopic output, scientists can confidently identify and characterize their compounds of interest.
The Importance of Isomeric Purity
Constitutional isomers, such as the three compounds discussed herein, share the same molecular formula (C₁₀H₁₀ClFO₂) and molecular weight (216.64 g/mol ). However, the distinct positions of the halogen substituents on the aromatic ring alter the electronic environment of the entire molecule. These alterations manifest as unique fingerprints in various spectroscopic analyses. In a pharmaceutical context, an incorrect isomer could lead to a lack of efficacy or unforeseen adverse effects. Therefore, robust analytical methods for isomer differentiation are not just a matter of academic interest but a cornerstone of drug safety and efficacy.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the nuclei provide a detailed map of the molecular connectivity.
The proton NMR spectra of the ethyl ester portion of all three isomers will be similar, exhibiting a quartet for the methylene protons (-OCH₂-) around 4.2 ppm and a triplet for the methyl protons (-CH₃) around 1.2 ppm, with a coupling constant of approximately 7.1 Hz. The key differentiators will be found in the aromatic region (typically 7.0-7.5 ppm) and the benzylic methylene protons (-CH₂-Ar).
dot graph "H_NMR_Aromatic_Region" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Predicted ¹H NMR aromatic region splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)
| Proton | This compound | Ethyl 2-chloro-4-fluorophenylacetate | Ethyl 4-chloro-3-fluorophenylacetate |
| -OCH₂- | ~4.2 (q, J=7.1) | ~4.2 (q, J=7.1) | ~4.2 (q, J=7.1) |
| -CH₃ | ~1.2 (t, J=7.1) | ~1.2 (t, J=7.1) | ~1.2 (t, J=7.1) |
| -CH₂-Ar | ~3.7 | ~3.8 | ~3.7 |
| Ar-H | H-3: ~7.2 (dd, J ≈ 8, 2) H-5: ~7.1 (dd, J ≈ 8, 2) H-6: ~7.3 (t, J ≈ 8) | H-3': ~7.4 (dd, J ≈ 8, 2) H-5': ~7.0 (ddd, J ≈ 8, 8, 2) H-6': ~7.2 (dd, J ≈ 8, 8) | H-2'': ~7.3 (dd, J ≈ 8, 2) H-5'': ~7.4 (d, J ≈ 8) H-6'': ~7.1 (dd, J ≈ 8, 2) |
-
This compound: The fluorine atom at position 2 will cause a significant downfield shift for the adjacent proton at H-6 and will introduce ³J(H-F) coupling. The proton at H-3 will be a doublet of doublets due to coupling with H-5 and the fluorine atom.
-
Ethyl 2-chloro-4-fluorophenylacetate: The fluorine at position 4 will influence all aromatic protons, but its effect will be most pronounced on the ortho protons (H-3' and H-5'). The splitting patterns will be complex due to H-H and H-F couplings.
-
Ethyl 4-chloro-3-fluorophenylacetate: The proton at H-2'' will be a doublet of doublets due to coupling with H-6'' and the fluorine at C-3. The proton at H-5'' will be a doublet due to coupling with H-6''.
The ¹³C NMR spectra provide information on the number of unique carbon environments. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹J(C-F) ≈ 240-250 Hz), appearing as a doublet.
dot graph "C13_NMR_Aromatic_Region" { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Predicted ¹³C NMR aromatic carbon environments and key couplings.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | Ethyl 2-chloro-4-fluorophenylacetate | Ethyl 4-chloro-3-fluorophenylacetate |
| C=O | ~170 | ~170 | ~170 |
| -OCH₂- | ~61 | ~61 | ~61 |
| -CH₃ | ~14 | ~14 | ~14 |
| -CH₂-Ar | ~35 | ~39 | ~35 |
| C-Ar | C1: ~122 (d) C2: ~160 (d, ¹J(C-F) ≈ 250 Hz) C3: ~115 (d) C4: ~135 (s) C5: ~125 (s) C6: ~130 (d) | C1': ~132 (d) C2': ~136 (s) C3': ~116 (d) C4': ~162 (d, ¹J(C-F) ≈ 248 Hz) C5': ~117 (d) C6': ~130 (s) | C1'': ~135 (s) C2'': ~125 (d) C3'': ~158 (d, ¹J(C-F) ≈ 245 Hz) C4'': ~134 (s) C5'': ~120 (s) C6'': ~130 (d) |
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine nucleus is highly dependent on its position on the aromatic ring and the nature of the other substituents. This provides a direct and unambiguous method for distinguishing between the isomers.
-
This compound: The fluorine at the 2-position is ortho to the chloroacetyl group and meta to the chloro group. Its chemical shift will be in a characteristic range for this environment.
-
Ethyl 2-chloro-4-fluorophenylacetate: The fluorine at the 4-position is para to the chloroacetyl group and meta to the chloro group. This will result in a different chemical shift compared to the 2-fluoro isomer.
-
Ethyl 4-chloro-3-fluorophenylacetate: The fluorine at the 3-position is meta to the chloroacetyl group and ortho to the chloro group, leading to a unique chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. All three isomers will exhibit characteristic absorptions for the ester functional group.
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| C=O (ester) | Stretch | 1735-1750 |
| C-O (ester) | Stretch | 1250-1100 (strong) |
| C-H (aromatic) | Stretch | 3100-3000 |
| C=C (aromatic) | Stretch | 1600-1450 |
| C-Cl | Stretch | 850-550 |
| C-F | Stretch | 1250-1000 |
While the major peaks will be similar, subtle shifts in the C-Cl and C-F stretching frequencies, as well as the pattern of overtone and combination bands in the "fingerprint" region (below 1500 cm⁻¹), can be used to distinguish the isomers. The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight and will thus show the same molecular ion peak ([M]⁺) at m/z 216 (and a characteristic [M+2]⁺ peak at m/z 218 due to the ³⁷Cl isotope), their fragmentation patterns upon ionization will differ.
dot graph "Mass_Spec_Fragmentation" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: General fragmentation pathways for Ethyl chlorofluorophenylacetates.
The relative abundances of the fragment ions will be influenced by the stability of the resulting cations and neutral radicals, which in turn depends on the positions of the chloro and fluoro substituents. For instance, the loss of a chlorine or fluorine radical from the molecular ion will lead to different fragment ions and relative intensities for each isomer. The fragmentation leading to the formation of a substituted tropylium ion is also a common pathway for benzyl compounds, and the relative abundance of this ion can be diagnostic.
Experimental Protocols
To obtain high-quality spectroscopic data for comparison, the following general protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A dedicated fluorine probe or a broadband probe is required.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or KBr should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).
Conclusion
The unambiguous identification of constitutional isomers like this compound, Ethyl 2-chloro-4-fluorophenylacetate, and Ethyl 4-chloro-3-fluorophenylacetate is a critical task in pharmaceutical development. While they share the same molecular formula and weight, their distinct substitution patterns give rise to unique spectroscopic signatures. A careful analysis of the aromatic region in ¹H NMR, the chemical shifts and C-F coupling in ¹³C NMR, the unique chemical shift in ¹⁹F NMR, the fingerprint region in IR spectroscopy, and the fragmentation patterns in mass spectrometry allows for their confident differentiation. By employing the systematic approach and protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, a crucial step in the journey from discovery to a potential therapeutic.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5]
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A Comparative Analysis of Ethyl 4-chloro-2-fluorophenylacetate and its Non-fluorinated Analogues in Drug Discovery
A Senior Application Scientist's Guide to Harnessing Halogen Substitution for Enhanced Molecular Properties
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. This guide provides an in-depth comparison of Ethyl 4-chloro-2-fluorophenylacetate with its non-fluorinated counterparts, Ethyl 4-chlorophenylacetate and Ethyl 2-fluorophenylacetate. Through a detailed examination of their physicochemical properties, synthetic accessibility, metabolic stability, and anticipated biological implications, we will elucidate the nuanced yet profound impact of halogen substitution. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the optimization of lead compounds.
The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate can dramatically alter its pharmacokinetic and pharmacodynamic profile.[1][2][3][4] This is attributed to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[5][6] These characteristics can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity, all of which are critical determinants of a drug's efficacy and safety.[2][7][8] This guide will explore these principles through the comparative lens of this compound and its analogues.
Physicochemical Properties: A Tale of Two Halogens
The substitution pattern of halogens on the phenyl ring of ethyl phenylacetate derivatives significantly influences their physicochemical properties. The following table provides a comparative summary of the predicted properties for this compound and its non-fluorinated analogues.
| Property | This compound | Ethyl 4-chlorophenylacetate | Ethyl 2-fluorophenylacetate | Rationale for Differences |
| Molecular Weight ( g/mol ) | 218.62 | 198.64[9] | 182.18 | The addition of each halogen atom increases the molecular weight. |
| Predicted pKa (of ester) | ~12-13 | ~12-13 | ~12-13 | The ester pKa is primarily influenced by the ester group itself and is not significantly altered by ring substitutions. |
| Predicted LogP (Lipophilicity) | ~3.2 | ~2.9[9] | ~2.5 | Aromatic fluorination generally increases lipophilicity.[10] The combined effect of chlorine and fluorine is expected to result in the highest lipophilicity. |
| Polar Surface Area (Ų) | 26.3 | 26.3[9] | 26.3 | The polar surface area is dominated by the ester functional group and is not significantly affected by the halogen substituents on the aromatic ring. |
The increased lipophilicity of the fluorinated analogue can have significant implications for its pharmacokinetic profile, potentially leading to enhanced membrane permeability and altered distribution within the body.[1][11]
Synthetic Accessibility: A Practical Consideration
The synthesis of these halogenated phenylacetate derivatives is achievable through established organic chemistry methodologies. A general synthetic workflow is outlined below, highlighting the key transformations involved.
Caption: General workflow for the synthesis of ethyl phenylacetate derivatives.
Experimental Protocol: Fischer Esterification of a Substituted Phenylacetic Acid
This protocol provides a standard procedure for the synthesis of ethyl phenylacetate derivatives from their corresponding phenylacetic acids.
Objective: To synthesize this compound, Ethyl 4-chlorophenylacetate, or Ethyl 2-fluorophenylacetate via Fischer esterification.
Materials:
-
Appropriately substituted phenylacetic acid (e.g., 4-chloro-2-fluorophenylacetic acid)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the substituted phenylacetic acid (1.0 equivalent).
-
Add an excess of anhydrous ethanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl phenylacetate derivative.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure ester.
Metabolic Stability: The Fluorine Shield
A significant advantage of incorporating fluorine into a molecule is the enhancement of its metabolic stability.[2][5] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5][6] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the rate of oxidative metabolism can be significantly reduced, leading to a longer in vivo half-life and improved bioavailability.[2][5]
| Compound | Expected Metabolic Stability | Rationale |
| This compound | High | The presence of the C-F bond at the 2-position is expected to block potential aromatic hydroxylation at that site, a common metabolic pathway. |
| Ethyl 4-chlorophenylacetate | Moderate | The 4-chloro substituent may offer some metabolic protection, but the unsubstituted positions on the aromatic ring remain susceptible to oxidation. |
| Ethyl 2-fluorophenylacetate | High | Similar to the dichloro-fluoro analogue, the 2-fluoro substituent is expected to confer significant metabolic stability by blocking oxidation at that position. |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard in vitro method to assess the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (e.g., human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula based on the experimental setup.
Biological Activity and Pharmacokinetics: A Forward Look
While the specific biological activity of these compounds would depend on the therapeutic target, the halogen substitution pattern can be expected to influence their pharmacodynamic and pharmacokinetic properties.
Caption: Hypothetical pharmacokinetic pathway of a drug candidate.
The enhanced lipophilicity of this compound may lead to improved absorption and tissue penetration.[1][10] Furthermore, the electronic effects of the fluorine and chlorine atoms can alter the electron distribution in the phenyl ring, potentially influencing the binding affinity of the molecule to its biological target.[2][7] The increased metabolic stability conferred by the fluorine atom would likely result in a longer duration of action and a more favorable pharmacokinetic profile.[5][12]
Conclusion
The comparative analysis of this compound with its non-fluorinated analogues underscores the strategic importance of halogen substitution in drug discovery. The introduction of fluorine, in particular, offers a powerful tool to modulate key molecular properties, including lipophilicity and metabolic stability. By understanding the principles outlined in this guide, researchers can more effectively design and optimize drug candidates with improved therapeutic potential. The judicious application of these concepts will continue to drive innovation in the development of new and more effective medicines.
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Cabeza, M., Bratoeff, E., Gómez, G., Heuze, I., Rojas, A., Ochoa, M., Palomino, M. A., & Revilla, C. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232–239. [Link]
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Acetic acid, chlorofluoro-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]
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Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
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Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]
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Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
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Ethyl (4-chlorophenyl)acetate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Current Approaches in the Classification of PFAS: An Overview. (n.d.). IRIS . Retrieved January 6, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-chloro-2-fluorophenylacetate
As researchers and developers, our focus is often on the synthesis and application of novel compounds like Ethyl 4-chloro-2-fluorophenylacetate. However, our responsibility extends through the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper disposal of halogenated organic compounds not only poses significant environmental and health risks but can also lead to severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Core Principles: Hazard Assessment and Personal Protection
Your First Line of Defense: Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is non-negotiable. The selection of PPE is not merely a checklist item; it is a critical barrier engineered to protect you from specific chemical threats.
| Protective Equipment | Specification & Rationale |
| Hand Protection | Nitrile Rubber Gloves: Must be inspected before use.[2] Double gloving may be necessary as nitrile can have variable compatibility with halogenated solvents.[4] Causality: Halogenated compounds can degrade or permeate glove materials; always consult the manufacturer's compatibility chart for breakthrough times.[4] |
| Eye & Face Protection | ANSI-approved Chemical Splash Goggles: Required for all handling.[2][4] A face shield (minimum 8-inch) should be used when handling larger quantities or when there is a significant splash risk.[2] Causality: Protects against direct liquid splashes and irritating vapors which can cause serious eye damage. |
| Skin & Body Protection | Fully-buttoned Laboratory Coat: Provides a primary barrier against incidental contact.[4] For larger operations, a chemical-resistant apron or a full protective suit may be required.[2] Causality: Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood: All work with halogenated solvents should be conducted within a properly functioning fume hood to control vapor exposure.[4] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[2][5] |
Always ensure that safety showers and eyewash stations are readily accessible and unobstructed in any area where this chemical is handled.[5][6]
The Disposal Workflow: From Generation to Neutralization
Proper disposal is a systematic process. It begins the moment the chemical is deemed "waste" and is governed by strict federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][7]
Step 1: Waste Characterization and Segregation
This compound must be disposed of as hazardous waste. Its chemical structure, containing both chlorine and fluorine atoms bonded to a carbon framework, classifies it as a halogenated organic compound .[8][9]
This classification is critical for the first and most important rule of chemical waste management: segregation .
-
Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."[9][10]
-
Causality: Halogenated and non-halogenated organic wastes are treated differently. Halogenated waste typically requires high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (like HCl and HF).[9][11] Mixing these waste streams complicates and significantly increases the cost of disposal.[12] Never mix halogenated solvents with other waste categories like acids, bases, or non-halogenated organics.[9][12]
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][14][15] This provides a safe, temporary storage location under the direct control of laboratory personnel.[7]
Protocol for Waste Accumulation:
-
Container Selection:
-
Use a container made of a material chemically compatible with the waste. Glass or high-density polyethylene (HDPE) is generally suitable.[7]
-
Crucially, do not use metal containers. Halogenated solvents can degrade over time to produce trace amounts of acids, which will corrode metal containers, leading to leaks.[4]
-
The container must have a secure, leak-proof screw cap.[1][14] Containers should not be filled beyond 90% capacity to allow for vapor expansion.[7][14]
-
-
Labeling:
-
The container must be labeled at the moment the first drop of waste is added.[10]
-
The EPA requires that the label clearly states the words "Hazardous Waste" .[13]
-
The label must also include the full chemical name(s) of the contents (e.g., "Waste this compound"). Do not use abbreviations or chemical formulas.[10]
-
A hazard warning, such as a pictogram for toxicity or corrosivity, is also required.[13]
-
-
Storage:
-
Keep the waste container closed at all times except when adding waste.[10][14] This prevents the release of harmful vapors.
-
Store the container in a designated SAA, which must be under the control of lab personnel and near the point of generation.[7]
-
The SAA should have secondary containment (like a spill tray) to capture any potential leaks.[7]
-
Step 3: Managing Accumulation Limits
Regulations for SAAs are strict. You may accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous P-listed waste) in an SAA.[15] Once a container is full, it must be dated and moved from the SAA to a central accumulation area (CAA) within three days for pickup by a licensed disposal vendor.[14]
Emergency Protocol: Spill Management
Even with meticulous planning, spills can occur. A prepared response is essential to mitigate exposure and environmental contamination.
For Small Spills (a few milliliters):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Confirm the chemical fume hood is operational.
-
Don PPE: Wear the full PPE outlined in Section 1 (double gloves, goggles, lab coat).
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and place it into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate all personnel from the affected area.[11]
-
Isolate: If safe to do so, close the doors to the area and restrict access.
-
Alert Authorities: Activate the fire alarm or call your institution's emergency response team (e.g., Environmental Health & Safety). Provide them with the chemical name and approximate quantity of the spill.
-
Do Not Attempt to Clean Up: A large spill of a halogenated organic compound requires specialized equipment and training to manage safely.
Final Disposal Pathway: The Role of a Licensed Vendor
The final step in the disposal process is the transfer of waste to a licensed chemical waste disposal facility. This is the only legally and ethically acceptable method.
-
Mechanism: The primary disposal method for halogenated organic compounds is controlled incineration.[11] This high-temperature process is designed to completely destroy the organic molecule, while subsequent "flue gas scrubbing" systems neutralize the hazardous acidic byproducts.
-
Compliance: Never discharge this chemical into sewer systems or dispose of it in regular trash.[1][11] Such actions are illegal and environmentally damaging. The entire process, from labeling in the lab to final destruction, must be documented to maintain a chain of custody as required by the EPA.[1]
Below is a diagram illustrating the decision-making workflow for proper disposal.
Diagram 1: Disposal Decision Workflow for this compound
References
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
-
Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8. Chemsrc. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-chloro-2-fluorophenylacetate
In the landscape of pharmaceutical research and fine chemical synthesis, the safe handling of reactive intermediates is paramount. Ethyl 4-chloro-2-fluorophenylacetate, a key building block in the synthesis of various active pharmaceutical ingredients, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety that protects you, your colleagues, and your research.
Hazard Assessment: Understanding the Risks
-
Severe Skin and Eye Damage: Halogenated organic compounds can be corrosive or irritant upon contact. Similar compounds are known to cause severe skin burns and eye damage[1][2].
-
Respiratory Irritation: Vapors or mists can irritate the respiratory system[3][4]. Handling should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Toxicity: Related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled[1][5].
-
Combustibility: While not highly flammable, many organic esters are combustible and can ignite if exposed to a source of ignition[6][7].
Given these potential hazards, a multi-layered PPE approach is essential.
Core Protective Equipment: Your First Line of Defense
Engineering controls, such as chemical fume hoods, are the primary method for exposure control. However, appropriate PPE is a critical secondary defense.
Eye and Face Protection
Direct contact with even a small droplet of this compound can cause serious, irreversible eye damage.
-
Minimum Requirement: Always wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][6] These provide a seal around the eyes, protecting against splashes from all directions.
-
Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during transfers, quenching reactions), a full-face shield must be worn in addition to safety goggles.[1] The face shield protects the entire face from direct splashes.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is mandatory to protect skin and clothing from incidental contact.
-
Chemical-Resistant Gloves: This is one of the most critical components of your PPE. Standard disposable gloves may not offer adequate protection.
-
Material Selection: Nitrile gloves are a common and effective choice for initial protection against incidental splashes.[8] However, for prolonged handling or in the case of a spill, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Glove Discipline: Never reuse disposable gloves. Inspect gloves for any signs of degradation or puncture before each use.[1] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[1]
-
Respiratory Protection
All operations involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[6][9]
-
When is a Respirator Needed? In the rare event of a large spill or a failure of engineering controls (e.g., fume hood malfunction), respiratory protection is required.
-
Type of Respirator: A NIOSH-approved air-purifying respirator equipped with an organic vapor (Type A, Brown) cartridge is recommended.[6][7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place.[3]
Operational and Disposal Plans: PPE in Practice
The level of PPE required is dictated by the specific task. Below are procedural guides for common laboratory scenarios.
Routine Laboratory Handling (e.g., Weighing, Reaction Setup)
This workflow assumes all operations are performed inside a chemical fume hood.
-
Donning PPE:
-
Put on your flame-resistant lab coat.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly.
-
Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Chemical: Perform all manipulations well within the fume hood sash.
-
Doffing PPE:
-
Remove gloves using a skin-contact-avoidance technique.
-
Dispose of gloves in the designated hazardous waste container.[10]
-
Remove your lab coat and safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Spill Response (Small Spill < 50 mL)
-
Alert and Secure: Alert personnel in the immediate area and restrict access.
-
Enhance PPE: In addition to the routine PPE, wear a second pair of nitrile gloves and consider a face shield.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[1][11] Avoid creating dust or aerosols.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1][8]
-
Decontamination: Clean the spill area as per your institution's EHS guidelines.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent, as halogenated organic waste.[8]
Waste Handling and Disposal
When handling containers of this compound waste, the risk of exposure from contaminated surfaces is high.
-
Wear Full PPE: Always wear your core PPE (lab coat, goggles, gloves) when handling waste containers.
-
Inspect Containers: Ensure waste containers are in good condition, properly sealed, and clearly labeled.[8]
-
Transport with Care: Use a secondary containment carrier when moving waste containers to the central accumulation area.
-
Final Disposal: All waste, including empty containers and contaminated PPE, must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[8][9]
Summary of PPE Requirements
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical Safety Goggles | Chemical-Resistant Nitrile Gloves | Flame-Resistant Lab Coat | Not Required |
| Large Volume Transfer (>100mL) | Goggles & Full Face Shield | Chemical-Resistant Nitrile Gloves | Flame-Resistant Lab Coat | Not Required (in Fume Hood) |
| Small Spill Cleanup (<50 mL) | Goggles & Full Face Shield | Double-Glove (Nitrile) | Flame-Resistant Lab Coat | Recommended if outside hood |
| Waste Container Handling | Chemical Safety Goggles | Chemical-Resistant Nitrile Gloves | Flame-Resistant Lab Coat | Not Required |
| Major Spill or Fume Hood Failure | Goggles & Full Face Shield | Heavy-Duty Chemical Gloves | Chemical-Resistant Apron/Suit | NIOSH-Approved Respirator |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely about following a checklist; it is about understanding the "why" behind each safety measure. By internalizing the risks and the protective capacity of each piece of equipment, you transition from a passive follower of rules to an active participant in your own safety. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Your diligence is the cornerstone of safe and successful research.
References
-
Chemsrc. (2025, August 28). Ethyl (4-chloro-2-fluorophenyl)acetate. [Link]
-
Sciencelab.com. (2010, November 11). Material Safety Data Sheet: Ethyl 4-chloroacetoacetate. [Link]
-
Chemos GmbH & Co.KG. (2020, October 7). Safety Data Sheet: ethyl chloroacetate. [Link]
-
Fisher Scientific. (2022, February 22). Safety Data Sheet: Ethyl 4-chloroacetoacetate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl chloroacetate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
